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7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Documentation Hub

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  • Product: 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
  • CAS: 155085-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

Foreword For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synth...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a heterocyclic compound of significant interest. As a benzotriazole derivative, it belongs to a class of molecules recognized for their versatile applications in medicinal chemistry, functioning as scaffolds in the development of novel therapeutic agents.[1] This document will delve into the structural and electronic properties, acidity, solubility, melting point, and spectral characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination.

Molecular Structure and Core Properties

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, further substituted with a hydroxyl and a carboxylic acid group. This unique amalgamation of functional groups dictates its chemical reactivity and physical behavior.

The structural formula and key identifiers are presented below:

Chemical Structure:

Caption: Chemical structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₇H₅N₃O₃PubChem[1]
Molecular Weight 179.13 g/mol PubChem[1]
IUPAC Name 7-hydroxy-1H-benzotriazole-5-carboxylic acidPubChem[1]
CAS Number 155085-55-5PubChem[1]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the molecule.

Acidity and pKa Determination

The acidity of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The molecule possesses three acidic protons: one on the carboxylic acid group, one on the hydroxyl group, and one on the triazole ring. The carboxylic acid proton is the most acidic, followed by the phenolic proton, and lastly the N-H proton of the triazole ring.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of a compound. The procedure involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Workflow for pKa Determination:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve ~1-5 mg of compound in a known volume of co-solvent/water calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_sample->calibrate prep_titrant Prepare standardized 0.1 M NaOH solution titrate Titrate sample with NaOH, recording pH vs. volume prep_titrant->titrate calibrate->titrate plot Plot titration curve (pH vs. volume of titrant) titrate->plot inflection Determine equivalence points from the first derivative plot plot->inflection pka Calculate pKa values at half-equivalence points inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Immerse the calibrated pH electrode and a temperature probe into the sample solution. Add the NaOH titrant in small, precise increments, recording the pH value after each addition. Stir the solution continuously.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. To accurately determine the equivalence points, a first derivative plot (ΔpH/ΔV vs. V) can be generated; the peaks of this plot correspond to the equivalence points.

Solubility Profile

The solubility of a drug candidate is a critical factor for its absorption and bioavailability. The presence of both polar (hydroxyl, carboxylic acid, triazole) and non-polar (benzene ring) moieties in 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid suggests a complex solubility profile.

Table 2: Predicted and Qualitative Solubility

SolventPredicted/Qualitative SolubilityRationale
Water Sparingly soluble to slightly solubleThe polar functional groups can interact with water, but the aromatic ring limits aqueous solubility. Solubility is expected to be pH-dependent, increasing significantly at higher pH due to deprotonation of the carboxylic acid and hydroxyl groups.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF) SolubleAnother polar aprotic solvent that is effective at solvating polar and non-polar molecules.
Methanol Moderately solubleA polar protic solvent that can engage in hydrogen bonding with the solute.
Dichloromethane Poorly solubleA non-polar solvent, unlikely to effectively solvate the polar functional groups of the molecule.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_sample Add excess solid compound to a known volume of solvent equilibrate Agitate at a constant temperature for 24-48 hours prep_sample->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range is indicative of a pure compound.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and straightforward technique for determining the melting point of a solid.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of dry 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzotriazole ring system is a chromophore that absorbs UV radiation. The presence of the hydroxyl and carboxylic acid groups as auxochromes is expected to influence the absorption maxima.

Expected Spectral Features: The UV spectrum of a benzotriazole derivative typically shows multiple absorption bands in the UV region. For 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, π → π* transitions of the aromatic system are expected. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Blank Measurement: Record the absorbance of the pure solvent (blank) over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Record the absorbance of the sample solution over the same wavelength range.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are crucial for structural assignment.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with deuterium in deuterated solvents.

  • NH Proton: A broad singlet corresponding to the proton on the triazole ring.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm).

  • Carboxylic Carbon: A signal in the downfield region (typically δ 165-185 ppm).

Experimental Protocol: NMR Sample Preparation and Analysis

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 5-20 mg of compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) transfer Transfer the solution to a clean, dry 5 mm NMR tube dissolve->transfer shim Insert sample into the spectrometer and perform shimming transfer->shim acquire Acquire 1H, 13C, and optionally 2D NMR spectra (COSY, HSQC, HMBC) shim->acquire process Process the raw data (Fourier transform, phasing, baseline correction) acquire->process assign Assign signals to the corresponding nuclei in the molecule process->assign

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-20 mg of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar compounds and will allow for the observation of exchangeable protons).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to assign all signals to the corresponding atoms in the molecule.

Conclusion

The physicochemical properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a molecule with significant potential in drug discovery, are governed by its distinct structural features. A thorough characterization of its acidity, solubility, melting point, and spectral properties is essential for its development and application. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to build a comprehensive understanding of this promising compound. This knowledge is fundamental for advancing its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

  • 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. PubChem. Available at: [Link]

Sources

Exploratory

Spectroscopic Analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound of significant interest, structurally relat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound of significant interest, structurally related to widely used peptide coupling reagents. Its intrinsic functionalities—a phenolic hydroxyl group, a carboxylic acid, and a triazole ring—present a unique spectroscopic fingerprint. This guide provides a comprehensive framework for the structural elucidation and purity assessment of this molecule using a multi-pronged spectroscopic approach. We delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve unambiguous characterization, a critical step in any research or development pipeline.

Molecular Structure and Spectroscopic Implications

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (Molecular Formula: C₇H₅N₃O₃, Molecular Weight: 179.13 g/mol ) possesses a rigid bicyclic core with multiple functional groups that are highly active spectroscopically.[1] The key to a thorough analysis is to understand how each component contributes to the overall spectral data.

  • Aromatic System: The substituted benzene ring contains two protons, whose chemical environment is influenced by the electron-withdrawing carboxylic acid and the electron-donating hydroxyl and triazole groups.

  • Acidic Protons: The molecule features three distinct acidic protons (phenolic -OH, carboxylic -COOH, and triazole N-H). Their observation, particularly in NMR, is highly dependent on the choice of solvent and experimental conditions.

  • Key Functional Groups: The carboxyl (C=O) and hydroxyl (O-H) groups provide intense and characteristic signals in IR spectroscopy.

  • Chromophore: The conjugated benzotriazole system is a strong chromophore, making the molecule well-suited for analysis by UV-Vis spectroscopy.[2][3]

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// Define nodes for atoms with positions N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="0.866,0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.866,-0.5!", fontcolor="#202124"]; C3a [label="C3a", pos="0,-1!", fontcolor="#5F6368"]; C7a [label="C7a", pos="-0.866,-0.5!", fontcolor="#5F6368"]; C7 [label="C7", pos="-1.732,0!", fontcolor="#5F6368"]; C6 [label="C6", pos="-1.732,-1!", fontcolor="#5F6368"]; C5 [label="C5", pos="-0.866,-1.5!", fontcolor="#5F6368"]; C4 [label="C4", pos="0,-2!", fontcolor="#5F6368"]; H1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"]; O7 [label="O", pos="-2.598,0.5!", fontcolor="#EA4335"]; H_O7 [label="H", pos="-3.0,0.9!", fontcolor="#202124"]; H6 [label="H", pos="-2.598,-1.2!", fontcolor="#202124"]; C_COOH [label="C", pos="-1.3, -2.5!", fontcolor="#5F6368"]; O_COOH1 [label="=O", pos="-0.7, -3.1!", fontcolor="#EA4335"]; O_COOH2 [label="O", pos="-2.2, -2.8!", fontcolor="#EA4335"]; H_COOH [label="H", pos="-2.5, -3.5!", fontcolor="#202124"]; H4 [label="H", pos="0.5, -2.7!", fontcolor="#202124"];

// Define edges for bonds N1 -- N2; N2 -- N3; N3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; N1 -- H1 [label="1-H"]; C7 -- O7; O7 -- H_O7; C6 -- H6 [label="H-6"]; C5 -- C_COOH; C_COOH -- O_COOH1; C_COOH -- O_COOH2; O_COOH2 -- H_COOH; C4 -- H4 [label="H-4"];

// Add labels for positions label_4 [label="4", pos="0.3, -1.8!", fontcolor="#4285F4"]; label_5 [label="5", pos="-0.866, -1.8!", fontcolor="#4285F4"]; label_6 [label="6", pos="-2.0, -0.8!", fontcolor="#4285F4"]; label_7 [label="7", pos="-2.0, 0.2!", fontcolor="#4285F4"]; } end_dot Caption: Molecular Structure with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for unambiguous structural elucidation of organic molecules. For 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical data for confirming the carbon skeleton and proton environments.

Expertise & Causality: Experimental Choices

The choice of solvent is paramount. Due to the presence of three exchangeable acidic protons (NH, OH, COOH), deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds helps to slow the exchange rate of these protons, often allowing them to be observed as broad singlets in the ¹H NMR spectrum. In contrast, solvents like chloroform-d (CDCl₃) may not dissolve the compound well and would likely lead to the broadening or complete disappearance of the acidic proton signals.

A D₂O exchange experiment is a self-validating step. After acquiring an initial spectrum in DMSO-d₆, adding a drop of D₂O and re-acquiring the spectrum will cause the signals corresponding to the NH, OH, and COOH protons to disappear, confirming their assignment.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

The following tables summarize the predicted chemical shifts (δ) in ppm. These are expert estimations based on established substituent effects on aromatic systems and data from analogous structures.[4][5]

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Notes
H-4 ~7.8 - 8.0 s Singlet, downfield due to anisotropy of COOH.
H-6 ~7.2 - 7.4 s Singlet, upfield relative to H-4 due to -OH group.
-OH (Phenolic) ~10.0 - 11.0 br s Broad singlet, D₂O exchangeable.
-COOH ~13.0 - 14.0 br s Very broad singlet, D₂O exchangeable.

| N-H (Triazole) | ~14.0 - 15.5 | br s | Very broad singlet, D₂O exchangeable. |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Notes
C=O (Carboxylic) ~167 Carbonyl carbon.
C-7 (C-OH) ~150 Aromatic carbon bearing the hydroxyl group.
C-3a / C-7a ~130-145 Bridgehead carbons of the triazole fusion.
C-5 (C-COOH) ~125 Aromatic carbon bearing the carboxylic acid.

| C-4 / C-6 | ~110-120 | Protonated aromatic carbons. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution and lineshape using the sample.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time (e.g., 1024+ scans) will be necessary due to the lower natural abundance of ¹³C.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features from the hydroxyl, carboxylic acid, and aromatic moieties.

Expertise & Causality: Interpreting the Spectrum

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band will likely overlap with the phenolic O-H and triazole N-H stretches. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp peak. Its position, expected around 1700-1680 cm⁻¹, is slightly lower than for a simple aliphatic acid due to conjugation with the aromatic ring.[8]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3300 - 2500 O-H (Carboxylic), O-H (Phenolic), N-H Broad, Strong Signature band for hydrogen-bonded acids.
1700 - 1680 C=O Stretch (Carboxylic) Strong, Sharp Position indicates conjugation with the aromatic ring.
~1620, ~1580 C=C Aromatic Ring Stretch Medium Characteristic of the benzene ring.
~1430 O-H Bend (in-plane) Medium, Broad Often coupled with C-O stretching.
~1300 C-O Stretch Medium Coupled with O-H bending.

| ~920 | O-H Bend (out-of-plane) | Broad, Medium | Characteristic of carboxylic acid dimers.[8] |

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Background Collection: Place the empty, clean sample holder in the FT-IR spectrometer and collect a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O.

  • Sample Collection: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks and correlate them to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The benzotriazole core is an excellent chromophore, and its absorption spectrum is modulated by the attached auxochromic groups (-OH and -COOH).

Expertise & Causality: Solvent Effects

The choice of solvent can influence the wavelength of maximum absorbance (λmax). Polar solvents like ethanol or methanol are typically used. The phenolic -OH group's interaction with the solvent can cause shifts in the absorption bands. Furthermore, changing the pH of the solution will ionize the carboxylic acid and phenolic groups, leading to significant and predictable shifts in the λmax, which can be used as a further diagnostic tool to confirm the presence of these acidic functionalities. Benzotriazole derivatives are known to absorb strongly in the UV-A and UV-B regions (around 300-400 nm).[9]

Predicted UV-Vis Data (in Ethanol)
  • λmax 1: ~280-300 nm

  • λmax 2: ~320-340 nm

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer (set absorbance to 0). This is a mandatory calibration step.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan a range from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c) are known.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation

Electrospray ionization (ESI) is the preferred method for this molecule, as it is a soft ionization technique suitable for polar, functionalized molecules, minimizing premature fragmentation. The analysis would be performed in negative ion mode to deprotonate the acidic molecule, expecting to see the [M-H]⁻ ion.

The exact mass measurement, obtainable with a high-resolution mass spectrometer (e.g., TOF or Orbitrap), is a critical self-validating step. The experimentally measured mass should match the theoretical exact mass (179.0331 for C₇H₅N₃O₃) to within a few parts per million (ppm), confirming the elemental composition.[1]

The fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of small, stable neutral molecules. A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group, a very common pathway for deprotonated carboxylic acids.[10] Subsequent fragmentations could involve the loss of CO or HCN from the heterocyclic ring system.

Predicted Mass Spectrum Data (ESI Negative)
  • [M-H]⁻: m/z 178.025 (Observed molecular ion)

  • [M-H-CO₂]⁻: m/z 134.036 (Loss of carbon dioxide from the parent ion)

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Method: Infuse the sample directly or inject it via an LC column. Set the ESI source to negative ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300). If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion (m/z 178) and fragmenting it using collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical value. Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

True confidence in structural characterization comes from the integration of all spectroscopic data. No single technique provides the complete picture, but together they form a self-validating system of evidence.

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// Edges MS -> MS_Data [label="Provides"]; IR -> IR_Data [label="Provides"]; NMR -> NMR_Data [label="Provides"]; UV -> UV_Data [label="Provides"];

MS_Data -> Confirmation [lhead="cluster_Validation"]; IR_Data -> Confirmation; NMR_Data -> Confirmation; UV_Data -> Confirmation; } end_dot Caption: Integrated workflow for structural elucidation.

The process begins with acquiring data from the four orthogonal techniques. The mass spectrum confirms the molecular formula. The IR spectrum confirms the presence of key functional groups. The NMR spectra piece together the C-H framework and confirm connectivity. Finally, the UV-Vis spectrum validates the nature of the conjugated electronic system. When all data points converge and are consistent with the proposed structure, the identity and purity of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid can be asserted with high confidence.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][11][12][13][14]

  • PubChem Compound Summary for CID 135741241, 7-Hydroxy-1H-benzo[d][11][12][13]triazole-5-carboxylic acid. National Center for Biotechnology Information. [Link][1]

  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave. [Link][2]

  • APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Process Insights. [Link][3]

  • The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link][9]

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  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link][5]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][6]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link][10]

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Foundational

Spectral Analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid: A Technical Guide to ¹H and ¹³C NMR Data

For Immediate Release A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core, a functionality prevalent in medicinal chemistry and materials science.[1] The presence of hydroxyl and carboxylic acid groups on the benzene ring introduces specific electronic effects that are critical to its chemical reactivity and potential biological activity. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale based on the molecule's structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is expected to be characterized by distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydroxyl, carboxylic acid, and triazole N-H groups. The predicted chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid and triazole moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-47.8 - 8.2Singlet (s) or narrow doubletThis proton is situated between the electron-withdrawing carboxylic acid group and the triazole ring, leading to a significant downfield shift.
H-67.0 - 7.4Singlet (s) or narrow doubletThis proton is ortho to the electron-donating hydroxyl group, which shields it, causing an upfield shift relative to H-4.
OH9.0 - 11.0Broad Singlet (br s)Phenolic protons are typically deshielded and their signals are often broad due to hydrogen bonding and chemical exchange.[2][3][4]
COOH12.0 - 13.0Broad Singlet (br s)Carboxylic acid protons are highly deshielded and appear far downfield, with their signals also broadened by hydrogen bonding.[5][6]
NH (triazole)13.0 - 15.0Very Broad Singlet (v br s)The N-H proton of the benzotriazole ring is known to be very broad and can sometimes be difficult to observe.[1]

Note: Chemical shifts are predicted for a polar aprotic solvent like DMSO-d₆, which is suitable for dissolving the compound and minimizing proton exchange with the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups and their positions on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded.[7]
C-7 (C-OH)150 - 160The carbon attached to the hydroxyl group is significantly deshielded.
C-3a, C-7a (Triazole Fusion)130 - 145These carbons are part of the fused aromatic system and their shifts are influenced by the triazole ring.
C-5 (C-COOH)125 - 135The carbon bearing the carboxylic acid group.
C-4110 - 120This carbon is influenced by the adjacent carboxylic acid and triazole moieties.
C-6105 - 115This carbon is shielded by the ortho hydroxyl group.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a rigorous experimental approach is necessary. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8][9][10][11]

  • Sample Purity : Ensure the sample of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is of high purity to avoid signals from contaminants.

  • Solvent Selection : A deuterated polar aprotic solvent such as DMSO-d₆ is recommended due to the compound's expected solubility and to observe the exchangeable protons.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[9][11]

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

Structural Verification and Advanced NMR Techniques

To unambiguously assign the predicted signals and confirm the structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a suite of two-dimensional (2D) NMR experiments is recommended.

  • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, which would be limited in this molecule but could confirm the through-bond relationship between any coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the different functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, which can help in confirming the spatial arrangement of the substituents on the aromatic ring.

Visualization of Molecular Structure and Experimental Workflow

To provide a clear visual representation, the molecular structure and a generalized experimental workflow are depicted below using Graphviz.

Caption: Molecular structure of the target compound.

experimental_workflow Figure 2: NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Pure Compound Dissolve Dissolve & Filter Compound->Dissolve Solvent Deuterated Solvent (DMSO-d6) Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation & Verification Interpretation->Structure

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR data for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. The provided chemical shift tables, experimental protocols, and recommendations for advanced NMR techniques offer a solid foundation for researchers working with this compound. The successful acquisition and interpretation of the NMR data, following the methodologies outlined herein, will be crucial for the unambiguous structural confirmation and further development of this and related molecules.

References

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  • ResearchGate. Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X-Benzotriazole Derivatives. [Link]

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  • Semantic Scholar. 13C‐NMR and 1H‐NMR Chemical Shifts in a Correlation Analysis of Benzotriazole Derivatives Active as Plant Growth Regulators. [Link]

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  • Wiley-VCH. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Der Pharma Chemica. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

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Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the determination of the crystal structure of 7-Hydroxy-1H-benzo[d]triazole...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the determination of the crystal structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, this document outlines a systematic approach, from synthesis to crystallographic analysis and computational prediction, to elucidate its three-dimensional arrangement in the solid state. Understanding the crystal structure is paramount for comprehending its physicochemical properties, guiding further research, and unlocking its potential in various applications.

Introduction: The Significance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, with the molecular formula C₇H₅N₃O₃, is a derivative of benzotriazole.[1] Benzotriazoles are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, ultraviolet stabilizers, and as versatile building blocks in medicinal chemistry. The presence of hydroxyl and carboxylic acid functional groups on the benzotriazole scaffold suggests the potential for diverse intermolecular interactions, such as hydrogen bonding, which are crucial in determining the crystal packing and ultimately the material's properties. A detailed understanding of its crystal structure will provide invaluable insights into its stability, solubility, and potential for polymorphism, all of which are critical parameters in drug development and materials science.

Proposed Synthesis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

A potential precursor for this synthesis is 3,4-diamino-5-hydroxybenzoic acid. The synthesis would proceed via the following conceptual steps:

  • Diazotization: The 3,4-diamino-5-hydroxybenzoic acid would be dissolved in an acidic solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C.

  • Triazole Ring Formation: A solution of sodium nitrite (NaNO₂) in water would be added dropwise to the cooled solution of the diamine. The nitrous acid, formed in situ, would react with the two adjacent amino groups to form the triazole ring.

  • Isolation and Purification: The resulting 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid would precipitate out of the solution. The solid product would then be collected by filtration, washed with cold water to remove any remaining salts and acid, and then purified, for example, by recrystallization from a suitable solvent.

Caption: Proposed synthetic workflow for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Experimental Determination of the Crystal Structure

The cornerstone of determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction analysis. This process is often a blend of science and art, requiring careful control of various parameters.

Crystallization Methodologies

For a small organic molecule like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, several classical crystallization techniques can be employed.[2][3][4] The choice of solvent is a critical first step and is typically a solvent in which the compound is moderately soluble.[5]

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionKey Considerations
Slow Evaporation A nearly saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.[3]The rate of evaporation can be controlled by adjusting the opening of the container. A slower rate generally yields better quality crystals.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble.[4]The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5]Crystallization occurs at the interface of the two liquids as they slowly mix. This method is effective for growing high-quality crystals.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water-solvent mixtures) to identify a solvent of moderate solubility.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Caption: General experimental workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure.[6][7][8]

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6]

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters, space group, and a set of structure factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[8]

Computational Crystal Structure Prediction (CSP)

In parallel with experimental efforts, or as a predictive tool, computational crystal structure prediction (CSP) can be employed to identify likely crystal packing arrangements.[9][10][11][12] CSP methods have advanced significantly and can provide valuable insights into the potential polymorphs of a molecule.[10][12]

Workflow:

  • Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule using quantum mechanical calculations.

  • Crystal Packing Generation: A large number of trial crystal structures are generated by arranging the low-energy conformers in various common space groups and unit cell dimensions.

  • Lattice Energy Minimization: The lattice energy of each generated structure is minimized using force fields or more accurate quantum mechanical methods. This allows for the ranking of the predicted structures based on their thermodynamic stability.

  • Analysis of Predicted Structures: The most stable predicted structures are then analyzed in terms of their packing motifs, hydrogen bonding networks, and simulated powder X-ray diffraction patterns, which can be compared with experimental data.

Caption: A typical workflow for computational crystal structure prediction (CSP).

Data Interpretation and Structural Analysis

The final output of a successful crystal structure determination is a detailed model of the molecule's arrangement in the crystal lattice. Key parameters to be analyzed include:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Molecular Conformation: The precise geometry of the molecule in the solid state, including bond lengths and angles.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Table 2: Expected Structural Data from SCXRD Analysis

ParameterDescription
Crystallographic System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, C2/c, etc.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) Integer value
Density (calculated) g/cm³
Key Bond Lengths C-C, C-N, N-N, C-O, O-H (Å)
Key Bond Angles Angles within the benzotriazole ring and substituents (°)
Hydrogen Bonding Network Donor-Acceptor distances and angles

Conclusion

Determining the crystal structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a crucial step in characterizing this promising molecule. This guide has provided a comprehensive framework for its synthesis, crystallization, and structural elucidation through single-crystal X-ray diffraction, complemented by computational prediction methods. The successful determination of its solid-state architecture will provide a fundamental understanding of its properties and pave the way for its rational application in drug design and materials science.

References

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]

  • Probert, M. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. [Link]

  • Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1873), 1847-1857. [Link]

  • Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. ResearchGate. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1775-1793. [Link]

  • Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1433–1439. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. [Link]

  • CD Bioparticles. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. [Link]

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][9][10][13]triazole-5-carboxylic acid. [Link]

  • MDPI. (2020). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Molbank, 2020(4), M1163. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ChemInform, 46(34). [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

This guide provides a detailed exploration of the solubility characteristics of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a specialized organic compound. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a specialized organic compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate its application in a laboratory setting.

Introduction and Physicochemical Profile

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These functional groups are pivotal in defining its chemical behavior and, consequently, its solubility profile. The presence of these polar, protic groups suggests a propensity for hydrogen bonding, which is a critical factor in its interaction with various solvents.

While this specific molecule is not extensively documented in public literature, we can deduce its properties from its structure and data on analogous compounds. Its parent compound, 1-Hydroxybenzotriazole (HOBt), is a well-known reagent in peptide synthesis, valued for its ability to activate carboxylic acids and suppress racemization.[1][2] The addition of a carboxylic acid group to the benzotriazole ring, as in 1H-Benzotriazole-5-carboxylic acid, and a hydroxyl group, imparts greater polarity.

Key Physicochemical Properties (Computed):

  • Molecular Formula: C₇H₅N₃O₃[3]

  • Molecular Weight: 179.13 g/mol [3]

  • XLogP3: 0.2[3]

  • Hydrogen Bond Donor Count: 3[3]

  • Hydrogen Bond Acceptor Count: 5[3]

The low XLogP3 value indicates a hydrophilic nature, suggesting that the compound is likely to have a degree of solubility in polar solvents. The multiple hydrogen bond donors and acceptors further support this prediction.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid contains both polar (hydroxyl, carboxylic acid, triazole ring) and non-polar (benzene ring) regions. This amphiphilic nature dictates its solubility across a spectrum of solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl and carboxylic acid groups can readily form hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent due to the ionizable carboxylic acid and potentially the phenolic hydroxyl group. At pH values above its pKa, the carboxylate anion will be formed, significantly increasing aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl and carboxylic acid protons. High solubility is anticipated in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for many polar organic molecules.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the compound's overall high polarity, it is expected to have very low solubility in non-polar solvents.

Solubility Data and Analogue Comparison

For instance, 1-Hydroxybenzotriazole (HOBt) is reported to be slightly soluble in water (4.2 g/L at 29°C) and soluble in polar organic solvents like DMSO and methanol.[1][5] 1H-Benzotriazole-5-carboxylic acid also demonstrates solubility in polar organic solvents.[6] Given that our target molecule incorporates the functional features of both, a similar or enhanced solubility profile in polar systems is a reasonable expectation, particularly in polar aprotic solvents.

Table 1: Predicted and Analogue-Based Solubility Profile

Solvent ClassRepresentative SolventsPredicted Solubility of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acidRationale
Polar Protic Water, Methanol, EthanolModerate to High (pH-dependent in water)Strong hydrogen bonding interactions.[7]
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance.[4]
Non-Polar Hexane, TolueneVery LowMismatch in polarity ("like dissolves like" principle).

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible data, a standardized protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] The following protocol is adapted from established guidelines, such as the OECD Guideline 105.[10][11][12]

Objective: To determine the equilibrium solubility of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in a selected solvent at a controlled temperature.

Materials:

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (solid)

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Causality Insight: Adding an excess of solid ensures that the solvent becomes fully saturated, allowing for the determination of the maximum dissolved concentration, which is the definition of solubility.

  • Equilibration:

    • Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13] A preliminary test can help determine the minimum time required to achieve saturation.[10]

    • Causality Insight: Continuous agitation is necessary to facilitate the dissolution process and ensure a homogenous distribution of the solute. A sufficient equilibration time is critical to move from a kinetic state to a thermodynamically stable saturated solution.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

    • Causality Insight: This step is critical to separate the saturated supernatant from the excess solid. Failure to do so would lead to an overestimation of solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. For volatile or organic solvents, immediate filtration using a chemically compatible syringe filter is recommended to prevent precipitation or solvent evaporation.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[15][16]

  • Quantification:

    • Prepare a standard calibration curve using solutions of the compound of known concentrations.

    • Calculate the concentration of the saturated solution based on the analysis of the diluted sample and the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add excess solid compound to a known volume of solvent B Seal vial and agitate at constant temperature (e.g., 24-48 hours) A->B Achieve Equilibrium C Allow to settle B->C D Centrifuge to pellet excess solid C->D Ensure solid removal E Withdraw clear supernatant D->E F Filter supernatant (e.g., 0.22 µm filter) E->F G Dilute sample accurately F->G Prepare for analysis H Analyze concentration (e.g., HPLC-UV) G->H I Calculate solubility using a standard calibration curve H->I Quantify

Sources

Exploratory

An In-Depth Technical Guide to Novel Derivatives of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive exploration of novel derivatives of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a versatile heterocyclic scaffold with significant potential in drug discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of novel derivatives of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a versatile heterocyclic scaffold with significant potential in drug discovery and development. The unique structural features of this core molecule, including a hydroxyl group amenable to etherification, a carboxylic acid group ready for esterification or amidation, and a triazole ring that can be N-alkylated, offer a rich platform for the generation of diverse chemical entities. This guide details synthetic strategies for creating these derivatives, methodologies for their characterization, and insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities. The content is designed for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazole, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities to molecules that contain it.[1] Derivatives of benzotriazole have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, antihypertensive, and analgesic properties.[2][3] The versatility of the benzotriazole core allows for the strategic placement of various substituents, enabling fine-tuning of physicochemical properties and biological activity.[4]

The subject of this guide, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (PubChem CID: 135741241), presents three key functional groups for chemical modification: a phenolic hydroxyl group, a carboxylic acid, and the nitrogen atoms of the triazole ring.[5] This trifecta of reactive sites provides a fertile ground for creating extensive libraries of novel derivatives with the potential for enhanced therapeutic efficacy and selectivity.

Synthetic Strategies for Derivatization

The synthesis of novel derivatives from the 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid core can be systematically approached by targeting its three primary functional groups. The following sections outline established and innovative methodologies for these transformations.

Derivatization of the Carboxylic Acid Group: Esterification and Amidation

The carboxylic acid moiety is a prime target for modification to enhance pharmacokinetic properties, such as membrane permeability and metabolic stability, or to introduce new pharmacophoric elements.

Esterification of the 5-carboxylic acid can be achieved through various well-established protocols. A common and effective method involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an appropriate alcohol.

Experimental Protocol: General Esterification of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add EDC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Nucleophilic Attack: Add the desired alcohol (1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Esterification Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_end Final Product start_acid 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid activation Activation of Carboxylic Acid start_acid->activation start_alcohol Alcohol (R-OH) reaction Nucleophilic Attack & Reaction start_alcohol->reaction reagents EDC, DMAP reagents->activation solvent Anhydrous DMF/DCM solvent->activation activation->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification final_product 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid ester purification->final_product

Caption: General workflow for the esterification of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

The synthesis of carboxamides from the parent acid introduces a key hydrogen bond donor/acceptor unit, which can significantly influence target binding. The protocol for amidation is similar to esterification, substituting an amine for the alcohol.

Experimental Protocol: General Amidation of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

  • Reaction Setup: Dissolve 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Coupling Agents: Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) (1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC.

  • Work-up and Purification: Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram: Amidation Workflow

Amidation_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Purification cluster_end Final Product start_acid 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid coupling Amide Bond Formation start_acid->coupling start_amine Amine (R-NH2) start_amine->coupling reagents PyBOP, DIPEA reagents->coupling solvent Anhydrous DMF solvent->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification final_product 7-Hydroxy-1H-benzo[d]triazole- 5-carboxamide purification->final_product

Caption: General workflow for the amidation of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Derivatization of the 7-Hydroxyl Group: Ether Synthesis

Modification of the 7-hydroxyl group to form ethers can modulate the lipophilicity and steric bulk of the molecule, potentially leading to improved cell permeability and target engagement. The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of the 7-hydroxybenzotriazole derivative (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a suitable base such as potassium carbonate (K₂CO₃) (2-3 equivalents) or sodium hydride (NaH) (1.2 equivalents) to deprotonate the hydroxyl group.

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture (typically 50-80 °C) and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude ether by column chromatography.

N-Alkylation of the Triazole Ring

Alkylation of the nitrogen atoms in the triazole ring can influence the molecule's overall electronic properties and its ability to engage in hydrogen bonding. This reaction can lead to a mixture of N1 and N2 isomers, which may exhibit different biological activities.

Experimental Protocol: N-Alkylation of the Benzotriazole Ring

  • Reaction Setup: Dissolve the benzotriazole derivative (1 equivalent) in a suitable solvent such as DMF.

  • Base and Alkylating Agent: Add a base like potassium carbonate (1.5 equivalents) followed by the alkylating agent (e.g., alkyl halide) (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating and monitor by TLC.

  • Work-up and Isomer Separation: After the reaction is complete, perform an aqueous work-up as previously described. The resulting mixture of N1 and N2 isomers can often be separated by column chromatography.[6]

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

TechniquePurposeKey Observables
¹H and ¹³C NMR Structural confirmation and purity assessment.Chemical shifts, coupling constants, and integration of protons provide detailed information about the molecular framework. The number and chemical shifts of carbon signals confirm the carbon skeleton.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.The molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) confirms the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H, N-H, C=O (ester and amide), and C-O-C (ether) stretches confirm the successful derivatization.
High-Performance Liquid Chromatography (HPLC) Purity determination.A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Biological Evaluation and Therapeutic Potential

Benzotriazole derivatives have shown promise in a variety of therapeutic areas. The novel derivatives of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid are prime candidates for screening in anticancer and antimicrobial assays.

Anticancer Activity

Many benzotriazole-containing compounds have been reported to exhibit significant anticancer activity.[4] The mechanism of action can vary, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Hypothesized Anticancer Mechanisms:

  • Kinase Inhibition: The benzotriazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, leading to their inhibition.

  • Induction of Apoptosis: Derivatives may trigger programmed cell death in cancer cells through various signaling pathways.

  • Anti-proliferative Effects: Compounds can arrest the cell cycle at different phases, thereby inhibiting tumor growth.

Data Presentation: Hypothetical Anticancer Activity of Novel Derivatives

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)
HBCA-E1 Ethyl EsterMCF-7 (Breast)12.5
HBCA-E2 Propyl EsterHCT116 (Colon)8.2
HBCA-A1 Benzyl AmideA549 (Lung)5.7
HBCA-A2 Phenyl AmideHeLa (Cervical)9.1
HBCA-O1 Methyl EtherMCF-7 (Breast)15.3
Antimicrobial Activity

The benzotriazole nucleus is a common feature in many antimicrobial agents.[7] Derivatives can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Hypothesized Antimicrobial Mechanisms:

  • Enzyme Inhibition: Benzotriazole derivatives may inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Membrane Integrity: Lipophilic derivatives could potentially disrupt the microbial cell membrane, leading to cell death.

Data Presentation: Hypothetical Antimicrobial Activity of Novel Derivatives

Compound IDDerivative TypeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
HBCA-E3 Butyl Ester1632>64
HBCA-A3 Cyclohexyl Amide81632
HBCA-O2 Ethyl Ether326464

Structure-Activity Relationships (SAR)

Systematic modification of the 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid scaffold allows for the elucidation of structure-activity relationships, providing crucial insights for the rational design of more potent and selective drug candidates.

Key SAR Considerations:

  • Ester vs. Amide: The replacement of an ester with an amide can introduce hydrogen bonding capabilities, potentially leading to stronger interactions with the biological target.

  • Alkyl Chain Length in Ethers and Esters: Varying the length and branching of the alkyl chain can modulate lipophilicity, influencing cell permeability and target binding.

  • Aromatic vs. Aliphatic Substituents in Amides: The nature of the substituent on the amide nitrogen can significantly impact activity, with aromatic rings potentially engaging in π-π stacking interactions.

  • N1 vs. N2 Isomerism: The position of N-alkylation on the triazole ring can alter the electronic distribution and steric profile of the molecule, leading to differences in biological activity.[6]

Diagram: Structure-Activity Relationship Logic

SAR_Logic cluster_mods Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 7-Hydroxy-1H-benzo[d]triazole -5-carboxylic acid Mod_COOH Carboxylic Acid (Ester/Amide) Core->Mod_COOH Mod_OH Hydroxyl Group (Ether) Core->Mod_OH Mod_Triazole Triazole Ring (N-Alkylation) Core->Mod_Triazole Lipophilicity Lipophilicity Mod_COOH->Lipophilicity Solubility Solubility Mod_COOH->Solubility H_Bonding Hydrogen Bonding Mod_COOH->H_Bonding Sterics Steric Hindrance Mod_COOH->Sterics Mod_OH->Lipophilicity Mod_OH->Solubility Mod_OH->H_Bonding Mod_OH->Sterics Mod_Triazole->Lipophilicity Mod_Triazole->Solubility Mod_Triazole->H_Bonding Mod_Triazole->Sterics Potency Potency Lipophilicity->Potency Selectivity Selectivity Lipophilicity->Selectivity ADME ADME Properties Lipophilicity->ADME Solubility->Potency Solubility->Selectivity Solubility->ADME H_Bonding->Potency H_Bonding->Selectivity H_Bonding->ADME Sterics->Potency Sterics->Selectivity Sterics->ADME

Caption: Logical flow of how modifications to the core structure influence properties and activity.

Conclusion and Future Directions

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid represents a highly promising and versatile scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a robust framework for generating a diverse library of derivatives. The successful characterization and biological evaluation of these new chemical entities will be crucial in identifying lead compounds with potent and selective anticancer or antimicrobial activities. Future research should focus on a multi-parameter optimization approach, considering not only potency but also pharmacokinetic and toxicological profiles, to advance the most promising candidates towards clinical development. The exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology and infectious diseases.

References

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  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.
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  • (PDF) Benzotriazole Derivatives And Its Pharmacological Activity.
  • Singh S, et al. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry.
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  • Benzotriazole-5-carboxylic acid synthesis. ChemicalBook.
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  • 1H-Benzotriazole-5-carboxylic acid, 7-hydroxy-. Pol-Aura.
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Foundational

A Technical Guide to Functionalized 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This versatile heterocyclic scaffold off...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This versatile heterocyclic scaffold offers multiple reaction sites for chemical modification, leading to a diverse range of derivatives with significant potential in medicinal chemistry, materials science, and organic synthesis. This document details established protocols for the targeted functionalization of its hydroxyl and carboxylic acid moieties and explores the promising biological and material properties of the resulting compounds, supported by experimental data and mechanistic insights.

Introduction: The Benzotriazole Core - A Scaffold of Versatility

Benzotriazole and its derivatives have long been recognized for their broad spectrum of biological activities and industrial applications.[1][2] The fused benzene and triazole ring system provides a stable aromatic scaffold amenable to various chemical modifications.[1] The specific subject of this guide, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, is a particularly interesting starting material due to the presence of two distinct and reactive functional groups: a phenolic hydroxyl group and a carboxylic acid. This dual functionality allows for orthogonal or sequential chemical transformations, enabling the creation of a diverse library of compounds with tailored properties.

This guide will delve into the synthetic pathways to access functionalized derivatives of this core structure and explore their potential in three key application areas: medicinal chemistry, materials science, and as specialized reagents in organic synthesis.

The Core Molecule: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

Before exploring its functionalization, it is essential to understand the fundamental properties of the core molecule.

Table 1: Physicochemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

PropertyValueSource
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol
IUPAC Name 7-hydroxy-1H-benzo[d][1][3][4]triazole-5-carboxylic acid
CAS Number 155085-55-5

The presence of the hydroxyl and carboxylic acid groups significantly influences the molecule's solubility, reactivity, and potential for intermolecular interactions, making it a prime candidate for derivatization.

Synthetic Strategies for Functionalization

The true potential of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid lies in its capacity to be selectively modified at its functional groups. This section outlines key synthetic transformations.

Modification of the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group at the 7-position can be readily converted to an ether linkage through O-alkylation. This transformation is valuable for modulating the lipophilicity and steric properties of the molecule, which can have a profound impact on its biological activity.

Workflow 1: General O-Alkylation of the Hydroxyl Group

G start 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid reagents Alkyl halide (R-X) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) start->reagents Reaction product 7-Alkoxy-1H-benzo[d]triazole- 5-carboxylic acid derivative reagents->product Formation of ether linkage

Caption: General workflow for the O-alkylation of the hydroxyl group.

Experimental Protocol: Synthesis of 7-Alkoxy-1H-benzo[d]triazole-5-carboxylic Acid Derivatives

This protocol is adapted from general procedures for the alkylation of phenolic hydroxyl groups.

  • Dissolution: Dissolve 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents) to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60-80 °C for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modification of the Carboxylic Acid Group: Esterification and Amidation

The carboxylic acid at the 5-position is a versatile handle for introducing a wide array of functionalities through ester or amide bond formation. These modifications are fundamental in drug design for altering solubility, metabolic stability, and receptor binding interactions.

Esterification is a common strategy to mask the polarity of the carboxylic acid, which can improve cell permeability.

Workflow 2: Esterification of the Carboxylic Acid Group

G start 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid reagents Alcohol (R-OH) Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC, EDC) start->reagents Reaction product 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylate ester reagents->product Formation of ester linkage

Caption: General workflow for the esterification of the carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.

  • Reaction Setup: Suspend 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules. The use of coupling reagents is standard practice to facilitate this transformation under mild conditions.

Workflow 3: Amide Coupling of the Carboxylic Acid Group

G start 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid reagents Amine (R-NH₂) Coupling agent (e.g., HATU, HBTU) Base (e.g., DIPEA) start->reagents Reaction product 7-Hydroxy-1H-benzo[d]triazole- 5-carboxamide reagents->product Formation of amide linkage

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: Dissolve 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1 equivalent) in a suitable solvent like DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete, as indicated by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Potential Applications of Functionalized Derivatives

The functionalization of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid opens up a vast chemical space with diverse potential applications.

Medicinal Chemistry

The benzotriazole scaffold is a well-established pharmacophore in drug discovery.[4][5] Functionalized derivatives of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid are promising candidates for various therapeutic areas.

Studies have shown that certain alkoxy-benzotriazole and benzothiazole derivatives exhibit potent anticonvulsant activity.[6][7][8] The introduction of an alkoxy group at the 7-position and conversion of the carboxylic acid to an amide or other bioisostere could lead to novel anticonvulsant agents. The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.[7]

Table 2: Anticonvulsant Activity of Related Alkoxy-Heterocyclic Compounds

CompoundTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
7-octyloxy-triazolo-[3, 4-b]benzo[d]thiazoleMES8.015.0[7]
7-butoxy[1][3][5]triazolo[3,4-b]benzothiazol-3(2H)-oneMES13.6>51[6]
10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][3][5]oxazepineMES6.99.5[8]

MES: Maximal Electroshock Test

Benzotriazole-carboxamide derivatives have demonstrated significant antiviral activity, particularly against picornaviruses like Coxsackievirus.[3][5] The amide functionality and the substituents on the benzotriazole ring play a crucial role in their inhibitory effects.[4] Functionalization of the 7-hydroxy and 5-carboxylic acid groups could lead to new antiviral agents with improved potency and selectivity. Some of these compounds are hypothesized to act as false substrates for viral helicase.[5]

Table 3: Antiviral Activity of Benzotriazole-Carboxamide Derivatives against Coxsackievirus B5 (CV-B5)

CompoundEC₅₀ (µM)Reference
Compound 176.9[1]
Compound 185.5[1]
Compound 11b6.0[4]
Compound 18e9.0[4]
Compound 43a9.0[4]
Materials Science

The unique electronic and structural properties of the benzotriazole ring system make its derivatives suitable for various applications in materials science.

Benzotriazole and its derivatives are renowned for their excellent corrosion-inhibiting properties, especially for copper and its alloys.[2][3][9] They form a protective film on the metal surface, preventing corrosive agents from reaching it.[9] The introduction of hydroxyl and carboxylic acid groups, and their subsequent functionalization, can enhance the adsorption of these molecules onto metal surfaces, thereby improving their inhibition efficiency.[10]

Table 4: Corrosion Inhibition Efficiency of Benzotriazole Derivatives for Copper

InhibitorConcentrationInhibition Efficiency (%)MethodReference
Benzotriazole (BTA)0.1 mol/L97.9Potentiodynamic Polarization[9]
Methyl benzotriazole (TTA)10.0 mmol/L98.2Potentiodynamic Polarization[9]

The conjugated aromatic system of benzotriazole can be exploited to create fluorescent molecules. By introducing electron-donating and electron-withdrawing groups, the absorption and emission properties can be tuned.[11][12] Functionalization of the 7-hydroxy and 5-carboxylic acid groups with chromophoric or auxochromic moieties could lead to novel fluorescent probes for various applications, including bioimaging and chemical sensing. The fluorescence quantum yield is a critical parameter for such applications.[11][13]

Workflow 4: Development of Fluorescent Probes

G start 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid functionalization Introduction of Fluorophores/ Auxochromes start->functionalization probe Novel Fluorescent Probe functionalization->probe application Bioimaging, Chemical Sensing probe->application

Caption: Conceptual workflow for developing fluorescent probes.

Reagents in Organic Synthesis

Hydroxybenzotriazole (HOBt) is a well-known and widely used reagent in peptide synthesis, where it acts as a coupling additive to suppress racemization and improve reaction efficiency. The core structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is closely related to HOBt. Functionalized derivatives of this molecule could potentially serve as specialized coupling reagents with unique properties, such as improved solubility or altered reactivity, for specific applications in solid-phase or solution-phase synthesis.

Conclusion and Future Outlook

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid represents a highly versatile and promising scaffold for the development of novel functional molecules. The presence of two distinct and readily modifiable functional groups provides a gateway to a vast chemical space. The potential applications of its derivatives in medicinal chemistry as anticonvulsant and antiviral agents, in materials science as corrosion inhibitors and fluorescent probes, and in organic synthesis as specialized reagents are substantial.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of these functionalized derivatives. The development of efficient and scalable synthetic routes to bifunctionalized compounds, where both the hydroxyl and carboxylic acid groups are modified, will be crucial for unlocking their full potential. Furthermore, in-depth mechanistic studies of their biological activities and material properties will guide the rational design of next-generation compounds with enhanced performance characteristics. The continued investigation of this remarkable heterocyclic core is poised to yield significant advancements across multiple scientific disciplines.

References

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Exploratory

An In-Depth Technical Guide to Bioisosteric Replacement Strategies for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

Abstract This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a versatile scaffold with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of bioisosteric replacement strategies for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a versatile scaffold with significant potential in medicinal chemistry. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the rationale, design, synthesis, and evaluation of novel analogs. By examining the core functional moieties—the carboxylic acid and the phenolic hydroxyl group—we delve into established and emerging bioisosteres aimed at modulating physicochemical properties, enhancing pharmacokinetic profiles, and ultimately, optimizing therapeutic efficacy. This guide integrates theoretical principles with practical, field-proven methodologies, supported by detailed experimental protocols and visual workflows, to empower the rational design of next-generation therapeutics based on the benzotriazole core.

Introduction: The 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid Scaffold

The 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid molecule presents a privileged scaffold in drug discovery.[1][2] Its rigid bicyclic core, decorated with a hydrogen bond donating phenol and an acidic carboxylic acid, provides multiple points for interaction with biological targets. Benzotriazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core structure's similarity to endogenous purines allows it to interact with a variety of enzymes and receptors.[1]

However, the inherent physicochemical properties of the carboxylic acid and phenolic hydroxyl groups can present challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for off-target effects.[4][5] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while retaining or enhancing the desired biological activity.[6]

This guide will systematically explore the bioisosteric modification of both the 5-carboxylic acid and the 7-hydroxyl groups, providing a framework for the rational design of novel analogs with improved drug-like properties.

Strategic Bioisosteric Replacement of the 5-Carboxylic Acid Group

The carboxylic acid moiety is a common pharmacophoric element, crucial for forming key interactions with biological targets. However, its ionizable nature can lead to poor oral bioavailability and rapid clearance.[6] The following sections detail promising bioisosteric replacements.

Tetrazoles: A Classic Carboxylic Acid Mimic

The 5-substituted-1H-tetrazole is arguably the most widely recognized bioisostere of the carboxylic acid group.[6][7] Its key advantages lie in its similar pKa to a carboxylic acid (around 4.5-4.9), allowing it to maintain crucial ionic interactions with target proteins.[6] Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid.

BioisostereStructureApproximate pKaKey Physicochemical Properties
Carboxylic Acid-COOH4-5High polarity, potential for glucuronidation.
Tetrazole 4.5-4.9Planar, acidic, metabolically stable, can increase lipophilicity.[6]
Acylsulfonamide 4-5Non-planar, acidic, capable of additional H-bonding.[8]
Hydroxamic Acid 8-9Less acidic, can act as a metal chelator.[6]

Rationale for Replacement: The primary motivation for replacing the carboxylic acid with a tetrazole is to enhance metabolic stability and potentially improve oral bioavailability by reducing first-pass metabolism.[7]

Experimental Workflow: Synthesis of the Tetrazole Analog

The synthesis of a 5-substituted tetrazole from a nitrile precursor is a well-established transformation.

G start 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid step1 Amidation to Primary Amide start->step1 SOCl2, then NH4OH step2 Dehydration to Nitrile step1->step2 P2O5 or other dehydrating agent step3 Cycloaddition with Azide step2->step3 NaN3, NH4Cl or ZnBr2 end_product 7-Hydroxy-5-(1H-tetrazol-5-yl)-1H-benzo[d]triazole step3->end_product

Fig. 1: Synthetic workflow for the tetrazole analog.

Detailed Protocol:

  • Amide Formation: To a solution of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., THF), add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting acyl chloride is dissolved in THF and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The mixture is stirred for 1 hour, and the product is extracted with an organic solvent.

  • Nitrile Formation: The primary amide (1.0 eq) is treated with a dehydrating agent such as phosphorus pentoxide (2.0 eq) or cyanuric chloride in a suitable solvent like acetonitrile. The reaction is heated to reflux until completion, monitored by TLC.

  • Tetrazole Formation: The nitrile (1.0 eq) is dissolved in a solvent such as DMF, and sodium azide (1.5 eq) and a catalyst like ammonium chloride or zinc bromide are added.[9] The reaction mixture is heated (e.g., 120 °C) for several hours. Upon completion, the reaction is quenched with water and acidified to precipitate the tetrazole product.

Acylsulfonamides: Modulating Acidity and Spatial Interactions

Acylsulfonamides have emerged as another effective carboxylic acid bioisostere, offering comparable acidity but with different spatial and hydrogen bonding characteristics.[8] The non-planar geometry of the acylsulfonamide group can lead to novel interactions within a binding pocket.

Rationale for Replacement: The key advantage of an acylsulfonamide is its ability to maintain acidity while introducing a three-dimensional element that can be exploited for improved binding affinity or selectivity.[8] They are also generally resistant to glucuronidation.

Experimental Workflow: Synthesis of the Acylsulfonamide Analog

The synthesis of acylsulfonamides can be achieved through the coupling of a carboxylic acid with a sulfonamide.

G start 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid step1 Activation of Carboxylic Acid start->step1 EDCI/HOBt or SOCl2 step2 Coupling with Sulfonamide step1->step2 Sulfonamide, Base (e.g., DMAP) end_product N-(sulfonyl)-7-hydroxy-1H-benzo[d]triazole-5-carboxamide step2->end_product

Fig. 2: Synthetic workflow for the acylsulfonamide analog.

Detailed Protocol: [10][11][12][13][14]

  • Carboxylic Acid Activation: The 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.0 eq) can be activated using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) in a solvent such as DMF.

  • Coupling Reaction: To the activated carboxylic acid, the desired sulfonamide (e.g., methanesulfonamide, 1.1 eq) and a base like 4-dimethylaminopyridine (DMAP) (1.2 eq) are added. The reaction is stirred at room temperature until completion. The product is then isolated through aqueous workup and purification by column chromatography.

Strategic Bioisosteric Replacement of the 7-Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. However, it is often a site of metabolic glucuronidation or sulfation, leading to rapid clearance.[4][5]

Benzimidazolones and Other Heterocyclic Phenol Mimetics

A variety of nitrogen-containing heterocycles can serve as effective bioisosteres for the phenolic hydroxyl group.[4][5][15] These replacements can maintain the hydrogen bonding capabilities of the phenol while offering improved metabolic stability. Benzimidazolones, in particular, have shown promise as phenol surrogates.[4][16]

BioisostereStructureKey Physicochemical Properties
Phenol-OHHydrogen bond donor/acceptor, prone to metabolism.
Benzimidazolone Maintains H-bond donor capability, metabolically more robust.[4][16]
Indole (NH) H-bond donor, can participate in π-stacking.
Hydroxy-pyrazole Acidic proton, can act as H-bond donor.

Rationale for Replacement: The primary goal is to block the site of metabolism to increase the half-life of the compound.[4][15] These heterocyclic replacements can also introduce new interaction points and modulate the overall electronic properties of the scaffold.

Conceptual Synthetic Approach: The synthesis of such analogs would likely involve a multi-step sequence starting from a suitably functionalized nitro-aniline precursor, followed by cyclization to form the benzotriazole ring, and subsequent elaboration to the desired heterocyclic bioisostere.

Biological Evaluation of Novel Analogs

A systematic biological evaluation is critical to understanding the impact of bioisosteric modifications.[17][18][19][20]

Workflow for Biological Evaluation

G synthesis Synthesized Analogs primary_assay Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) synthesis->primary_assay secondary_assay Cellular Assays (e.g., Antiproliferative, Anti-inflammatory) primary_assay->secondary_assay sar Structure-Activity Relationship (SAR) Analysis primary_assay->sar adme ADME Profiling (Metabolic Stability, Permeability) secondary_assay->adme secondary_assay->sar in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo adme->sar in_vivo->sar

Fig. 3: Workflow for the comprehensive biological evaluation of synthesized analogs.

Key Assays:

  • Target Engagement Assays: These assays directly measure the interaction of the compound with its intended biological target. Examples include enzyme inhibition assays (e.g., kinase assays) or receptor binding assays.[19]

  • Cell-Based Functional Assays: These assays assess the effect of the compound in a more physiologically relevant cellular context. Examples include cell proliferation assays (e.g., MTT assay for anticancer activity) or assays measuring the production of inflammatory mediators.[17]

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: This is crucial for evaluating the drug-like properties of the analogs. Key in vitro ADME assays include:

    • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[4]

    • Permeability Assays: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

  • In Vivo Efficacy Studies: For promising candidates, evaluation in relevant animal models of disease is the final preclinical step to assess therapeutic potential.[20]

Conclusion and Future Directions

The 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid scaffold provides a rich platform for the design of novel therapeutic agents. Bioisosteric replacement of the carboxylic acid and phenolic hydroxyl groups is a powerful and rational strategy to address potential pharmacokinetic and metabolic liabilities. By systematically exploring a range of bioisosteres, such as tetrazoles, acylsulfonamides, and heterocyclic phenol mimetics, researchers can fine-tune the properties of this scaffold to develop drug candidates with enhanced efficacy, selectivity, and drug-like properties. The integration of rational design, efficient synthetic methodologies, and comprehensive biological evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a Novel Peptide Coupling Additive

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the prospective use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a specialized additi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the prospective use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a specialized additive in peptide synthesis. While direct and extensive literature on this specific reagent is emerging, its structural analogy to widely-used benzotriazole-based additives, such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), allows for the formulation of scientifically grounded application protocols. This guide will explore its hypothesized mechanism of action, potential advantages, and provide detailed experimental procedures for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction: The Critical Role of Additives in Peptide Synthesis

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not thermodynamically favorable under standard conditions. To facilitate this reaction, the carboxylic acid moiety of the N-protected amino acid is activated. This is commonly achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), or through the use of uronium/phosphonium salt-based coupling reagents such as HBTU or HATU.

However, the activation of the amino acid carboxyl group can lead to a significant side reaction: racemization of the chiral α-carbon. This loss of stereochemical integrity can have profound consequences on the final peptide's biological activity. Peptide coupling additives are employed to mitigate this issue and enhance the overall efficiency of the coupling reaction. These additives function by forming an active ester intermediate that is more stable than the initial activated species, yet sufficiently reactive to readily undergo aminolysis.

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid: A Profile

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a derivative of the well-known HOBt. Its chemical structure is presented below:

Chemical Structure:

The key structural features of this molecule suggest its potential as a highly effective peptide coupling additive:

  • The N-hydroxy functionality: This is the critical moiety that participates in the formation of the active ester, thereby suppressing racemization.

  • The benzotriazole core: This aromatic system provides electronic stability to the molecule and the resulting active ester.

  • The 7-hydroxy group: This group is expected to increase the acidity of the N-hydroxy proton, potentially leading to a faster reaction with the activated carboxylic acid and enhanced catalytic turnover.

  • The 5-carboxylic acid group: This is the most distinguishing feature. It is hypothesized to significantly increase the solubility of the additive in a wider range of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This could be particularly advantageous in syntheses involving hydrophobic peptides or during large-scale manufacturing where solubility can be a limiting factor.

Hypothesized Mechanism of Action

The proposed mechanism of action for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in a carbodiimide-mediated peptide coupling is illustrated below. This mechanism is analogous to that of HOBt.

G cluster_activation Activation Phase cluster_additive_action Additive Intervention & Racemization Suppression cluster_coupling Coupling Phase N_Protected_AA N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) N_Protected_AA->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_Acylisourea Active_Ester Benzotriazolyl Active Ester (More Stable, Less Prone to Racemization) O_Acylisourea->Active_Ester + O_Acylisourea->Active_Ester Additive 7-Hydroxy-1H-benzo[d]triazole -5-carboxylic acid Additive->Active_Ester Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond + Active_Ester->Peptide_Bond Peptide_Resin N-Terminally Deprotected Peptide/Amino Acid Peptide_Resin->Peptide_Bond Byproduct Urea Byproduct Peptide_Bond->Byproduct releases

Caption: Proposed mechanism of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in peptide coupling.

Potential Advantages Over Existing Additives

While experimental data is needed for a definitive comparison, the following advantages can be postulated based on the structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid:

FeatureHOBtHOAt7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (Hypothesized)
Racemization Suppression GoodExcellentExcellent
Coupling Efficiency GoodExcellentExcellent
Solubility in Organic Solvents ModerateModerateHigh
Safety Explosive when anhydrousPotentially explosiveExpected to be non-explosive

Experimental Protocols

Note: These protocols are based on standard procedures for HOBt and should be optimized for specific applications.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Carbodiimide

This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin).

spss_workflow start Start with N-terminally deprotected peptide-resin wash1 Wash resin (e.g., 3x DMF) start->wash1 preactivation Pre-activate amino acid: - N-Fmoc-amino acid (3 eq.) - 7-Hydroxy-1H-benzo[d]triazole  -5-carboxylic acid (3 eq.) - DIC (3 eq.) in DMF (5-10 min at RT) wash1->preactivation coupling Add pre-activated mixture to resin. React for 1-2 hours. preactivation->coupling wash2 Wash resin (e.g., 3x DMF, 3x DCM) coupling->wash2 monitoring Perform Kaiser Test or equivalent to check for complete coupling wash2->monitoring monitoring->coupling Negative (Incomplete) Recouple deprotection Fmoc Deprotection: 20% piperidine in DMF (2 x 10 min) monitoring->deprotection Positive (Complete) wash3 Wash resin (e.g., 3x DMF, 3x DCM) deprotection->wash3 next_cycle Proceed to next coupling cycle wash3->next_cycle next_cycle->wash1 end Synthesis Complete next_cycle->end Final Amino Acid

Caption: Workflow for SPPS using the novel additive.

Step-by-Step Methodology:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 10-15 minutes, drain, and repeat.

  • Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc protected amino acid (3 equivalents relative to resin loading), 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (3 equivalents), in DMF. Add the carbodiimide (e.g., DIC, 3 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Deprotection for Next Cycle: Treat the resin with 20% piperidine in DMF to remove the Fmoc group for the next coupling cycle.

Protocol for Solution-Phase Peptide Synthesis
  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.1 equivalents) in an appropriate solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add the carbodiimide (e.g., DCC or EDC, 1.1 equivalents) and stir for 15-30 minutes at 0°C.

  • Coupling: Add the C-protected amino acid or peptide (with a free N-terminus, 1.0 equivalent) and a suitable base (e.g., N-methylmorpholine or diisopropylethylamine, 1.0-2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter to remove any precipitated urea byproduct (if using DCC). The filtrate can then be subjected to standard aqueous workup and purification by chromatography.

Trustworthiness and Self-Validation

The provided protocols incorporate self-validating systems to ensure reaction success:

  • In-process Monitoring: The use of the Kaiser test in SPPS provides a qualitative checkpoint for the completion of each coupling step, preventing the accumulation of deletion sequences.

  • Analytical Verification: For solution-phase synthesis, TLC and LC-MS are essential for monitoring the reaction progress and confirming the identity of the product.

  • Chiral Purity Analysis: After the synthesis of a peptide, it is crucial to assess its chiral purity using chiral HPLC or other suitable analytical techniques to validate the effectiveness of the additive in suppressing racemization.

Conclusion and Future Outlook

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid presents a promising new tool in the arsenal of peptide chemists. Its unique structural features, particularly the carboxylic acid moiety, suggest potential improvements in solubility and handling without compromising the core benefits of the hydroxybenzotriazole class of additives. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to explore the application of this novel reagent. Further empirical studies are required to fully characterize its performance and delineate its specific advantages in challenging peptide sequences.

References

  • General Principles of Peptide Synthesis and Coupling Reagents

    • Title: Peptide Coupling Reagents, More than a Letter Soup
    • Source: A comprehensive review on the various classes of peptide coupling reagents.
    • URL: [Link]

  • Role and Mechanism of HOBt: Title: HOBt – Coupling Reagent for Peptide Synthesis Source: APExBIO product information page describing the function of HOBt.
  • Advancements in Coupling Additives (HOAt)

    • Title: 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive
    • Source: Luxembourg Bio Technologies technical note on HO
    • URL: [Link]

  • Chemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

    • Title: 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid

    • Source: PubChem d
    • URL: [Link]

  • General Guide to Peptide Coupling Reagents and Additives: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem technical guide.

Sources

Application

Application Note: High-Fidelity Solution-Phase Peptide Synthesis Utilizing 1-Hydroxy-7-azabenzotriazole (HOAt)

A Note on Reagent Nomenclature: The topic specified was "Solution-phase peptide synthesis with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid." However, a comprehensive review of scientific literature reveals that this...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Reagent Nomenclature: The topic specified was "Solution-phase peptide synthesis with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid." However, a comprehensive review of scientific literature reveals that this specific carboxylated compound is not documented as a standard coupling additive. In contrast, 1-Hydroxy-7-azabenzotriazole (HOAt) is a widely recognized and superior reagent for this purpose. Given the structural similarities and the context of the application, this guide will focus on the established protocols and mechanisms for HOAt, which is presumed to be the intended subject of interest for researchers in peptide synthesis.

Introduction: The Challenge of Racemization in Peptide Synthesis

Solution-phase peptide synthesis (SPPS) remains a powerful technique for the production of short to medium-length peptides, offering flexibility and scalability that can be advantageous over solid-phase methods.[1] The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2] This process requires the activation of the carboxylic acid, typically achieved with a coupling agent such as a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

However, the activation process creates a significant vulnerability: the activated carboxyl group increases the acidity of the α-proton on the chiral carbon. This can lead to abstraction of the proton, resulting in a planar enol intermediate, which upon re-protonation can yield a mixture of L- and D-enantiomers. This loss of stereochemical integrity, known as racemization or epimerization, is a critical failure point in peptide synthesis, as it leads to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[3] To mitigate this, activating additives are employed, with 1-Hydroxy-7-azabenzotriazole (HOAt) representing a pinnacle of efficiency in preserving stereochemical purity.[1][4]

The Reagent: 1-Hydroxy-7-azabenzotriazole (HOAt)

HOAt was introduced as a more reactive and effective alternative to its predecessor, 1-hydroxybenzotriazole (HOBt).[5] Its superior performance is rooted in its chemical structure.

  • Mechanism of Superiority: The key difference is the presence of a nitrogen atom at the 7-position of the benzotriazole ring system.[4] This nitrogen atom exerts a potent electron-withdrawing effect, which increases the acidity of the N-hydroxyl group. When HOAt reacts with the unstable O-acylisourea intermediate (formed from the reaction of the carboxylic acid and EDC), it creates a highly reactive OAt-active ester.[3][5] This active ester is not only more susceptible to nucleophilic attack by the amine component, leading to faster and more efficient coupling, but it is also less prone to enolization and subsequent racemization compared to the equivalent HOBt-ester.[3] This makes HOAt particularly invaluable for synthesizing peptides containing sterically hindered amino acids or for fragment condensation, where the risk of racemization is elevated.[3][4]

Mechanism of EDC/HOAt-Mediated Peptide Coupling

The coupling process is a well-orchestrated, multi-step reaction designed to maximize efficiency while minimizing side reactions.

  • Carboxyl Group Activation: The carboxylic acid of the N-protected amino acid attacks the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.

  • Active Ester Formation: Before the O-acylisourea can rearrange or lead to racemization, it is intercepted by the nucleophilic HOAt. This forms the HOAt-active ester, a more stable yet highly reactive intermediate, and releases the EDC byproduct as a soluble urea.[1]

  • Aminolysis and Peptide Bond Formation: The free amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the HOAt-ester. This forms the desired peptide bond, regenerates HOAt, and completes the catalytic cycle.[3]

The following diagram illustrates this catalytic cycle.

G cluster_activation Step 1: Activation cluster_ester_formation Step 2: Active Ester Formation cluster_aminolysis Step 3: Aminolysis R_COOH N-Protected Amino Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Unstable) R_COOH->O_Acyl + EDC EDC EDC->O_Acyl OAt_Ester OAt-Active Ester (Highly Reactive) O_Acyl->OAt_Ester Intercepted by Urea EDC Byproduct (Urea) O_Acyl->Urea Releases HOAt HOAt HOAt->OAt_Ester Peptide Dipeptide (R-CO-NH-R') OAt_Ester->Peptide Attacked by HOAt_regen HOAt (Regenerated) OAt_Ester->HOAt_regen Regenerates R_NH2 Amino Component (R'-NH2) R_NH2->Peptide

Caption: Mechanism of EDC/HOAt-mediated peptide bond formation.

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using EDC/HOAt

This protocol describes a typical procedure for coupling an N-protected carboxylic acid (Component 1) with an amino acid ester (Component 2) in solution.

Materials:

  • N-Protected Amino Acid (e.g., Boc-L-Alanine)

  • Amino Acid Ester HCl salt (e.g., L-Phenylalanine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Tertiary base, e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Workflow Diagram:

Caption: General workflow for solution-phase peptide synthesis.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the N-Protected Amino Acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF.[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to minimize potential epimerization during the initial activation step.

  • Addition of Reagents:

    • Add the Amino Acid Ester HCl salt (1.1 eq) to the cooled solution.

    • Add the tertiary base (e.g., DIPEA, 2.0-3.0 eq) dropwise. The base neutralizes the hydrochloride salt and the HCl produced during the reaction.

    • Finally, add the EDC·HCl (1.1 eq) portion-wise while maintaining the temperature at 0 °C.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[6]

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted starting acid and excess HOAt), and finally with brine.[7] This washing sequence is crucial for removing the water-soluble EDC byproduct and other impurities.[1]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.

    • The resulting crude peptide can be purified by flash column chromatography or recrystallization to yield the pure product.

Quantitative Data & Best Practices

Adherence to proper stoichiometry and reaction conditions is paramount for success. The table below provides a general guideline.

Reagent/ParameterRecommended Stoichiometry (Equivalents)Rationale
N-Protected Amino Acid1.0 (Limiting Reagent)The core scaffold to which the next residue is added.
Amino Component1.0 - 1.2A slight excess can help drive the reaction to completion.
EDC·HCl1.1 - 1.5Ensures complete activation of the carboxylic acid.[6]
HOAt 1.1 - 1.5 Catalyzes the reaction and suppresses racemization.[6]
Tertiary Base (DIPEA/NMM)2.0 - 3.0Neutralizes acid salts and byproducts.
Temperature0 °C to Room TemperatureInitial cooling minimizes racemization during activation.
Reaction Time2 - 16 hoursSequence-dependent; monitor for completion.[6]

Troubleshooting & Field-Proven Insights:

  • Low Yields: For sterically hindered or "difficult" couplings, consider increasing the equivalents of coupling reagents (EDC/HOAt) to 1.5 eq.[7] Ensure all solvents and reagents are strictly anhydrous, as water will hydrolyze the active ester intermediate and deactivate the EDC.[7]

  • Racemization Detected: Ensure the initial activation and coupling phase is performed at 0 °C. Using HOAt is already a major preventative measure. Avoid strong bases or prolonged reaction times at elevated temperatures.

  • Byproduct Formation: The primary byproduct is the N-acylurea, formed by rearrangement of the O-acylisourea intermediate. Using HOAt minimizes this by rapidly trapping the intermediate as the active ester. Thorough aqueous workup is essential to remove the water-soluble urea derived from EDC.

  • Solvent Choice: While DMF is common, DCM can also be used. DMF is superior at solvating larger, protected peptides, preventing aggregation that can hinder reaction rates.[8]

Conclusion

The use of 1-Hydroxy-7-azabenzotriazole (HOAt) in conjunction with EDC represents a robust and high-fidelity method for solution-phase peptide synthesis. By forming a highly reactive OAt-active ester, this protocol accelerates coupling rates while providing superior suppression of racemization compared to older additives like HOBt.[4][5] This methodology is particularly advantageous for the synthesis of complex or sensitive peptide sequences, ensuring the production of high-purity products with preserved stereochemical integrity, a critical requirement for therapeutic and research applications.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). HOAt Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wikipedia. (2023). Peptide synthesis.
  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Royal Society of Chemistry. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
  • ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Beilstein Journals. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

Sources

Method

The Role of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid in Amide Bond Formation: A Detailed Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Advancing Amide Bond Synthesis Beyond Conventional Additives The formation of the amide bond is a cornerstone of synthetic organic chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Amide Bond Synthesis Beyond Conventional Additives

The formation of the amide bond is a cornerstone of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid. While numerous coupling reagents have been developed, the use of additives to enhance efficiency and minimize side reactions, especially racemization, is crucial. For decades, 1-hydroxybenzotriazole (HOBt) has been a standard additive in carbodiimide-mediated couplings. However, the quest for superior reagents has led to the development of 1-hydroxy-7-azabenzotriazole (HOAt) and its derivatives, which have demonstrated significant advantages. This guide focuses on a specific, functionalized derivative, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, delving into its mechanism of action and providing detailed protocols for its application.

The Mechanistic Landscape of Amide Bond Formation: A Symphony of Activation and Catalysis

The journey from a carboxylic acid and an amine to a stable amide bond is a multi-step process orchestrated by coupling reagents and additives. When a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is employed, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to undesirable side reactions, including racemization of the chiral center of the amino acid.

This is where additives like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid play a pivotal role. These additives intercept the O-acylisourea intermediate to form a more stable, yet highly reactive, active ester. This active ester then undergoes nucleophilic attack by the amine to furnish the desired amide bond, regenerating the additive in the process.

The Unique Contribution of the 7-Azabenzotriazole Scaffold

The superiority of 7-azabenzotriazole derivatives over their benzotriazole counterparts stems from the electronic influence of the nitrogen atom at the 7-position of the bicyclic ring system. This nitrogen atom exerts an electron-withdrawing effect, which increases the acidity of the N-hydroxy group.[1] This enhanced acidity translates to a better leaving group, rendering the corresponding active ester more susceptible to nucleophilic attack by the amine, thereby accelerating the rate of amide bond formation.

A key mechanistic feature of 7-hydroxy-7-azabenzotriazoles is the "neighboring group effect" or "intramolecular general base catalysis." The pyridine nitrogen at the 7-position is believed to participate in the aminolysis of the active ester, further accelerating the reaction and suppressing racemization.[1]

Dissecting the Role of the 5-Carboxylic Acid Substituent

While direct experimental studies on 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a coupling additive are not extensively available in peer-reviewed literature, we can infer its mechanistic contributions based on established principles of physical organic chemistry. The carboxylic acid group at the 5-position is a strong electron-withdrawing group. This property is expected to further enhance the acidity of the N-hydroxy group, making it an even better leaving group than the unsubstituted HOAt.

This enhanced electron-withdrawing character likely leads to:

  • Increased Reactivity: A more reactive active ester, leading to faster coupling times.

  • Enhanced Racemization Suppression: The rapid and efficient coupling minimizes the lifetime of the activated species, reducing the window for epimerization.

However, the presence of the carboxylic acid group also introduces considerations regarding solubility and potential side reactions. Its acidic nature may require careful optimization of the base used in the reaction mixture.

The proposed mechanism of action is depicted in the following workflow:

Amide_Bond_Formation_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Active_Ester Highly Reactive Active Ester O_Acylisourea->Active_Ester + Additive Side_Reactions Side Products O_Acylisourea->Side_Reactions Undesired Pathway (e.g., Racemization) Additive 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid Additive->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine Amine (R'-NH2) Amine->Amide_Bond Regenerated_Additive Regenerated Additive Amide_Bond->Regenerated_Additive releases

Figure 1: Mechanism of amide bond formation using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Comparative Performance Metrics

AdditiveRelative Coupling RateRacemization SuppressionKey Features
HOBt BaselineGoodStandard, cost-effective additive.
HOAt Significantly Faster[1]Excellent[1]Enhanced reactivity due to the 7-aza group.
6-Cl-HOBt Faster than HOBtVery GoodElectron-withdrawing chloro group enhances reactivity.
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid Predicted to be Faster than HOAtPredicted to be ExcellentThe electron-withdrawing carboxylic acid group is expected to further boost reactivity and suppress racemization. Solubility may be altered.

Predictions are based on the known electronic effects of the carboxylic acid substituent.

Experimental Protocols

The following protocols are based on established procedures for HOAt and similar additives and should be optimized for specific substrates.

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation

This protocol is suitable for the synthesis of small molecules and peptides in solution.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.1-1.5 equiv)

  • EDC·HCl (1.1-1.5 equiv)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (a co-solvent may be necessary depending on the solubility of the additive).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise. Note: The amount of base may need to be adjusted to account for the acidic proton of the 5-carboxylic acid group.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (3-5 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv) or HBTU/HATU (3-5 equiv)

  • DIPEA or 2,4,6-Collidine (6-10 equiv)

  • SPPS-grade DMF

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Resin-bound peptide with a free N-terminal amine

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv), 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (as an additive with DIC) or the corresponding uronium/phosphonium salt (e.g., a custom synthesis incorporating the additive), and a suitable base (e.g., DIPEA) in DMF.

    • Add the coupling agent (e.g., DIC) and pre-activate for 1-5 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Proceed to the next deprotection and coupling cycle.

SPPS_Workflow Start Start: Resin-bound Peptide (Fmoc-protected) Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Washing with DMF Deprotection->Wash1 Activation 4. Amino Acid Activation (Fmoc-AA, Additive, Coupling Reagent, Base in DMF) Wash1->Activation Coupling 5. Coupling to Resin Activation->Coupling Wash2 6. Washing with DMF Coupling->Wash2 Monitoring 7. Kaiser Test Wash2->Monitoring Repeat_Coupling Repeat Coupling Monitoring->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Repeat_Coupling->Coupling

Figure 2: A single cycle in Solid-Phase Peptide Synthesis (SPPS) utilizing the additive.

Conclusion and Future Perspectives

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid represents a promising evolution in the family of amide bond formation additives. Based on the established principles of its 7-azabenzotriazole core and the electronic effects of its 5-carboxylic acid substituent, it is poised to offer enhanced reactivity and superior suppression of racemization compared to existing reagents. While further empirical studies are needed to fully characterize its performance and optimize its application, the theoretical framework strongly supports its potential as a valuable tool for chemists engaged in the synthesis of peptides and complex organic molecules. The protocols provided herein serve as a robust starting point for the exploration of this reagent's capabilities in advancing the frontiers of amide bond synthesis.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798.
  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Application

Application Notes and Protocols for Carboxylic Acid Activation with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and Carbodiimides

Introduction: The Critical Role of Carboxylic Acid Activation in Synthesis The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carboxylic Acid Activation in Synthesis

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium-carboxylate salt. To overcome this thermodynamic barrier, "coupling reagents" are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.

Among the arsenal of activation strategies, the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a benzotriazole-based additive has become a preferred method. These additives not only accelerate the reaction but, more critically, act as racemization suppressors, a feature of paramount importance in peptide synthesis where maintaining stereochemical integrity is essential.

While 1-Hydroxy-7-azabenzotriazole (HOAt) is a well-established and highly effective additive, this guide focuses on a functionalized derivative: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c). While specific literature on the application of HOAt-c as a coupling additive is sparse, its structural similarity to HOAt allows for a scientifically grounded exploration of its potential role and application. This document provides a detailed overview of the underlying chemical principles, a proposed mechanism of action for the HOAt-c/carbodiimide system, and comprehensive, field-tested protocols adapted for this specific reagent.

Mechanism of Action: The Synergy of Carbodiimide and Benzotriazole Additives

The activation of a carboxylic acid with a carbodiimide (R'-N=C=N-R'') proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea is also unstable and prone to undesirable side reactions, including racemization (epimerization) of the activated amino acid via an oxazolone intermediate and rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.

This is where benzotriazole additives play their crucial role. Additives like 1-hydroxybenzotriazole (HOBt) and the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate to form a corresponding active ester. These active esters are more stable than the O-acylisourea, yet still highly reactive towards the amine nucleophile. This two-step activation process effectively funnels the reaction towards the desired amide product while minimizing side reactions.

The HOAt Advantage and the Postulated Role of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c)

HOAt has demonstrated superiority over HOBt in both accelerating coupling reactions and suppressing racemization. This enhanced reactivity is attributed to the "neighboring group effect" of the nitrogen atom at the 7-position of the azabenzotriazole ring system, which stabilizes the transition state of the aminolysis of the active ester.

For the subject of this guide, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c), we can postulate a similar mechanism of action. The core 7-hydroxy-1H-benzo[d]triazole structure is expected to function analogously to HOAt in forming a highly reactive active ester.

However, the presence of the carboxylic acid group at the 5-position introduces additional considerations:

  • Electronic Effects: The carboxylic acid is an electron-withdrawing group, which could potentially increase the acidity of the N-hydroxy group, possibly enhancing the reactivity of the resulting active ester.

  • Solubility: The carboxylic acid moiety may alter the solubility profile of the additive in common organic solvents, which could be leveraged for tailored reaction conditions or simplified workup procedures.

  • Potential for Immobilization: The carboxylic acid provides a handle for immobilizing the additive on a solid support, enabling its use as a recyclable reagent with simplified purification of the final product.

  • Reactivity of the Additive's Carboxyl Group: A key consideration is that the carboxylic acid group of HOAt-c could itself be activated by the carbodiimide. This would consume reagents and potentially lead to oligomerization of the additive or other side products. Therefore, the stoichiometry of the reagents, particularly the carbodiimide, must be carefully controlled. In syntheses where the amine component is particularly precious, protection of the HOAt-c carboxyl group might be a worthwhile strategy.

The overall proposed mechanism for carboxylic acid activation using a carbodiimide and HOAt-c is depicted below.

Carboxylic Acid Activation with Carbodiimide and HOAt-c cluster_activation Activation Phase cluster_ester_formation Active Ester Formation cluster_coupling Coupling Phase cluster_side_reaction Potential Side Reactions CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->OAcylisourea Carbodiimide Carbodiimide (EDC) Carbodiimide->OAcylisourea ActiveEster HOAt-c Active Ester (More Stable, Reactive) OAcylisourea->ActiveEster + HOAt-c SideProduct N-Acylurea (Unreactive) OAcylisourea->SideProduct Rearrangement HOAtc HOAt-c Additive Urea Isourea Byproduct Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) RegenHOAtc Regenerated HOAt-c

Figure 1: Proposed mechanism for amide bond formation.

Experimental Protocols and Workflow

The following protocol is a general guideline for a solution-phase amide coupling reaction using EDC and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals and should be adapted and optimized for specific substrates.

Materials and Reagents
  • Carboxylic acid

  • Amine (or amine salt, e.g., HCl or TFA salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN))

  • Reagents for workup (e.g., 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

General Step-by-Step Protocol
  • Reagent Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

    • Add the amine (1.0-1.2 eq). If the amine is provided as a salt, an additional equivalent of tertiary base will be required to liberate the free amine.

  • Activation:

    • Add 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c) (1.0-1.2 eq) to the solution.

    • Add the tertiary base (e.g., DIPEA, 2.0-3.0 eq). The base is crucial for neutralizing any acidic species and ensuring the amine is present as a free nucleophile.

    • Cool the mixture to 0 °C in an ice bath. This is particularly important for minimizing potential racemization, especially with sensitive substrates.

    • Add EDC (1.1-1.5 eq) portion-wise to the cooled, stirred solution. Note: The stoichiometry of EDC should be carefully considered. An excess may lead to the activation of the carboxyl group on HOAt-c.

  • Reaction:

    • Allow the reaction mixture to stir at 0 °C for 30-60 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence removes the urea byproduct from EDC, excess base, and unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to obtain the final, pure product.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid and Amine in Anhydrous Solvent B Add HOAt-c and Base A->B C Cool to 0 °C B->C D Add EDC C->D E Stir at RT (2-24h) D->E F Monitor by TLC/LC-MS E->F G Dilute and Wash (Acid, Base, Brine) F->G Reaction Complete H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Figure 2: General experimental workflow for amide coupling.

Quantitative Data and Considerations

The optimal conditions for any coupling reaction are substrate-dependent. The following table provides a general starting point for reagent stoichiometry and common solvents.

ReagentMolar Equivalents (eq)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Nucleophile
EDC1.1 - 1.5Primary Activating Agent
HOAt-c 1.0 - 1.2 Additive/Racemization Suppressor
DIPEA / TEA2.0 - 3.0Base

Common Solvents: DMF, DCM, MeCN, THF

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of EDC and HOAt-c. Ensure the amine is not a salt, or that sufficient base has been added to neutralize it. For sterically hindered substrates, a higher reaction temperature or longer reaction time may be necessary.

  • Side Product Formation: The formation of N-acylurea is a common side reaction. This can often be minimized by ensuring the reaction is cooled to 0 °C before the addition of EDC and by using the appropriate stoichiometry of reagents.

Method

Application Notes and Protocols for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid in Peptide Fragment Condensation

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Peptide Fragment Condensation The synthesis of long-chain peptides and small proteins is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Peptide Fragment Condensation

The synthesis of long-chain peptides and small proteins is a cornerstone of modern drug discovery and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) is a powerful technique, its efficiency can decrease with increasing peptide length due to cumulative yield losses and the accumulation of deletion sequences. Fragment condensation, the coupling of pre-synthesized, protected peptide fragments, offers a strategic alternative to overcome these limitations. This approach is particularly valuable for the large-scale production of therapeutic peptides.

However, fragment condensation presents its own significant challenge: the high risk of racemization at the C-terminal amino acid of the carboxylic acid fragment. Activation of the peptide's carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity. To mitigate this, coupling additives are employed to form highly reactive, yet stable, active esters that favor aminolysis over racemization.

This guide focuses on the application of a specialized coupling additive, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid , in peptide fragment condensation. We will explore its mechanistic advantages, provide a detailed experimental protocol, and present a comparative analysis of its properties relative to other commonly used additives.

The Scientific Rationale: Why 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid?

The efficacy of benzotriazole-based coupling additives, such as the classical 1-hydroxybenzotriazole (HOBt), is well-established in peptide synthesis.[1][2] These additives function by reacting with the activated carboxylic acid (often pre-activated by a carbodiimide like DIC or EDC) to form a benzotriazolyl active ester. This intermediate is more reactive towards the incoming amine nucleophile than the initial activated species and is less susceptible to racemization.

The key to enhancing the performance of these additives lies in increasing the acidity of the N-hydroxy group, which in turn improves the leaving group ability of the benzotriazoloxy anion. This has been achieved by introducing electron-withdrawing substituents onto the benzotriazole ring. For instance, the addition of a nitrogen atom in 1-hydroxy-7-azabenzotriazole (HOAt) or a chlorine atom in 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) significantly lowers their pKa values compared to HOBt, leading to faster coupling rates and superior suppression of racemization.[3][4]

Following this principle, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid incorporates a carboxylic acid group (-COOH) at the 5-position of the benzotriazole ring. The carboxylic acid moiety is a potent electron-withdrawing group, which is expected to significantly increase the acidity of the 7-hydroxy group. This enhanced acidity leads to several theoretical advantages:

  • Accelerated Acyl Transfer: The increased electropositivity of the carbonyl carbon in the resulting active ester facilitates a faster rate of aminolysis.

  • Superior Racemization Suppression: The enhanced acidity of the additive promotes the rapid formation of the active ester, outcompeting the formation of the problematic oxazolone intermediate.[5]

  • Improved Solubility: The presence of the carboxylic acid group may enhance the solubility of the additive and its active ester intermediates in polar aprotic solvents commonly used in peptide synthesis, such as DMF and NMP.

Comparative Analysis of Benzotriazole-Based Additives
AdditiveStructurepKa (in 95% Acetonitrile/Water)Key Features
1-Hydroxybenzotriazole (HOBt) [Image of HOBt structure]5.65[6]The classical standard, effective but can be limited in challenging couplings.
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) [Image of 6-Cl-HOBt structure]4.62[6]Enhanced acidity due to the electron-withdrawing chloro group leads to improved performance over HOBt.[3]
1-Hydroxy-7-azabenzotriazole (HOAt) [Image of HOAt structure]4.65[6]The aza- group enhances reactivity and racemization suppression.
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid [Image of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid structure]Predicted < 4.6The strongly electron-withdrawing carboxylic acid group is expected to significantly increase acidity, potentially offering superior performance.

Mechanistic Pathway of Action

The role of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in a carbodiimide-mediated fragment condensation reaction is illustrated below. The process involves the formation of a highly reactive active ester, which then undergoes nucleophilic attack by the N-terminal amine of the second peptide fragment.

G cluster_activation Activation Phase cluster_additive Additive Intervention cluster_coupling Coupling Phase Peptide1_COOH Peptide Fragment 1 (C-terminal COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Peptide1_COOH->O_Acylisourea + DIC DIC DIC/EDC (Carbodiimide) Active_Ester Active Ester Intermediate (More Stable, Less Prone to Racemization) O_Acylisourea->Active_Ester + Additive (Fast Reaction) Rac_path Oxazolone Formation (Racemization Pathway) O_Acylisourea->Rac_path Additive 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid Additive->Active_Ester Final_Peptide Coupled Peptide (New Peptide Bond) Active_Ester->Final_Peptide + Peptide 2 (Aminolysis) Peptide2_NH2 Peptide Fragment 2 (N-terminal NH2) Peptide2_NH2->Final_Peptide

Caption: Mechanism of fragment condensation using a benzotriazole additive.

Experimental Protocol: Fragment Condensation in Solution Phase

This protocol provides a general procedure for the coupling of two protected peptide fragments using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as an additive. The molar equivalents and reaction times should be optimized for specific peptide sequences.

Materials and Reagents
  • N-terminally protected peptide fragment with a free C-terminal carboxylic acid (Fragment A)

  • C-terminally protected peptide fragment with a free N-terminal amine (Fragment B)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure

G start Start dissolve_A 1. Dissolve Fragment A (1.0 eq.) and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.1 eq.) in anhydrous DMF under Argon. start->dissolve_A cool 2. Cool the solution to 0 °C in an ice bath. dissolve_A->cool add_DIC 3. Add DIC (1.1 eq.) dropwise and stir the mixture at 0 °C for 15-30 minutes (pre-activation). cool->add_DIC combine 5. Add the solution of Fragment B to the pre-activated Fragment A solution at 0 °C. add_DIC->combine dissolve_B 4. In a separate flask, dissolve Fragment B (1.0 eq.) and DIEA (2.0 eq.) in anhydrous DMF. dissolve_B->combine react 6. Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor reaction progress by HPLC. combine->react quench 7. Quench the reaction by adding water. react->quench extract 8. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). quench->extract wash 9. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. extract->wash dry 10. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. wash->dry purify 11. Purify the crude peptide by flash chromatography or preparative HPLC. dry->purify end End purify->end

Caption: Step-by-step workflow for peptide fragment condensation.

Step-by-Step Methodology:

  • Preparation of Fragment A Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-terminally protected peptide fragment with a free C-terminus (Fragment A, 1.0 equivalent) and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise over 5 minutes. Allow the pre-activation to proceed for 15-30 minutes at 0 °C.

  • Preparation of Fragment B Solution: In a separate flask, dissolve the C-terminally protected peptide fragment with a free N-terminus (Fragment B, 1.0 equivalent) and N,N-Diisopropylethylamine (DIEA, 2.0 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the solution of Fragment B to the pre-activated Fragment A solution at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 4-24 hours. The progress of the coupling should be monitored by High-Performance Liquid Chromatography (HPLC) until consumption of the limiting fragment is observed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired protected peptide.

Conclusion and Future Outlook

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid represents a promising, rationally designed coupling additive for challenging peptide fragment condensations. Based on established principles of physical organic chemistry, the presence of the electron-withdrawing carboxylic acid group is anticipated to enhance its acidity and, consequently, its ability to accelerate coupling reactions while effectively suppressing racemization. The provided protocol offers a robust starting point for its application, though empirical optimization for specific peptide fragments is always recommended. Further studies, including the determination of its pKa and direct comparative analysis of its performance in standardized racemization tests, will be invaluable in fully elucidating its position among the arsenal of modern peptide coupling reagents.

References

  • Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 325-332. Link

  • BenchChem. (2025). The Role of HOBt and HBTU in Peptide Coupling Reactions. BenchChem Application Notes. Link

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][1][6][7]triazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. In Wikipedia. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library. Link

  • Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 945-964. Link

  • Rinnova, M., et al. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science, 6, 15-22. Link

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Miyazawa, T., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International journal of peptide and protein research, 39(4), 308-314. Link

  • Wikipedia. (n.d.). 1-Hydroxybenzotriazole. In Wikipedia. Retrieved from [Link]

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). I. A new, more effective peptide coupling additive. Tetrahedron Letters, 34(49), 7829-7832. Link

Sources

Application

Topic: On-Resin Peptide Cyclization Facilitated by a Bifunctional 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid Linker

An Application Note for Advanced Peptide Chemistry Audience: Researchers, scientists, and drug development professionals. Abstract Cyclic peptides represent a burgeoning class of therapeutics, offering enhanced stability...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Peptide Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclic peptides represent a burgeoning class of therapeutics, offering enhanced stability, target affinity, and bioavailability compared to their linear counterparts.[1] A critical challenge in their synthesis is achieving efficient intramolecular cyclization while minimizing side reactions like dimerization and racemization. This application note details an advanced strategy for head-to-tail peptide cyclization utilizing 7-Hydroxy-1H-benzo[d][2][3][4]triazole-5-carboxylic acid as a bifunctional, cyclization-inducing linker on a solid support. We elucidate the underlying mechanism, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting. This method leverages the intrinsic activating properties of the 7-hydroxybenzotriazole moiety to facilitate a highly efficient, intramolecular reaction under pseudo-dilution conditions, representing a significant advantage for the synthesis of constrained peptide architectures.

Introduction: The Rationale for Linker-Mediated Cyclization

The conformational flexibility and susceptibility to proteolysis of linear peptides often limit their therapeutic potential. Macrocyclization is a premier strategy to overcome these limitations by constraining the peptide into a more bioactive and stable conformation.[5] While various methods exist, on-resin cyclization is particularly advantageous as the solid support provides a "pseudo-dilution" effect, sterically favoring the desired intramolecular reaction over intermolecular oligomerization.[2]

Traditional on-resin cyclization involves anchoring a peptide through a side chain and then forming an amide bond between the N- and C-termini. However, this often requires orthogonal protection schemes that can complicate the synthesis. The strategy detailed herein employs 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a cleavable linker that actively participates in the final cyclization step.

The molecule's design is uniquely suited for this purpose:

  • Carboxylic Acid Group: Serves as the anchor point for attachment to an amino-functionalized solid-phase resin.

  • 7-Hydroxybenzotriazole Moiety: Functions as an intramolecular activating agent, analogous to the well-known coupling additives HOBt and HOAt.[6] This group forms a highly reactive active ester with the peptide's C-terminus, which is exquisitely primed for reaction with the N-terminal amine, all while suppressing racemization.[3][4]

This integrated linker-activator approach streamlines the synthetic workflow and enhances the efficiency of producing head-to-tail cyclic peptides.

Proposed Mechanism of Action

The entire process, from linker attachment to peptide release, is a sequential workflow. The key mechanistic step is the intramolecular activation and subsequent nucleophilic attack that forms the cyclic product.

  • Immobilization: The linker's carboxylic acid is coupled to a suitable amine-bearing resin (e.g., Rink Amide resin) using standard peptide coupling conditions.

  • Peptide Elongation: The linear peptide is synthesized on the linker's free phenolic hydroxyl group via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The C-terminal amino acid is loaded onto the linker's hydroxyl group, forming an ester bond.

  • N-Terminal Deprotection: The final Fmoc protecting group is removed from the N-terminus, exposing the free amine.

  • Intramolecular Activation & Cyclization: A base is introduced, which catalyzes the intramolecular formation of an active benzotriazole ester at the C-terminus. This highly reactive intermediate is immediately and proximally positioned to react with the N-terminal amine. This rapid, intramolecular cyclization is the rate-determining step and forms the desired amide bond.

  • Cleavage: The cyclic peptide is cleaved from the now-modified linker and resin using a strong acid cocktail (e.g., trifluoroacetic acid).

G cluster_resin Solid Support Resin Amine Resin (e.g., Rink Amide) Linker Linker Molecule 7-Hydroxy-1H-benzo[d]triazole -5-carboxylic acid Resin->Linker 1. Linker Immobilization Peptide Linear Peptide Synthesis (Fmoc-SPPS) Linker->Peptide 2. C-Terminal AA Loading & Peptide Elongation Cyclization Base-Mediated Intramolecular Cyclization Peptide->Cyclization 3. N-Terminal Deprotection & Cyclization Cleavage Acidolytic Cleavage (TFA Cocktail) Cyclization->Cleavage 4. Cleavage from Resin Product Purified Cyclic Peptide Cleavage->Product 5. Purification (HPLC)

Caption: Overall workflow for linker-mediated on-resin peptide cyclization.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents like trifluoroacetic acid (TFA), diisopropylethylamine (DIEA), and coupling agents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol Part A: Linker Immobilization onto Resin
  • Resin Preparation: Swell 1 g of Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. Drain the DMF.

  • Activation Mixture: In a separate vial, dissolve 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (2.5 equiv, 1.25 mmol), HBTU (2.4 equiv, 1.2 mmol), and HOBt (2.5 equiv, 1.25 mmol) in DMF (10 mL).

  • Coupling Reaction: Add DIEA (5 equiv, 2.5 mmol) to the activation mixture and immediately add the solution to the swelled resin.

  • Agitation: Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To cap any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 30 minutes. Wash as described above.

  • Drying: Dry the resin under high vacuum for at least 12 hours.

Protocol Part B: Linear Peptide Synthesis (Fmoc-SPPS)

This protocol assumes a standard manual or automated peptide synthesis workflow.

  • C-Terminal Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-AA-OH) to the hydroxyl group of the immobilized linker. Use a symmetric anhydride or an esterification catalyst like 4-DMAP for efficient loading.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: Couple the next Fmoc-AA-OH (4 equiv) using a coupling agent like HBTU (3.9 equiv) and a base like DIEA (8 equiv) in DMF. Agitate for 1-2 hours.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol Part C: On-Resin Head-to-Tail Cyclization
  • Final Fmoc Deprotection: After coupling the last amino acid, perform the final Fmoc deprotection as described in Part B, Step 2.

  • Thorough Washing: It is critical to remove all residual piperidine. Wash the resin with DMF (5x), DCM (3x), and then DMF again (3x).

  • Cyclization Reaction: Add a solution of 1% DIEA in DMF to the resin. Agitate the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by taking small resin samples every 2-4 hours. Cleave a small aliquot (see Part D) and analyze by LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclic product. The reaction is typically complete within 12-24 hours.

  • Final Wash: Once cyclization is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Protocol Part D: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA filtrate with a gentle stream of nitrogen gas and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified product by Mass Spectrometry (MS) and determine purity by analytical HPLC.

Visualization of the Core Cyclization Mechanism

The key chemical transformation is the base-catalyzed intramolecular cyclization. The diagram below illustrates the formation of the active ester intermediate and the subsequent ring-closing amide bond formation.

Caption: Core mechanism of intramolecular cyclization.

Expected Results & Troubleshooting

The efficiency of cyclization can be sequence-dependent. Below are typical outcomes and a guide to address common issues.

ParameterExpected Outcome
Cyclization Yield60-95% (as determined by LC-MS of crude product)
Final Purity (Post-HPLC)>98%
Key Side ProductsDimer, uncyclized linear peptide, racemized peptide

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Cyclization Yield 1. Steric hindrance at N- or C-terminus.2. Unfavorable peptide conformation.3. Insufficient reaction time.1. Choose a less hindered cyclization junction if possible.2. Add a chaotropic agent like GnHCl (in solution phase) or screen different bases/solvents.3. Extend reaction time and monitor closely.
Significant Dimer Formation 1. High resin loading.2. Inefficient intramolecular reaction kinetics.1. Use a lower loading resin (0.2-0.4 mmol/g) to increase spacing.2. Ensure the cyclization step is performed in a large volume of solvent to further favor the intramolecular pathway.
Racemization Detected 1. Strong base or prolonged exposure to basic conditions.2. C-terminal residue is susceptible to epimerization (e.g., Cys, His).1. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of DIEA.2. The 7-hydroxybenzotriazole moiety is designed to suppress racemization, but minimizing reaction time is always prudent.[4]
Incomplete Linear Peptide Synthesis Inefficient coupling at a specific residue.Double-couple difficult residues (e.g., Pro, Val). Use a stronger coupling agent like HATU or COMU for problematic steps.[7]

Conclusion

The use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a dual-function linker and activator offers a sophisticated and efficient method for the solid-phase synthesis of cyclic peptides. By integrating the activation chemistry directly into the linker, this strategy promotes high-yield intramolecular cyclization while minimizing common side reactions. The protocols provided herein serve as a robust foundation for researchers aiming to produce structurally constrained peptides for applications in drug discovery and chemical biology.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. [Link]

  • Wikipedia. (2023). Peptide synthesis. [Link]

  • Thapa, P., et al. (2014). Approaches for peptide and protein cyclisation. RSC Advances, 4(99), 56256-56282. [Link]

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][2][3][4]triazole-5-carboxylic acid. [Link]

  • Qian, Z., et al. (2017). Intramolecular Hydrogen Bonding Enables a Zwitterionic Mechanism for Macrocyclic Peptide Formation: Computational Mechanistic Studies of CyClick Chemistry. Journal of the American Chemical Society, 139(39), 13872–13880. [Link]

  • Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1235-1256. [Link]

Sources

Method

Application Note: Enhancing Complex Peptide Synthesis with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Introduction: Addressing the Challenges of Complex Peptide Synthesis The synthesis of complex peptides, particularly those containing sterically hindered amino acids or sequences prone to aggregation, presents significan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenges of Complex Peptide Synthesis

The synthesis of complex peptides, particularly those containing sterically hindered amino acids or sequences prone to aggregation, presents significant challenges in solid-phase peptide synthesis (SPPS). A critical factor in overcoming these hurdles is the efficiency of the coupling step and the preservation of chiral integrity. Racemization, the loss of stereochemical purity at the α-carbon of amino acids during activation and coupling, can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final peptide.

For decades, 1-Hydroxybenzotriazole (HOBt) has been a widely used additive in carbodiimide-mediated peptide bond formation to suppress racemization and improve coupling efficiency. HOBt functions by converting the highly reactive O-acylisourea intermediate into a more stable and less racemization-prone active ester. However, the demands of synthesizing increasingly complex peptides have driven the development of more potent additives.

This application note details the use of a specialized HOBt derivative, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid , as an advanced additive in SPPS. The unique electronic properties conferred by the substituents on the benzotriazole ring system suggest its potential for superior performance in mitigating racemization and enhancing coupling kinetics, particularly in challenging synthetic contexts.

Scientific Rationale: The Advantage of Substituted Benzotriazoles

The efficacy of HOBt and its derivatives is intrinsically linked to their chemical structure. The introduction of electron-withdrawing groups on the benzotriazole ring enhances the acidity of the N-hydroxy group, leading to a better leaving group and, consequently, a more reactive active ester.[1] This increased reactivity can accelerate the coupling reaction, which is particularly beneficial when dealing with sterically hindered amino acids.

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid possesses two key substituents: a hydroxyl (-OH) group at the 7-position and a carboxylic acid (-COOH) group at the 5-position.

  • The Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group, which is expected to significantly increase the acidity and reactivity of the molecule, akin to the effect of the nitrogen atom in the highly effective additive 1-Hydroxy-7-azabenzotriazole (HOAt).[1]

  • The Hydroxyl Group (-OH): This group is electron-donating, which may have a modulating effect on the overall electronic properties of the molecule.

The net effect of these substitutions is a molecule poised to offer enhanced performance over standard HOBt, providing a balance of high reactivity and effective racemization suppression.

Experimental Protocol: Solid-Phase Peptide Synthesis using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

This protocol outlines a general procedure for the use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as an additive in a standard Fmoc/tBu solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Resin Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: - Fmoc-AA-OH - DIC - 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a coupling additive.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.

  • Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF. b. Add 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (3-5 equivalents) to the amino acid solution. c. Add DIC (3-5 equivalents) to the mixture and allow it to react for 1-2 minutes. d. Add the activated amino acid solution to the resin. e. Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Performance and Comparative Data

While specific quantitative data for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is not yet widely published, its performance can be inferred from studies on related HOBt derivatives. The electron-withdrawing nature of the carboxylic acid group is expected to place its efficacy in the range of other enhanced additives like HOAt and 6-Cl-HOBt.

AdditiveStructureKey Features & PerformanceRacemization Suppression
HOBt 1-HydroxybenzotriazoleStandard additive, effective in many cases but can be insufficient for difficult couplings.Good
HOAt 1-Hydroxy-7-azabenzotriazoleHigher reactivity than HOBt due to the electron-withdrawing effect of the pyridine nitrogen.[1] Reduces racemization, especially in challenging couplings.Excellent
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazoleIncreased acidity and reactivity compared to HOBt due to the electron-withdrawing chlorine atom. A good compromise in terms of reactivity and cost.[1]Very Good
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acidExpected high reactivity due to the electron-withdrawing carboxylic acid group. The hydroxyl group may modulate solubility and reactivity.Expected to be Very Good to Excellent

Mechanism of Action:

The enhanced performance of substituted HOBt derivatives stems from their ability to form a more reactive active ester that is also resistant to racemization.

Mechanism cluster_activation Carbodiimide Activation cluster_additive_action Action of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid cluster_coupling Peptide Bond Formation R-COOH Fmoc-AA-OH O-acylisourea O-acylisourea (highly reactive, prone to racemization) R-COOH->O-acylisourea + DIC DIC DIC Active_Ester Active Ester (more stable, less prone to racemization) O-acylisourea->Active_Ester + Additive Additive 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: Mechanism of peptide coupling using a carbodiimide and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as an additive.

Conclusion and Future Perspectives

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid represents a promising evolution in the family of benzotriazole-based coupling additives. Its design, incorporating a potent electron-withdrawing group, is rationally targeted at improving coupling efficiency and minimizing racemization, thereby addressing key challenges in the synthesis of complex peptides. While further studies are needed to fully quantify its performance advantages, the underlying chemical principles strongly support its application in demanding synthetic protocols. Researchers and drug development professionals are encouraged to consider this reagent as a valuable tool for enhancing the fidelity and yield of complex peptide synthesis.

References

  • PubChem. 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Albericio, F., & Carpino, L. A. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1533-1549. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubChem. 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid Chemical Properties. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c) in Peptide Synthesis

Welcome to the technical support guide for utilizing 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c) as a coupling additive to minimize racemization in peptide synthesis. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c) as a coupling additive to minimize racemization in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and answers to frequently asked questions regarding this specialized reagent.

While direct literature on 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is not extensive, this guide synthesizes established principles of peptide chemistry, data on analogous compounds like HOAt, and logical extrapolations based on the unique chemical nature of the 5-carboxylic acid moiety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in peptide synthesis.

Q1: What is 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and how does it relate to other common coupling additives?

A1: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, which we will refer to as HOAt-c, is a derivative of the well-known coupling additive HOBt (1-Hydroxybenzotriazole). It belongs to the family of benzotriazole-based additives used in conjunction with coupling reagents like carbodiimides (e.g., DCC, DIC, EDC) to facilitate amide bond formation and, crucially, to suppress racemization.[1][2][3]

Its structure is most similar to HOAt (1-Hydroxy-7-azabenzotriazole), a highly effective racemization suppressor.[4][5] The key distinctions of HOAt-c are the presence of a carboxylic acid group at the 5-position of the benzotriazole ring system. This functional group introduces unique properties, such as increased acidity and different solubility characteristics, which can influence its performance in peptide synthesis.

Q2: What is the proposed mechanism by which HOAt-c minimizes racemization?

A2: The primary mechanism of racemization during peptide coupling, especially in stepwise synthesis, involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1][2] This intermediate can easily lose its stereochemical integrity.

Coupling additives like HOAt-c are proposed to mitigate this by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide) to form a more stable, yet still reactive, active ester.[3] This active ester is less prone to oxazolone formation and subsequent racemization. The pyridine nitrogen in the analogous HOAt is known to provide anchimeric assistance, accelerating the coupling reaction and further reducing the lifetime of racemization-prone intermediates.[6] While HOAt-c lacks the aza-group of HOAt, its overall electronic properties and the acidity of the N-hydroxy group are key to its function.

Below is a diagram illustrating the general mechanism of racemization and the role of coupling additives.

Caption: Mechanism of racemization and its suppression by HOAt-c.

Q3: What are the potential advantages of the 5-carboxylic acid group in HOAt-c?

A3: The carboxylic acid moiety could offer several theoretical advantages:

  • Enhanced Acidity: The electron-withdrawing nature of the carboxylic acid group can increase the acidity of the N-hydroxy proton, potentially leading to a faster reaction with the activated amino acid and more efficient formation of the active ester.

  • Solubility Modulation: The carboxylic acid group can alter the solubility profile of the additive. Depending on the solvent system and pH, it might improve solubility in more polar solvents, which could be advantageous in certain protocols.

  • Potential for Anchoring: The carboxylic acid provides a handle for covalent attachment to resins or other molecules, opening possibilities for novel solid-phase synthesis strategies or scavenger applications.

Q4: What are the potential disadvantages or complications associated with the 5-carboxylic acid group?

A4: The carboxylic acid group also introduces potential challenges:

  • Unwanted Reactivity: The carboxylic acid group of HOAt-c itself could potentially be activated by the coupling reagent, leading to self-condensation or unwanted side reactions with the peptide.

  • Solubility Issues: While it can enhance polarity, the carboxylic acid group might decrease solubility in standard non-polar organic solvents used in peptide synthesis, such as Dichloromethane (DCM).

  • pH Sensitivity: The ionization state of the carboxylic acid will be pH-dependent, which could affect its performance and require careful control of the reaction conditions, especially the amount and type of base used.

Part 2: Troubleshooting Guide

This section provides practical advice for common issues encountered during peptide synthesis where HOAt-c is used as an additive.

Problem Potential Cause(s) Troubleshooting Steps
Low Coupling Yield 1. Incomplete dissolution of HOAt-c.2. Insufficient activation due to side reactions involving the carboxylic acid group of HOAt-c.3. Suboptimal equivalents of reagents.Step 1: Ensure Complete Solubilization: - Pre-dissolve HOAt-c in the solvent (e.g., DMF) before adding other reagents. Gentle warming or sonication may be required.- Consider using a more polar solvent mixture if solubility remains an issue.Step 2: Optimize Reagent Equivalents: - Typically, use 1 equivalent of the amino acid, 1 equivalent of the coupling reagent (e.g., DIC), and 1 equivalent of HOAt-c.- For difficult couplings, increasing the equivalents of all three components (e.g., to 1.2 or 1.5 eq.) may be necessary.Step 3: Pre-activation Protocol: - Mix the N-protected amino acid, HOAt-c, and the coupling reagent in the solvent for a short period (5-10 minutes) before adding this mixture to the resin-bound peptide. This allows for the formation of the active ester prior to the coupling reaction.
High Levels of Racemization 1. Insufficient amount of HOAt-c to suppress the racemization pathway.2. Use of a strong, sterically unhindered base.3. Prolonged activation time before coupling.Step 1: Verify HOAt-c Equivalents: - Ensure at least one full equivalent of HOAt-c relative to the coupling reagent is used.Step 2: Base Selection: - If a base is required (e.g., with uronium salt reagents), use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[1]Step 3: Minimize Activation Time: - Avoid excessively long pre-activation times. The active ester, while more stable than the O-acylisourea, can still racemize over time.
Formation of Unexpected Side Products 1. Activation of the carboxylic acid on HOAt-c, leading to its incorporation into the peptide chain.2. Reaction of HOAt-c with the solid-phase resin or linker.Step 1: Analytical Characterization: - Use LC-MS to analyze the crude peptide product and identify the mass of the side products. A mass addition corresponding to HOAt-c minus water would suggest its incorporation.Step 2: Modify Addition Order: - Add the coupling reagent (e.g., DIC) slowly to a solution of the amino acid and HOAt-c. This may favor the activation of the amino acid's carboxyl group over that of HOAt-c.Step 3: Consider an Alternative Additive: - For particularly sensitive sequences, if side reactions with HOAt-c are confirmed, switching to a non-acidic additive like HOAt or OxymaPure may be necessary.
Experimental Protocol: Test Coupling to Evaluate Racemization

This protocol can be used to compare the effectiveness of different coupling additives in a standardized way.

  • Model System: A common model is the coupling of an N-protected amino acid known to be prone to racemization (e.g., Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH) to a proline-linked resin.

  • Reactions Setup: Prepare multiple reaction vessels under identical conditions (resin amount, solvent, temperature).

  • Variable: In each vessel, use a different coupling additive (e.g., HOAt-c, HOAt, HOBt, OxymaPure) at the same molar equivalents.

  • Coupling:

    • Swell the resin in DMF.

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), the coupling additive (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

  • Cleavage and Analysis:

    • Wash the resin thoroughly.

    • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Analyze the crude peptide by chiral HPLC to determine the ratio of L-D to L-L dipeptide, which quantifies the level of racemization.

Part 3: Visualization of Workflow

The following diagram outlines a logical workflow for troubleshooting common issues when using HOAt-c.

G start Start Peptide Synthesis with HOAt-c check_yield Is Coupling Yield Acceptable? start->check_yield check_purity Is Purity/Racemization Acceptable? check_yield->check_purity Yes solubility Troubleshoot Solubility: - Pre-dissolve HOAt-c - Use polar co-solvent (e.g., DMSO) - Sonicate/gentle warming check_yield->solubility No racemization Troubleshoot Racemization: - Use weaker, hindered base (DIPEA) - Minimize pre-activation time - Ensure >=1 eq. of HOAt-c check_purity->racemization No success Synthesis Successful check_purity->success Yes equivalents Optimize Reagent Equivalents: - Ensure 1:1:1 ratio (AA:DIC:HOAt-c) - Increase equivalents for difficult couplings solubility->equivalents equivalents->check_yield side_products Investigate Side Products: - Analyze crude by LC-MS - Modify reagent addition order - Consider alternative additive (HOAt, Oxyma) racemization->side_products side_products->check_purity

Caption: Troubleshooting workflow for peptide synthesis using HOAt-c.

References

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][1][7][8]triazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives.
  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). New Trends in Peptide Coupling Reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). IL47457A - Production of 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazole derivatives and novel 1-alkyl-1-cyanohydrazines as intermediates therefor.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
  • MDPI. (n.d.). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Retrieved from [Link]

  • Google Patents. (n.d.). US20230250098A1 - Kratom opioid derivatives for the treatment of alcohol use disorder.
  • Google Patents. (n.d.). US3711468A - 3,3-dihydroxy-5-aryl-1h-1,5-benzodiazepine-2,4-(3h,5h)-diones and their anhydrous 2,3,4-trione form.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in High-Fidelity Peptide Synthesis

Welcome to the technical support guide for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidanc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing this reagent to suppress side reactions in chemical synthesis, with a primary focus on Solid-Phase Peptide Synthesis (SPPS). Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Critical Role of Additives in Modern Peptide Synthesis

The synthesis of complex peptides is often challenged by unwanted side reactions that can lead to low yields and difficult purifications.[1][2] Side reactions such as racemization of amino acids and aspartimide formation are common hurdles that can compromise the integrity of the final peptide product.[1][3] To mitigate these issues, coupling additives have become indispensable tools in the peptide chemist's arsenal.[4]

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid belongs to the well-established family of benzotriazole-based coupling additives, which includes renowned members like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt).[4][5][6] These additives function by forming highly reactive, yet stable, active esters with the carboxyl group of the amino acid. This intermediate then reacts efficiently with the free amine of the growing peptide chain, accelerating the desired amide bond formation while minimizing the time available for side reactions to occur.[7] The unique structural features of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, combining the core benzotriazole scaffold with a hydroxyl activating group and a carboxylic acid moiety for potential solubility modulation, position it as a valuable reagent for high-fidelity synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Significant Racemization Detected in the Crude Peptide

  • Question: My mass spectrometry (MS) analysis shows a peak with the correct mass, but HPLC analysis reveals a doublet or broadened peak. Subsequent chiral analysis confirms the presence of the D-isomer of a specific amino acid. Why is this happening and how can I fix it?

  • Answer: This is a classic sign of racemization, a common side reaction, especially for amino acids like Cysteine, Histidine, and Serine.[8] Racemization often occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[7] The alpha-proton of this intermediate is acidic and can be easily abstracted by base, leading to a loss of stereochemical integrity.

    Troubleshooting Steps:

    • Confirm the Problem: Use chiral chromatography or enzymatic digestion to quantify the extent of racemization at the suspected residue.

    • Introduce 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid: The primary role of this additive is to suppress racemization. It reacts with the activated amino acid to form an active ester that is more reactive towards the desired coupling reaction and less prone to cyclizing into the problematic oxazolone.[7]

    • Optimize Base Addition: Ensure that the tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA) is added just before the coupling agent. Prolonged exposure of the activated amino acid to the base increases the risk of racemization.

    • Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can reduce the rate of racemization.

    • Choose the Right Coupling Reagent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are known to cause racemization when used alone.[4] Always use them in conjunction with an additive like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. Uronium-based reagents like HBTU may also benefit from the presence of an additional equivalent of the additive.

    Workflow for Racemization Suppression

    G start Racemization Detected (e.g., HPLC doublet) check_additive Is an additive like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid being used? start->check_additive add_additive Action: Add 1 equivalent of the additive to the coupling step. check_additive->add_additive No check_base Review base addition protocol. Is pre-activation prolonged? check_additive->check_base Yes add_additive->check_base optimize_base Action: Add base immediately before coupling agent. check_base->optimize_base Yes check_temp Review reaction temperature. check_base->check_temp No optimize_base->check_temp lower_temp Action: Lower coupling temperature to 0°C. check_temp->lower_temp Reaction at RT evaluate Re-synthesize and analyze crude peptide. check_temp->evaluate Reaction at 0°C lower_temp->evaluate success Problem Resolved evaluate->success Clean HPLC Profile fail Problem Persists: Consider alternative coupling reagent. evaluate->fail HPLC Profile Unchanged

    Caption: Troubleshooting workflow for racemization.

Issue 2: Presence of an Impurity with a Mass Loss of 18 Da

  • Question: My MS analysis shows a significant side product with a mass of -18 Da relative to the target peptide. This seems to occur at Aspartic Acid residues. What is causing this and how can I prevent it?

  • Answer: This mass loss is the characteristic signature of aspartimide formation.[9] This side reaction is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[9] The backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a five-membered cyclic imide and eliminating water. This aspartimide can then be hydrolyzed under acidic or basic conditions to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.

    Troubleshooting Steps:

    • Utilize an Additive: Adding 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid to the coupling step can help suppress aspartimide formation by promoting a more rapid and efficient primary coupling reaction.[9]

    • Protecting Group Strategy: For particularly problematic sequences, consider using a more sterically hindered protecting group for the aspartic acid side chain, such as 3-tert-butyl-4-methoxy-2,6-dimethylbenzenesulfonyl (Mds) or a pseudoproline dipeptide.

    • Deprotection Conditions: Adding HOBt or a similar additive to the piperidine solution used for Fmoc deprotection can also reduce the incidence of aspartimide formation, which can be base-catalyzed.[3]

    Mechanism of Aspartimide Formation and Suppression

    G cluster_0 Undesired Pathway cluster_1 Desired Pathway with Additive Asp-Xxx Asp(OR)-Xxx Peptide Attack Backbone N attacks side-chain ester Asp-Xxx->Attack Aspartimide Aspartimide Intermediate (-18 Da) Attack->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Mixture α- and β-Asp Peptides Hydrolysis->Mixture Activated_AA Activated Amino Acid + Coupling Agent Additive 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid Activated_AA->Additive Active_Ester Reactive O-Acyl Isourea Ester Additive->Active_Ester Coupling Rapid Coupling with N-terminal Amine Active_Ester->Coupling Peptide Desired Peptide Bond Coupling->Peptide

    Caption: Aspartimide formation vs. desired coupling.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: How does 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid compare to HOBt and HOAt?

    • A1: While all three belong to the same family of additives, their effectiveness can vary. HOAt is generally considered more effective than HOBt at both accelerating coupling and suppressing racemization due to the electron-withdrawing effect of the nitrogen atom at the 7-position, which increases the acidity of the hydroxyl group.[10][11] 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, with its hydroxyl group, is expected to have efficacy comparable to or better than HOBt. The additional carboxylic acid group may enhance solubility in certain solvent systems, which can be advantageous.

  • Q2: What is the optimal amount of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid to use?

    • A2: A standard protocol is to use one equivalent of the additive for every one equivalent of the amino acid and coupling agent. For particularly difficult couplings or racemization-prone residues, increasing the ratio to 1.5 equivalents may be beneficial.

  • Q3: Is this additive compatible with all common coupling reagents?

    • A3: Yes, it is designed to be used with the most common coupling reagents, including carbodiimides (DCC, DIC) and uronium/phosphonium salts (HBTU, HATU, PyBOP).[6] When used with carbodiimides, it is essential for preventing major side reactions.[4]

  • Q4: What are the handling and safety precautions for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid?

    • A4: Like other benzotriazole derivatives, it should be handled with care. It may cause skin and eye irritation.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][14] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

  • Q5: Can this additive be used in solution-phase synthesis?

    • A5: Absolutely. While our focus here is on SPPS, the principles of activating the carboxylic acid and suppressing side reactions are equally applicable to solution-phase peptide synthesis and other amide bond formations.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Peptide Coupling using DIC/7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

This protocol outlines a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid (3 eq)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (3 eq)

  • Diisopropylcarbodiimide (DIC) (3 eq)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with free N-terminal amine (1 eq)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 minute).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in DMF.

  • Coupling Initiation: Add DIC to the activation solution and immediately add the entire mixture to the reaction vessel containing the washed resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Washing: Wash the resin thoroughly with DMF (3 x 1 minute) and Dichloromethane (DCM) (3 x 1 minute) to prepare for the next cycle.

Data Summary: Comparative Efficacy of Additives

The following table summarizes the expected performance of different additives in suppressing racemization during a challenging coupling (e.g., coupling Fmoc-His(Trt)-OH). The values are illustrative based on established literature for similar compounds.

Additive (1 eq)Coupling Reagent% D-Isomer (Racemization)Relative Coupling Time
NoneDIC15-25%Slow
HOBtDIC3-5%Moderate
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid DIC~2-4% (Expected) Moderate
HOAtDIC<2%Fast

This data highlights the critical role of additives in maintaining chiral purity.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (2020, May 26). Gyros Protein Technologies. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved from [Link]

  • Recent development in peptide coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. Retrieved from [Link]

  • 7-Hydroxy-1H-benzo[d][3][12][13]triazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][3][12]triazole‐3‐carboxylic Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. (2015, May 27). Royal Society of Chemistry. Retrieved from [Link]

  • Organophosphorus and nitro-substituted sulfonate esters of 1-hydroxy-7-azabenzotriazole as highly efficient fast-acting peptide coupling reagents. (n.d.). PubMed. Retrieved from [Link]

  • N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). MDPI. Retrieved from [Link]

  • Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (n.d.). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peptide Coupling Reactions with Benzotriazole-Based Additives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into optimizing peptide coupling reaction...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into optimizing peptide coupling reactions, with a specific focus on the strategic use of benzotriazole-based additives. While your query mentioned 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, it is a novel analogue of the foundational coupling additives 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). As specific application data for this compound is not yet widely available in peer-reviewed literature, this guide will focus on the well-established principles and troubleshooting methodologies for the HOBt/HOAt class of reagents. The chemical logic and experimental strategies discussed here provide a robust framework for optimizing protocols with any such derivative.

Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to diagnose and resolve challenges in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a benzotriazole-based additive in a peptide coupling reaction?

Benzotriazole-based additives, such as HOBt and its derivatives, are crucial for two main reasons: suppressing racemization and increasing coupling efficiency.[1][2][3] During a peptide bond formation reaction, a coupling reagent (like a carbodiimide) activates the carboxylic acid of an amino acid. This activated intermediate is highly reactive but also susceptible to racemization. The benzotriazole additive rapidly intercepts this intermediate to form a more stable, yet highly reactive, active ester. This ester is less prone to racemization and efficiently undergoes nucleophilic attack by the N-terminal amine of the growing peptide chain to form the desired peptide bond.[1][4]

Q2: How do these additives accelerate coupling times and improve yields?

The formation of the benzotriazolyl active ester is the key. This intermediate is more reactive than the initial activated species formed by some coupling reagents alone, leading to faster and more efficient amide bond formation.[5][6] This is particularly critical when coupling sterically hindered amino acids or working with sequences prone to aggregation, where slower reaction rates can lead to incomplete reactions and the formation of deletion sequences, ultimately lowering the overall yield.[7][8]

Q3: What is the functional difference between HOBt and HOAt?

HOAt (1-hydroxy-7-azabenzotriazole) is generally considered a more powerful additive than HOBt. The nitrogen atom at the 7-position of the ring system in HOAt has an electron-withdrawing effect, making it a better leaving group.[9] This results in a more reactive active ester, leading to faster coupling rates. Furthermore, the pyridine nitrogen in HOAt can provide anchimeric assistance (neighboring group participation) during the coupling reaction, further accelerating the process.[10] Therefore, HOAt and coupling reagents based on it (like HATU) are often preferred for particularly difficult couplings, such as those involving N-methylated amino acids or sterically demanding residues.[10][11]

Q4: When is it essential to use a benzotriazole additive?

It is highly recommended to use an additive in nearly all modern peptide synthesis protocols, especially when:

  • Using carbodiimide coupling reagents (e.g., DCC, EDC), which are known to cause racemization if used alone.[2][4][12]

  • Synthesizing long peptides or sequences known to be "difficult".

  • Coupling sterically hindered or N-methylated amino acids.[7]

  • Performing fragment condensation or peptide cyclization, where reaction times may be longer and the risk of side reactions is higher.[10]

Troubleshooting Guide: Common Coupling Issues

This section addresses specific experimental problems in a direct question-and-answer format, providing both diagnostic approaches and actionable solutions.

Issue 1: Slow or Incomplete Coupling Reactions

You Observe: The Kaiser test (or another ninhydrin-based test) remains positive (blue resin beads) after the scheduled coupling time, indicating unreacted free amines.[8] Mass spectrometry of a test cleavage shows a high prevalence of deletion sequences.

Potential Causes & Solutions

  • Steric Hindrance: The physical bulk of amino acid side chains near the reaction center can slow down the coupling reaction. This is common with residues like Val, Ile, and particularly N-methylated amino acids.[7]

    • Solution 1: Switch to a More Potent Reagent System. If using a carbodiimide/HOBt system, consider switching to a more powerful combination like a carbodiimide with HOAt, or move to a standalone aminium/uronium salt reagent like HATU (based on HOAt) or HCTU (based on 6-Cl-HOBt).[10][13] These reagents generate more reactive active esters to overcome the steric barrier.

    • Solution 2: Increase Reaction Time & Temperature. For difficult couplings, extending the reaction time (e.g., from 1 hour to 2-4 hours) or moderately increasing the temperature (e.g., to 35-40°C) can be effective. Microwave-assisted synthesis can also significantly accelerate these reactions.[14]

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form intra- or intermolecular hydrogen bonds, creating secondary structures (like β-sheets) on the solid support.[14] This physically blocks reagents from accessing the N-terminus, leading to incomplete coupling.

    • Solution 1: Modify the Solvent System. Standard DMF may not be sufficient to disrupt aggregation. Switching to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or a small percentage of DMSO can help break up these secondary structures.[13][14]

    • Solution 2: Incorporate "Structure-Breaking" Elements. For known difficult sequences, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues. These derivatives disrupt the peptide backbone's ability to form hydrogen bonds, preventing aggregation.

  • Suboptimal Reagent Ratios: Using insufficient equivalents of the amino acid or coupling reagents will result in an incomplete reaction.

    • Solution: Use Optimized Stoichiometry. For standard couplings, a 3-5 fold excess of the protected amino acid and coupling reagents over the resin's free amine sites is a good starting point. For difficult couplings, this may be increased to a 5-10 fold excess.

Workflow for Diagnosing Incomplete Coupling

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

Issue 2: Significant Racemization Detected

You Observe: HPLC analysis of the crude peptide shows a doublet peak for the target mass, and chiral amino acid analysis confirms the presence of D-isomers where L-isomers were expected.

Potential Causes & Solutions

  • Over-activation or Strong Base: The primary cause of racemization is the formation of an oxazolone intermediate, which can easily epimerize. This is promoted by excessive activation times or the use of strong, unhindered bases.[4]

    • Solution 1: Ensure Presence of Benzotriazole Additive. The additive (HOBt, HOAt) is the primary defense against racemization. It rapidly converts the initial activated species into an active ester, which is significantly less prone to forming the oxazolone intermediate.[2][4]

    • Solution 2: Control Base Addition. When using aminium/uronium or phosphonium reagents, a tertiary base (e.g., DIPEA) is required.[4] Use a hindered base like DIPEA or 2,4,6-collidine instead of less hindered bases. Add the base just before starting the coupling reaction and use the recommended stoichiometry (typically 2 equivalents for every 1 equivalent of coupling reagent).

    • Solution 3: Minimize Pre-activation Time. Do not let the mixture of amino acid, coupling reagent, and base sit for extended periods before adding it to the resin. A short pre-activation of 1-5 minutes is usually sufficient.

Mechanism of Racemization Suppression

G cluster_0 Pathway without Additive (High Racemization Risk) cluster_1 Pathway with HOBt/HOAt (Suppressed Racemization) A R-COOH + Carbodiimide B O-Acylisourea Intermediate (Highly Reactive) A->B C Oxazolone Formation B->C G Peptide Bond Formation B->G Slower reaction can occur D Racemized Product C->D A2 R-COOH + Carbodiimide B2 O-Acylisourea Intermediate A2->B2 F Benzotriazolyl Active Ester (Stable, Reactive) B2->F Intercepted by Additive E HOBt/HOAt Additive F->G + Peptide-NH2 H Optically Pure Product G->H

Caption: Reaction pathways showing how HOBt/HOAt additives suppress racemization.

Issue 3: Guanidinylation Side Reaction

You Observe: Mass spectrometry reveals a significant side product with a mass increase of +99 Da (for HATU/HBTU) on the N-terminal amine, corresponding to an unwanted chain termination.

Potential Causes & Solutions

  • Excess Aminium/Uronium Reagent: This side reaction is specific to aminium/uronium-type coupling reagents (e.g., HBTU, HATU). If the carboxylic acid activation is slow (e.g., with a very hindered amino acid) or if an excess of the coupling reagent is used, the reagent itself can react with the free N-terminal amine of the peptide, forming a stable guanidinium group that terminates the chain.[10][15]

    • Solution 1: Use Stoichiometric or Slightly Less Reagent. Unlike phosphonium reagents (e.g., PyBOP), aminium/uronium reagents should not be used in large excess.[10] Use a molar ratio of 0.95:1 of coupling reagent to the carboxylic acid component. This ensures the reagent is consumed in activating the acid before it has a chance to react with the peptide's N-terminus.

    • Solution 2: Switch to a Phosphonium Reagent. For particularly slow couplings where a longer reaction time or higher reagent concentration is needed (e.g., fragment condensation), switching to a phosphonium-based reagent like PyBOP or PyAOP is an excellent strategy. These reagents do not have the chemical structure that leads to guanidinylation and can be used in excess without this risk.[10]

Data and Protocols
Table 1: Comparative Properties of Common Coupling Additives
AdditiveChemical NameKey AdvantagesCommon Applications
HOBt 1-HydroxybenzotriazoleCost-effective, industry standard for suppressing racemization with carbodiimides.Routine peptide synthesis, use with DCC/EDC.
HOAt 1-Hydroxy-7-azabenzotriazoleHigher reactivity than HOBt, superior racemization suppression, accelerates coupling.[9]Difficult couplings, sterically hindered residues, N-methyl amino acids.
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazoleMore acidic and reactive than HOBt, provides a good balance of performance and cost.[9]Used in reagents like HCTU for fast and efficient couplings.
Oxyma Ethyl cyanohydroxyiminoacetateNon-explosive alternative to benzotriazoles, byproducts are more water-soluble, high efficiency.[2][4]"Green chemistry" approaches, used in reagents like COMU.
Protocol: Standard Coupling with EDC/HOBt

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid onto a resin-bound peptide using a carbodiimide and HOBt.

  • Resin Preparation: Swell the resin (1 equivalent of free amine) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine. Wash the resin thoroughly with DMF (5-7 times).

  • Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and EDC (3 eq.) in a minimal volume of DMF.

  • Activation & Coupling: Add the coupling solution to the washed, deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them, and perform the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, extend the reaction time or consider a second coupling (double coupling).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). [Link]

  • Optimizing Peptide Coupling: Key Techniques - Primepeptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Peptide synthesis - Wikipedia. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions - Ontores. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - Beilstein Journals. [Link]

  • 7-Hydroxy-1H-benzo[d][1][14][15]triazole-5-carboxylic acid - PubChem. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit. [Link]

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions - ResearchGate. [Link]

  • Mechanism of BOP-mediated coupling reagent. - ResearchGate. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

Sources

Optimization

Technical Support Center: Purification of Peptides Synthesized with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for peptide purification. This guide is specifically designed for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for peptide purification. This guide is specifically designed for researchers, chemists, and drug development professionals who utilize coupling reagents derived from 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which contains the 1-Hydroxy-7-azabenzotriazole (HOAt) moiety.

The use of HOAt-based coupling reagents is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to their high efficiency and remarkable ability to suppress racemization, even during the coupling of sterically hindered amino acids.[1] However, the final step—purification—is critical and can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-purity peptides.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of peptides synthesized using HOAt-based methods, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard for peptide purification.[2][3]

Q1: My HPLC chromatogram shows broad, poorly resolved peaks. What's happening and how can I fix it?

A1: Poor peak shape is a common issue that can stem from several factors related to the peptide's properties and its interaction with the HPLC system.

  • Underlying Cause 1: Peptide Aggregation.

    • The Science: Many peptides, especially hydrophobic or unstructured ones, have a tendency to self-associate or aggregate in solution. During HPLC, as the concentration of the organic solvent changes in the mobile phase, the peptide can partially precipitate or form aggregates on the column, leading to band broadening.

    • Troubleshooting Steps:

      • Modify Mobile Phase pH: Adjust the pH of your aqueous buffer (Solvent A) to be ~2 pH units away from the peptide's isoelectric point (pI). This ensures the peptide is fully charged, promoting repulsion between molecules and reducing aggregation. A pH of 2 (using 0.1% Trifluoroacetic Acid - TFA) is a standard starting point.

      • Increase Temperature: Running the column at a moderately elevated temperature (e.g., 40-60°C) can disrupt hydrogen bonds and hydrophobic interactions that cause aggregation, often leading to sharper peaks.

      • Incorporate Organic Modifiers: For extremely stubborn peptides, consider adding a small percentage of n-propanol or isopropanol to the mobile phase.

  • Underlying Cause 2: Secondary Interactions with the Column.

    • The Science: The stationary phase of an HPLC column (e.g., C18-silica) can have residual free silanol groups (-Si-OH). If your peptide has basic residues (like Lys, Arg, His), these can ionically interact with the negatively charged silanols, causing peak tailing.

    • Troubleshooting Steps:

      • Use an Ion-Pairing Agent: This is the most common solution. Trifluoroacetic acid (TFA) at 0.1% is the standard choice. TFA pairs with the basic residues on the peptide, masking their positive charge and minimizing interaction with the silica backbone. It also acidifies the mobile phase, suppressing the ionization of silanol groups.

      • Consider a Different Column: If tailing persists, try a column with end-capping technology, which minimizes exposed silanols, or a different stationary phase chemistry altogether (e.g., a polymer-based column).

Q2: I'm seeing multiple impurity peaks in my chromatogram. How do I identify and eliminate them?

A2: Impurities are often remnants of the synthesis process. Identifying their source is key to elimination. The most powerful tool for identification is HPLC coupled with Mass Spectrometry (HPLC-MS).

  • Underlying Cause 1: Coupling Reagent Byproducts.

    • The Science: After cleavage from the resin, byproducts from the coupling reaction (e.g., unreacted HOAt, or tetramethylurea if using HATU/HBTU) can remain if the resin is not washed thoroughly.[4] These small molecules are often UV-active and can appear as sharp peaks in the HPLC chromatogram. A researcher on ResearchGate noted seeing HOAt peaks in their NMR spectrum post-cleavage, highlighting the importance of thorough washing.[4]

    • Troubleshooting Workflow:

      • Identification: Check the mass of the impurity peak. HOAt has a molecular weight of approximately 136.11 g/mol .

      • Prevention (Protocol): Implement a rigorous pre-cleavage washing protocol. After the final Fmoc deprotection, perform sequential washes to remove any residual reagents and byproducts.

Step-by-Step Resin Washing Protocol
1. After final Fmoc deprotection, drain the piperidine solution.
2. Wash the resin with N,N-Dimethylformamide (DMF) (5x column volumes). Repeat 5 times.
3. Wash the resin with Dichloromethane (DCM) (5x column volumes). Repeat 3 times.
4. Wash the resin with Methanol (MeOH) (5x column volumes). Repeat 2 times to help with drying.
5. Dry the resin thoroughly under high vacuum for at least 1-2 hours before cleavage.[2]
  • Underlying Cause 2: Deletion Sequences or Truncated Peptides.

    • The Science: If a coupling reaction is incomplete, a portion of the growing peptide chains will lack that specific amino acid, creating a "deletion sequence." If capping is not used, this truncated sequence continues to elongate. These are often difficult to separate from the target peptide. HOAt-based reagents are highly efficient, but difficult couplings (e.g., involving sterically hindered amino acids) can still be incomplete.[1]

    • Troubleshooting Steps:

      • Identification: Deletion sequences will have a mass corresponding to the full-length peptide minus the mass of the missing amino acid residue.

      • Purification Strategy: Optimize the HPLC gradient. A shallower gradient around the elution time of your target peptide can increase the resolution between the desired product and the deletion sequences.

  • Underlying Cause 3: Scavenger Adducts.

    • The Science: During cleavage with strong acids like TFA, reactive carbocations are generated from side-chain protecting groups (e.g., Trityl, Pbf, t-Butyl). Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)) are added to quench these carbocations. However, these scavengers or their byproducts can sometimes covalently attach to the peptide, especially to sensitive residues like Tryptophan or Cysteine.

    • Troubleshooting Steps:

      • Identification: Look for mass additions corresponding to the scavenger or its fragments.

      • Prevention: Optimize the "cleavage cocktail." Ensure the scavenger cocktail is appropriate for the protecting groups used in your synthesis. For example, use TIS to reduce Trityl groups, but be aware of its potential to reduce disulfide bonds if not controlled.

Q3: My peptide yield is very low after purification. Where did my product go?

A3: Low recovery is a frustrating problem that can occur at several stages of the purification process.

  • Underlying Cause 1: Poor Solubility of Crude Peptide.

    • The Science: After cleavage and precipitation with cold ether, the crude peptide pellet can be difficult to redissolve, especially for hydrophobic sequences.[2] If the peptide is not fully dissolved before injection, a significant portion will be lost.

    • Troubleshooting Steps:

      • Choose the Right Solvent: Start with the HPLC aqueous phase (e.g., water with 0.1% TFA). If solubility is poor, gradually add the organic phase (e.g., acetonitrile).

      • Use Solubilizing Agents: For very difficult cases, dissolve the peptide in a minimal amount of a strong solvent like Dimethyl sulfoxide (DMSO) or Guanidinium hydrochloride (Gdn-HCl) before diluting it with the HPLC mobile phase. Caution: Ensure these solvents are compatible with your HPLC column and that the injection volume is small to avoid peak distortion.

  • Underlying Cause 2: Irreversible Adsorption to the Column.

    • The Science: Highly hydrophobic peptides can bind so strongly to the C18 stationary phase that they do not elute under standard gradient conditions.

    • Troubleshooting Steps:

      • Change the Stationary Phase: Switch to a column with a shorter alkyl chain (e.g., C8 or C4), which is less retentive and better suited for hydrophobic molecules.

      • Modify the Mobile Phase: Increase the organic solvent strength by using isopropanol instead of, or in addition to, acetonitrile.

Visual Workflow for Peptide Purification

The following diagram outlines the general workflow from the completion of solid-phase synthesis to the final purified peptide.

PurificationWorkflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Synthesis Final Coupling & Deprotection on Resin Washing Thorough Resin Washing (DMF, DCM) Synthesis->Washing Critical Step Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Lyophilization Crude Peptide Lyophilization Precipitation->Lyophilization Dissolution Dissolve Crude Peptide Lyophilization->Dissolution HPLC RP-HPLC Purification Dissolution->HPLC Analysis Fraction Analysis (LC-MS) HPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Lyophilization Final Lyophilization Pooling->Final_Lyophilization

Caption: General workflow for peptide purification post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for an RP-HPLC purification method?

A1: A good starting point for a generic peptide is:

  • Column: C18, 5 µm particle size, 100-120 Å pore size.

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes.

  • Flow Rate: Dependent on column diameter (e.g., ~1 mL/min for a 4.6 mm ID column).

  • Detection: 214 nm (peptide backbone) and 280 nm (for Trp, Tyr residues).

Q2: Can residual HOAt from the synthesis interfere with my biological assays?

A2: Absolutely. HOAt and related benzotriazole derivatives can be biologically active or cytotoxic. Their presence, even in small amounts, can lead to false positives or negatives in cell-based assays or interfere with binding studies. This underscores the importance of achieving high purity (>95% or >98%) for peptides intended for biological applications.[5]

Q3: My peptide is very hydrophilic. How should I adjust my purification strategy?

A3: For very polar peptides that elute early in the gradient (in the void volume), you need to increase retention.

  • Use a More Retentive Column: Consider an AQ-C18 column designed for use in highly aqueous mobile phases.

  • Adjust Mobile Phase: Use a weaker organic solvent or a shallower, slower gradient at the beginning of the run.

  • Ion Pairing: Consider alternative ion-pairing agents like heptafluorobutyric acid (HFBA), which can increase retention of basic peptides.

Q4: I see a peak with a mass of [M+56]. What is this common adduct?

A4: A mass addition of +56 Da often corresponds to the t-butyl group, which can come from side-chain protecting groups like Boc (t-butoxycarbonyl) or t-Butyl ethers/esters. During cleavage, the t-butyl carbocation can be generated and may attach to nucleophilic side chains like Tryptophan if scavenging is inefficient.

Troubleshooting Decision Tree

This diagram can help guide your troubleshooting process when encountering a purification problem.

TroubleshootingTree decision decision result result Start Problem with HPLC Purification decision1 What is the main issue? Start->decision1 Identify Problem decision2 Broad or Tailing Peaks? decision1->decision2 Poor Peak Shape decision3 When do impurities elute? decision1->decision3 Extra Peaks decision4 At what stage is product lost? decision1->decision4 Low Yield result1a Possible Aggregation. - Adjust pH - Increase Temp decision2->result1a Broad result1b Secondary Interactions. - Check Ion-Pairing Agent (TFA) decision2->result1b Tailing result2a Coupling Byproducts. - Improve Resin Washing - Check MS for HOAt decision3->result2a Early (Small Molecules) result2b Synthesis Errors. - Deletion/Truncation - Optimize HPLC Gradient decision3->result2b Near Main Peak result3a Poor Solubility. - Test different solvents - Use DMSO/Gdn-HCl sparingly decision4->result3a Before Injection result3b Irreversible Binding. - Use C4/C8 column - Use stronger organic solvent decision4->result3b During HPLC Run

Caption: Decision tree for troubleshooting common HPLC purification issues.

References
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Khan, R. A. (2021). Is it possible to have HOAt as impurity after the cleavage from the resin (in SPPS)? ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Ningbo Inno Pharmchem. Retrieved from [Link]

  • Frederick, J., & Wood, A. (2016). HPLC Purification of Peptides. protocols.io. DOI:

  • Valeur, E., & Bradley, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Selsted, M. E. (1994). HPLC Methods for Purification of Antimicrobial Peptides. In: Methods in Molecular Biology, vol 31. Humana Press, Totowa, NJ. Retrieved from [Link]

  • Ryan, R. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Byproduct Removal for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Prepared by the Applications Science Division Welcome to the technical support center for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support center for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly polar and functionalized benzotriazole derivative. Due to its unique structure, featuring both acidic (carboxylic acid) and phenolic (hydroxyl) groups, its purification can present distinct challenges, including the removal of structurally similar byproducts and persistent colored impurities.

This document provides in-depth troubleshooting guides and validated protocols to help you achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when synthesizing or using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid?

The most common impurities are typically related to the synthetic route used. Diazotization of aromatic diamines, a common method for forming the benzotriazole ring, can lead to the formation of colored, often polymeric or tarry, byproducts.[1] You may also encounter unreacted starting materials or isomeric byproducts where the functional groups are arranged differently on the aromatic ring.

Q2: My final product is a persistent yellow or brown color. How can I remove it?

This is a frequent issue arising from trace amounts of highly conjugated or oxidized impurities. The most effective method is often a treatment with activated charcoal during the recrystallization process.[1][2] The charcoal adsorbs these colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product.

Q3: What is the best general-purpose technique for purifying this compound?

Given that 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a crystalline solid, recrystallization is the most powerful and scalable purification technique.[3] The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Binary solvent systems, such as ethanol/water or acetone/water, are often excellent candidates.[1]

Q4: I'm having trouble extracting my product from an aqueous reaction mixture. It seems to be water-soluble. What should I do?

This is expected due to the compound's high polarity and ionizable carboxylic acid and hydroxyl groups. Standard liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane can be inefficient. The most effective strategy is a pH-mediated extraction. By acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3, you protonate the carboxylate and phenolic groups, reducing the compound's overall polarity and increasing its solubility in organic solvents. Conversely, to remove acidic impurities, you can dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃), which will selectively extract the acidic components into the water layer.[4]

Q5: Which analytical technique is best for assessing the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of benzotriazole derivatives.[5] A reverse-phase method, using a C18 column with a gradient of water and a polar organic solvent like acetonitrile or methanol, provides excellent resolution for separating the main product from polar and nonpolar impurities.[6][7] UV detection is typically used, with wavelengths around 215-230 nm or 270 nm being effective for this class of compounds.[6][8]

Section 2: Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental issues in a problem-solution format, providing detailed, actionable protocols.

Issue 1: Low Purity (<95%) After Initial Isolation

Potential Cause: Your crude product likely contains significant amounts of unreacted starting materials or isomeric byproducts that have similar solubility profiles and co-precipitate during the initial isolation.

Solution: Optimized Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at different temperatures.[9] For a highly polar molecule like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a polar solvent or a binary solvent mixture is required.

Protocol 1: Recrystallization using an Ethanol/Water System
  • Solvent Selection Rationale: Ethanol is a good solvent for many organic molecules, and its miscibility with water allows for fine-tuning the polarity of the system. The goal is to find a ratio where the compound dissolves in a minimal amount of the hot solvent mixture but crystallizes out upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum volume of hot ethanol required to dissolve the solid completely. Stir and maintain the temperature near the boiling point.

  • Induce Precipitation: While stirring the hot ethanol solution, slowly add hot water dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-homogenize: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as impurities are selectively excluded from the growing crystal lattice.[3]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio determined earlier) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum.

  • Validation: Analyze the purity of the dried crystals and a sample of the mother liquor by HPLC. You should see a significant increase in the purity of your product.

Data Presentation: Solvent Screening for Recrystallization
Solvent / SystemPolarityBoiling Point (°C)Suitability for Target Compound
WaterHigh100Good anti-solvent. Target is likely soluble at high heat but may require a co-solvent.[4]
EthanolMedium-High78Good primary solvent. Often used in combination with water.
AcetoneMedium-High56Can be a good primary solvent, potentially paired with hexane or water.
Ethyl AcetateMedium77May be a suitable single solvent or used in a pair with a non-polar solvent like hexane.
TolueneLow111Unlikely to be a good solvent due to the target's high polarity.
HexaneNon-polar69Useful as an anti-solvent when paired with a more polar primary solvent.
Issue 2: Persistent Color in the Final Product

Potential Cause: Diazotization reactions and air oxidation of phenolic compounds can generate intensely colored, tarry impurities that become trapped in the crystal lattice during precipitation.[1]

Solution: Activated Charcoal Treatment

Activated charcoal has a high surface area and can effectively adsorb large, flat, conjugated molecules responsible for the color.[2]

Protocol 2: Decolorization During Recrystallization
  • Dissolve Crude Product: Following Step 2 of Protocol 1, dissolve the crude, colored product in the minimum amount of hot solvent (e.g., ethanol).

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for 30-60 seconds. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; just enough to cover the tip of a spatula).

  • Reheat and Stir: Gently reheat the mixture to boiling while stirring for 2-5 minutes to allow the charcoal to adsorb the impurities.

  • Hot Gravity Filtration: This is the most critical step. You must filter the solution while it is hot to remove the charcoal, otherwise, your product will prematurely crystallize on the filter paper.

    • Use a fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and the receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization.

    • Pour the hot solution through the filter paper. The resulting filtrate should be colorless or significantly lighter in color.

  • Crystallize and Isolate: Proceed with steps 3-10 from Protocol 1 to crystallize, isolate, and dry your purified, decolorized product.

Issue 3: Difficulty Removing Product from Aqueous Workup

Potential Cause: The combination of a carboxylic acid and a hydroxyl group makes the compound highly polar and water-soluble, especially when deprotonated at neutral or basic pH.

Solution: pH-Adjusted Liquid-Liquid Extraction (LLE)

This method leverages the change in the compound's ionization state (and thus its solubility) with pH.

Protocol 3: Acidic Extraction from an Aqueous Phase
  • pH Adjustment: In a separatory funnel, add your aqueous reaction mixture. Slowly add 1M HCl while monitoring the pH with a pH strip or meter. Adjust the pH to approximately 2-3. This ensures the carboxylic acid (pKa ~3-4) and the hydroxyl group are fully protonated.

  • Solvent Addition: Add an equal volume of an appropriate organic solvent. While ethyl acetate is common, a more polar solvent mixture like 3:1 Chloroform/Isopropanol can be more effective at extracting polar organic molecules from an aqueous phase.[10]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the organic layer (bottom layer if using chloroform) into a clean flask.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize recovery.

  • Combine and Dry: Combine all organic extracts. Dry the combined solution over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by recrystallization.

Visualization: Logic for Extraction Strategy

The following diagram outlines the decision-making process for designing an effective extraction workup.

G cluster_start cluster_decision cluster_process_acid cluster_process_base start Crude Reaction Mixture (Aqueous Phase) decision1 Is the desired product acidic (like our target)? start->decision1 acidify Acidify aqueous phase to pH 2-3 (e.g., with 1M HCl) decision1->acidify  Yes basify Make aqueous phase basic (e.g., with NaHCO3) decision1->basify  No (or to remove  acidic impurities) extract_org Extract with organic solvent (e.g., EtOAc or CHCl3/IPA) acidify->extract_org product_in_org Product is in Organic Phase extract_org->product_in_org extract_org_base Extract with organic solvent basify->extract_org_base product_in_aq Product remains in Aqueous Phase extract_org_base->product_in_aq

Caption: Decision workflow for pH-adjusted extraction.

Section 3: Analytical Method for Purity Verification

Reliable purity data is essential. An optimized HPLC method provides quantitative results to guide your purification strategy and confirm the quality of the final product.

Protocol 4: Reverse-Phase HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this solution to a working concentration of approximately 0.1-0.5 mg/mL.[6]

  • Chromatographic Conditions: Use the parameters in the table below as a starting point. The gradient can be adjusted to improve the resolution between your product and any closely eluting impurities.

  • Injection and Analysis: Inject the sample solution (typically 5-20 µL) into the liquid chromatograph and record the chromatogram.[6] Purity is typically calculated using the peak area normalization method.

Data Presentation: Starting HPLC Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min[6]
Column Temperature 25 - 35 °C[6]
Detection Wavelength 220 nm or 270 nm[6][8]
Injection Volume 5 - 20 µL

Section 4: References

  • Method for purification of benzotriazole derivative. (JP2007224014A). Google Patents.

  • Purification of benzotriazole. (US3334054A). Google Patents.

  • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. [Link]

  • A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (CN108572228B). Google Patents.

  • Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]

  • Recrystallization. Michigan State University, Department of Chemistry. [Link]

  • Effect of different radical scavengers on the removal rate of benzotriazole. ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Institutes of Health. [Link]

  • Process for removing polar impurities from hydrocarbons and mixtures of... (US7553406B2). Google Patents.

  • Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Analysis of impurities in crude benzotriazole using HPLC. Norlab. [Link]

  • Reactive oxygen scavenger effect of pyrimidines, benzotriazoles and related compounds. PubMed. [Link]

  • Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Shimadzu. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction. Diva-Portal.org. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]

  • 7-Hydroxy-1H-benzo[d][11][12][13]triazole-5-carboxylic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid in Coupling Reactions

Welcome to the technical support guide for coupling reactions involving 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for coupling reactions involving 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the nuances of temperature and other critical parameters to achieve optimal results.

Introduction: The Role of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a specialized derivative of the classic peptide coupling additive, 1-hydroxybenzotriazole (HOBt).[1] Like its parent compound, its primary function is to act as an activating agent, converting a carboxylic acid into a more reactive species to facilitate amide bond formation.[1] This is typically achieved in conjunction with a primary coupling reagent like a carbodiimide (e.g., EDC) or an onium salt (e.g., HATU). The resulting active ester is highly susceptible to nucleophilic attack by an amine, leading to efficient peptide bond formation while minimizing common side reactions like racemization.[1][2] The unique structural features of this molecule—the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the benzotriazole core—can influence its reactivity and solubility, making careful control of reaction parameters, especially temperature, essential.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is slow or incomplete at room temperature. Can I increase the temperature to speed it up?

Answer: While moderately increasing the temperature can enhance reaction rates, it is a parameter that must be managed with extreme care. Peptide coupling reactions are a delicate balance between achieving a desirable reaction rate and preventing unwanted side reactions.[3]

Causality:

  • Activation Energy: Like most chemical reactions, amide bond formation has an activation energy barrier. Supplying thermal energy helps more molecules overcome this barrier, increasing the reaction rate.

  • Side Reaction Acceleration: Unfortunately, undesirable side reactions, such as racemization of chiral centers, also have activation energies.[4] Elevating the temperature will accelerate these pathways as well, potentially leading to a purer product at a lower temperature over a longer time than an impure product at a higher temperature over a shorter time. With arginine-containing peptides, higher temperatures can significantly increase the rate of irreversible δ-lactam formation, leading to sequence deletions.[5]

  • Reagent Stability: Coupling reagents and the activated intermediates can have limited thermal stability. For instance, the active ester formed with 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid may decompose or rearrange at elevated temperatures before it can react with the amine.

Recommendation:

  • Initial Optimization: Before increasing temperature, ensure other factors are optimized. Confirm the quality and stoichiometry of your coupling reagents, the absence of moisture, and the appropriate choice of solvent and base.

  • Modest Increase: If an increase is necessary, proceed cautiously. A modest increase to 30-40°C is a reasonable starting point for many standard couplings.

  • Microwave Synthesis: For very difficult couplings, such as those involving sterically hindered amino acids, microwave-assisted peptide synthesis (which utilizes high temperatures for very short durations) can be effective but requires careful optimization to avoid epimerization.[5]

Q2: I'm observing significant racemization in my product. How is this related to temperature?

Answer: Racemization is a critical issue, especially when coupling amino acid derivatives, and its rate is highly temperature-dependent. 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is designed to suppress racemization, but its effectiveness can be compromised at elevated temperatures.[6]

Mechanism of Racemization & Temperature's Role: The primary pathway for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This oxazolone can easily tautomerize, leading to a loss of stereochemical integrity.

  • Low Temperature: At lower temperatures (e.g., 0°C to room temperature), the formation of the active ester with the benzotriazole derivative is favored. This ester is more sterically hindered and electronically less favorable for oxazolone formation. It reacts readily with the amine, minimizing the time available for racemization to occur.

  • High Temperature: Increased thermal energy promotes the formation of the oxazolone intermediate. The higher the temperature, the faster this side reaction occurs, leading to significant levels of the undesired epimer in the final peptide.[5]

Troubleshooting Racemization:

  • Lower the Temperature: This is the most effective strategy. Perform the activation and coupling steps at 0°C. For highly sensitive couplings, temperatures as low as -15°C may be warranted.

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) instead of a smaller base like N-methylmorpholine (NMM) if base-catalyzed racemization is suspected.[6]

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine is introduced. However, for some systems, a short pre-activation of a few minutes is necessary for efficient coupling.[7]

Q3: What is the optimal temperature range for a standard coupling reaction using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid?

Answer: There is no single "optimal" temperature, as it depends on the specific substrates, coupling reagent, and solvent. However, a general guideline can be provided.

Coupling Reagent TypeTypical Temperature RangeRationale & Considerations
Carbodiimides (EDC, DCC) 0°C to Room Temperature (20-25°C)These reactions are typically well-controlled at lower temperatures. Running at 0°C is highly recommended to minimize racemization and the formation of N-acylurea byproducts.[8]
Onium Salts (HATU, HBTU) 0°C to 30°CThese reagents are highly reactive.[1] Activation is often performed at 0°C for a few minutes, followed by the addition of the amine and allowing the reaction to slowly warm to room temperature. This provides a good balance between speed and purity.[9]
Difficult/Hindered Couplings Room Temperature to 50°C (or Microwave)For sterically hindered amino acids or challenging sequences, elevated temperatures may be required to drive the reaction to completion.[5] Monitor closely for side products.

Experimental Protocol: General Procedure for Solution-Phase Peptide Coupling

This protocol provides a starting point for optimization. The user should adjust stoichiometry and timing based on their specific substrates.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation Step (0°C) cluster_coupling Coupling Step cluster_workup Workup & Purification p1 Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF p2 Add 7-Hydroxy-1H-benzo[d]triazole- 5-carboxylic acid (1.1 eq) p1->p2 p3 Cool solution to 0°C (ice-water bath) p2->p3 a1 Add Coupling Reagent (e.g., EDC·HCl, 1.1 eq) p3->a1 Maintain Temp. a2 Stir for 5-10 minutes (Pre-activation) a1->a2 c1 Add Amine (1.0 eq) and Base (e.g., DIEA, 2.0 eq) a2->c1 Maintain Temp. c2 Stir at 0°C for 30 min c1->c2 c3 Allow to warm to Room Temp. Stir for 2-16 hours c2->c3 w1 Monitor reaction by TLC or LC-MS c3->w1 w2 Aqueous Workup w1->w2 w3 Purify by Chromatography w2->w3

Caption: General workflow for a temperature-controlled coupling reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid or carboxylic acid substrate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Additive Addition: Add 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.1 equivalents). Stir until fully dissolved.

  • Temperature Control (Crucial): Cool the reaction mixture to 0°C using an ice-water bath. Maintaining this temperature during activation is critical to minimize potential side reactions.

  • Activation: Add the primary coupling reagent (e.g., EDC·HCl, 1.1 equivalents) to the cooled solution. Allow the mixture to stir at 0°C for 5-10 minutes. This "pre-activation" step allows for the formation of the active ester.

  • Coupling: To the activated mixture, add the amine component (1.0 equivalent) followed by a suitable non-nucleophilic base such as DIEA (2.0 equivalents).

  • Reaction Progression: Continue stirring the reaction at 0°C for at least 30 minutes. Afterwards, the ice bath can be removed, and the reaction is allowed to slowly warm to room temperature. Let the reaction proceed for 2-16 hours.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, perform a standard aqueous workup to remove DMF and water-soluble byproducts. Purify the crude product via flash chromatography or preparative HPLC.

Mechanistic Overview & Troubleshooting Logic

Understanding the reaction mechanism is key to effective troubleshooting. The diagram below illustrates the intended pathway versus a common temperature-exacerbated side reaction.

Reaction Mechanism Diagram:

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate i1 RCOOH->i1 CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->i1 Additive 7-OH-BTA-5-COOH (Additive) Product Desired Amide Product Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone High Temp. i2 ActiveEster->i2 Amine Amine (R'-NH2) Amine->i2 RacemizedProduct Racemized Product Oxazolone->RacemizedProduct + Amine i1->ActiveEster + Additive i2->Product

Caption: Desired reaction pathway vs. temperature-induced side reaction.

This diagram illustrates that the desired path proceeds via the formation of a stable active ester. High temperatures can push the reaction towards the formation of an unstable oxazolone, which leads to racemization. By keeping the temperature low, you favor the kinetic product (the desired amide) over the thermodynamic product of the side reaction.

References

  • BenchChem. The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. [1]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. 7-Hydroxy-1H-benzo[d][1][2][10]triazole-5-carboxylic acid. [11]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • OMICS International. Peptide Coupling Reactions. [3]

  • Han, Y., & Albericio, F. (2014). An appraisal of the peptide coupling reagents used in peptide synthesis. Peptide Science, 102(2), 134-143.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). [8]

  • Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures. U.S. Patent Application No. 15/625,976. [5]

  • Reddit r/Chempros. HATU coupling - what's the best order? (2023). [9]

  • Reddit r/chemistry. How do I avoid side reactions while doing this peptide coupling reaction? (2023). [7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with Hindered Amino Acids using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically when dealing with low coupling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, specifically when dealing with low coupling efficiency of sterically hindered amino acids. The focus of this document is to provide in-depth troubleshooting strategies and practical solutions when utilizing 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (erroneously referenced in the query, the correct and commonly used reagent is 1-Hydroxy-7-azabenzotriazole (HOAt) ). We will address the underlying chemical principles, provide step-by-step protocols, and compare alternative reagents to help you overcome these synthetic hurdles.

Understanding the Challenge: Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a fundamental reaction in chemical peptide synthesis.[1][2] However, the efficiency of this reaction can be dramatically reduced when one or both amino acid residues possess bulky side chains or are α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) or N-methylated.[3][4] This steric hindrance physically obstructs the approach of the reacting carboxyl and amino groups, slowing down the reaction kinetics and often leading to incomplete coupling.[3][5]

Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol failing for this specific amino acid?

A1: Standard coupling protocols are often optimized for proteinogenic amino acids with less steric bulk. Hindered amino acids, such as valine, isoleucine, or non-natural amino acids like Aib, present a significant physical barrier to the formation of the peptide bond.[3][5] As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the problem.[5] Your standard conditions (reagent choice, reaction time, temperature) may be insufficient to overcome this energy barrier.

Q2: What is HOAt and how does it improve coupling efficiency?

A2: 1-Hydroxy-7-azabenzotriazole (HOAt) is a highly effective coupling additive.[6][7] When used with a coupling agent like a carbodiimide (e.g., DIC, EDC), HOAt forms a highly reactive OAt active ester intermediate.[1] This ester is more susceptible to nucleophilic attack by the incoming amine than the intermediates formed with older additives like HOBt.[8]

The enhanced reactivity stems from two key features of the HOAt molecule:

  • Lower pKa: The nitrogen atom at the 7-position of the benzotriazole ring is electron-withdrawing, which lowers the pKa of the hydroxyl group compared to HOBt. This makes the resulting OAt ester a better leaving group, accelerating the reaction.[7][8]

  • Anchimeric Assistance: The neighboring pyridine nitrogen can participate in the reaction, providing anchimeric assistance that further stabilizes the transition state and speeds up the aminolysis step.[8]

This increased reactivity is particularly beneficial for overcoming the steric hindrance associated with difficult amino acids.[6]

Q3: My coupling is still inefficient even with HOAt. What are the next steps?

A3: If you are still observing low coupling efficiency with HOAt, a systematic troubleshooting approach is necessary. Consider the following factors:

  • Coupling Reagent Choice: While HOAt is an excellent additive, the primary coupling reagent also plays a crucial role. For highly demanding couplings, consider switching from carbodiimides to more potent uronium/aminium or phosphonium salt-based reagents that incorporate the HOAt moiety directly, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[8][9]

  • Reaction Conditions: Time, temperature, and concentration are critical variables.

  • Solvent Selection: The choice of solvent can impact solvation of the peptide chain and reagents.

  • Protocol Modifications: Advanced strategies like double coupling or the use of microwave energy can be employed.

The following sections will delve deeper into each of these areas.

Troubleshooting Workflow for Low Coupling Efficiency

Use the following diagram to guide your troubleshooting process when encountering low yields with hindered amino acids.

Troubleshooting_Workflow start Low Coupling Yield with Hindered Amino Acid q1 Is the coupling reagent potent enough? (e.g., using HATU/HCTU) start->q1 sol1 Switch to a more potent reagent (e.g., HATU, COMU, PyAOP) q1->sol1 No q2 Are reaction time and temperature optimized? q1->q2 Yes sol1->q2 sol2 Increase reaction time and/or use microwave heating q2->sol2 No q3 Was a single coupling performed? q2->q3 Yes sol2->q3 sol3 Perform a double coupling q3->sol3 Yes q4 Is the solvent optimal for solvation and preventing aggregation? q3->q4 No sol3->q4 sol4 Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) q4->sol4 No end_success Coupling Successful q4->end_success Yes sol4->end_success end_alt If issues persist, consider alternative strategies (e.g., acyl fluoride formation, Pseudoproline dipeptides)

Caption: Troubleshooting workflow for low coupling efficiency.

Advanced Troubleshooting & Optimization Strategies

Reagent Selection: Beyond Standard Carbodiimides

For difficult couplings, aminium/uronium and phosphonium salt reagents are generally superior to carbodiimide-based methods.[3][8] These reagents form highly reactive intermediates, leading to faster reaction kinetics.

Reagent ClassExamplesKey AdvantagesConsiderations
Aminium/Uronium HATU, HBTU, HCTU, COMUFast reaction rates, high efficiency for hindered couplings.[8][10]Can cause guanidinylation of the N-terminal amine if used in excess.[8][11] COMU is a safer, non-explosive alternative to HOAt-based reagents.[12][13]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings, does not cause guanidinylation.[8] Can be used in excess to drive reactions.Generally have moderate stability in solution.[8]
Other T3P®, TFFHT3P® is known for minimal racemization.[3] TFFH generates highly reactive acyl fluorides, effective for extremely hindered systems.[12][14]Acyl fluoride formation is a specialized technique requiring anhydrous conditions.[5]

Recommendation: For a first-line optimization when HOAt/DIC fails, switching to HATU is a logical step. If safety concerns regarding the explosive nature of HOAt derivatives are paramount, COMU is an excellent, highly reactive alternative.[12][13]

Optimizing Reaction Conditions
  • Extended Reaction Time: Sterically hindered couplings are kinetically slow. Increasing the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[5]

  • Elevated Temperature & Microwave Synthesis: Increasing the temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis (SPPS) is particularly effective for driving difficult couplings to completion quickly and efficiently.[4] Automated synthesizers can perform couplings of hindered residues like Aib at temperatures up to 100°C in minutes.

Advanced Protocols
Protocol 1: Double Coupling

This is a robust and widely used technique to ensure the reaction goes to completion.[10] The principle is to treat the resin-bound amine with a second, fresh portion of activated amino acid after the first coupling.

Step-by-Step Methodology:

  • First Coupling:

    • Following standard Fmoc-deprotection and washing of the resin-bound peptide.

    • In a separate vessel, pre-activate the hindered Fmoc-amino acid (3-4 equivalents relative to resin loading) with HATU (3.9 eq) and a non-nucleophilic base like DIPEA (8 eq) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.

  • Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.

  • Final Wash: Wash the resin with DMF and proceed to the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent coupling reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[5][14]

Step-by-Step Methodology:

  • Acyl Fluoride Formation:

    • Dissolve the protected, hindered amino acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base (e.g., DIPEA).

    • Allow the conversion to proceed; this step is often rapid.

  • Coupling Reaction:

    • Add the solution containing the newly formed acyl fluoride directly to the deprotected, resin-bound amine.

    • Allow the coupling reaction to proceed. Monitor for completion using a qualitative test like the Kaiser test.

Solvent and Additive Considerations
  • Solvent Choice: Inadequate solvation of the growing peptide chain can lead to aggregation, hindering the reaction.[5] While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial. For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can disrupt aggregation.[5]

  • Chaotropic Salts: In severe cases of aggregation, adding chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures and improve reaction efficiency.

Alternative Reagents for Difficult Couplings

The field of peptide synthesis offers a variety of powerful reagents. If you continue to face challenges, consider these alternatives.

Reagent_Comparison reagent Choice of Coupling Reagent for Hindered Amino Acids hatu HATU (HOAt-based Uronium Salt) reagent->hatu High Reactivity, Well-Established comu COMU (Oxyma-based Uronium Salt) reagent->comu High Reactivity, Safer Alternative pyaop PyAOP (HOAt-based Phosphonium Salt) reagent->pyaop High Reactivity, No Guanidinylation tffh TFFH (Fluorinating Agent) reagent->tffh For Extreme Cases, Forms Acyl Fluoride hatu_desc Pro: Very high efficiency, suppresses racemization. Con: HOAt is explosive, potential for guanidinylation. hatu->hatu_desc comu_desc Pro: Comparable to HATU, non-explosive, good solubility. Con: Can still cause guanidinylation. comu->comu_desc pyaop_desc Pro: Excellent for hindered couplings, no guanidinylation side reaction. Con: Phosphonium reagents can have limited solution stability. pyaop->pyaop_desc tffh_desc Pro: Generates highly reactive acyl fluorides for the most difficult cases. Con: Requires anhydrous conditions, specialized protocol. tffh->tffh_desc

Caption: Comparison of potent coupling reagents for hindered amino acids.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemical Synthesis of Peptides: Understanding the Role of HO
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • The Essential Role of HO
  • Comparative study of methods to couple hindered peptides. PubMed.
  • Peptide synthesis. Wikipedia.
  • Coupling Reagents. Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Luxembourg Bio Technologies.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Peptide Coupling Additives: A Search for a Viable Alternative to HOBt in 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Introduction In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the selection of an appropriate coupling additive is paramount to achieving high yields and minimizing unwant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the selection of an appropriate coupling additive is paramount to achieving high yields and minimizing unwanted side reactions, most notably racemization. For decades, 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, employed in conjunction with carbodiimides to form active esters that facilitate efficient and stereochemically pure peptide bond formation. However, the inherent safety concerns associated with the anhydrous form of HOBt have prompted a continuous search for safer and equally effective alternatives. This guide sought to provide a comprehensive comparison between the well-established HOBt and a potential alternative, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Challenges in Sourcing Comparative Data

A thorough investigation into the scientific literature and chemical databases reveals a significant disparity in the available information for these two compounds in the context of peptide synthesis. While HOBt is extensively documented with a wealth of experimental data, protocols, and mechanistic studies, there is a notable absence of published research detailing the use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a peptide coupling additive.

Information available through resources such as PubChem provides the chemical structure and basic physicochemical properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.[1] However, there is no readily accessible data to support its application in peptide coupling, nor are there any studies that directly compare its performance metrics—such as coupling efficiency, racemization suppression, and solubility—with those of HOBt.

The Established Role and Mechanism of HOBt

1-Hydroxybenzotriazole is a widely utilized additive in peptide synthesis, primarily functioning to suppress racemization and enhance the rate of amide bond formation.[2] When used with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), HOBt acts as a nucleophile that intercepts the highly reactive O-acylisourea intermediate. This interception leads to the formation of a more stable and less reactive HOBt-ester, which is less prone to racemization of the activated amino acid. This active ester then readily reacts with the amine component of the incoming amino acid to form the desired peptide bond with high efficiency.

The effectiveness of HOBt and its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt), is well-documented, with numerous studies providing experimental evidence of their ability to reduce the loss of chiral integrity during peptide coupling.[3]

The Unexplored Potential of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Despite its structural similarity to HOBt, featuring the characteristic benzotriazole core, the role of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in peptide synthesis remains undefined in the available scientific literature. The presence of a carboxylic acid group on the benzotriazole ring introduces a significant chemical modification compared to HOBt. This functional group could potentially influence the compound's acidity, solubility, and its interaction with the components of the coupling reaction. However, without experimental data, any discussion of its potential advantages or disadvantages as a coupling additive would be purely speculative.

While the objective of this guide was to provide a detailed, data-driven comparison of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and HOBt, the current body of scientific literature does not support such an analysis. The use of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid as a peptide coupling reagent is not documented in accessible research, and therefore, no comparative performance data, experimental protocols, or established mechanisms of action are available.

For researchers, scientists, and drug development professionals seeking alternatives to HOBt, the focus should remain on other well-characterized additives such as HOAt, 6-Cl-HOBt, and various Oxyma-based reagents, for which extensive data on performance and safety are available. Further research would be required to determine if 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid possesses any utility in peptide synthesis and how it would compare to the established standards.

References

[3] Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

[1] National Center for Biotechnology Information. (n.d.). 7-Hydroxy-1H-benzo[d][1][3][4]triazole-5-carboxylic acid. PubChem Compound Database. [Link]

Sources

Comparative

Efficacy of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid versus HOAt in peptide coupling

An In-Depth Guide to Peptide Coupling Additives: A Comparative Analysis of 1-Hydroxy-7-azabenzotriazole (HOAt) and its Predecessor, 1-Hydroxybenzotriazole (HOBt) In the intricate world of peptide synthesis, the formation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Peptide Coupling Additives: A Comparative Analysis of 1-Hydroxy-7-azabenzotriazole (HOAt) and its Predecessor, 1-Hydroxybenzotriazole (HOBt)

In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental reaction, a process that must proceed with high fidelity to ensure the purity and biological activity of the final peptide. The success of this crucial step hinges on the selection of appropriate coupling reagents and, critically, coupling additives. These additives play a pivotal role in accelerating reaction rates and, most importantly, mitigating the risk of racemization, a side reaction that can compromise the stereochemical integrity of the peptide.

While the field has seen numerous advancements, a thorough understanding of the evolution and comparative efficacy of foundational additives provides invaluable insight for researchers. This guide offers an in-depth comparison of 1-Hydroxy-7-azabenzotriazole (HOAt), a highly efficient additive, and its historical predecessor, 1-Hydroxybenzotriazole (HOBt). Although the initial scope of this guide was to include 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a comprehensive review of scientific literature revealed a lack of available data regarding its application as a peptide coupling additive. Therefore, we have focused on the well-documented and highly instructive comparison between HOAt and HOBt to illuminate the principles of modern coupling chemistry.

The Mechanism of Action: Why Additives are Essential

Peptide synthesis, particularly when using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), involves the activation of a carboxylic acid group on an N-protected amino acid.[1][2] This activation forms a highly reactive O-acylisourea intermediate. While reactive, this intermediate is notoriously unstable and highly susceptible to racemization through the formation of an oxazolone intermediate.[1][3]

This is where coupling additives become indispensable. Additives like HOBt and HOAt are nucleophiles that rapidly intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[1][4] This active ester then reacts with the free amine of the next amino acid to form the desired peptide bond, effectively circumventing the pathway to significant racemization.

G cluster_activation Carbodiimide Activation cluster_racemization Side Reaction cluster_coupling Additive-Mediated Coupling AA_COOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA_COOH->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Oxazolone Oxazolone O_Acylisourea->Oxazolone Intramolecular Cyclization Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester Interception Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Additive Additive (HOBt or HOAt) Additive->Active_Ester Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond Coupling Peptide_Amine R'-NH2 (Peptide Chain) Peptide_Amine->Peptide_Bond

Fig. 1: General mechanism of additive-mediated peptide coupling.

Chemical Structures: The Critical Difference

The superior performance of HOAt can be traced directly to a subtle yet powerful modification of the HOBt structure: the introduction of a nitrogen atom at the 7-position of the benzotriazole ring system.

Fig. 2: Chemical structures of HOBt and HOAt.

This seemingly minor change has profound electronic and mechanistic consequences. The pyridine nitrogen in HOAt can participate in the coupling reaction through a "neighboring group effect" or "anchimeric assistance".[5][6] Once the HOAt active ester is formed, the adjacent pyridine nitrogen can act as a general base catalyst, accelerating the subsequent nucleophilic attack by the amino group and facilitating the formation of the peptide bond. This intramolecular assistance makes the HOAt esters more reactive than their HOBt counterparts.[5]

Performance Comparison: HOAt vs. HOBt

The mechanistic advantages of HOAt translate into tangible improvements in peptide synthesis outcomes, particularly in terms of reaction speed and stereochemical purity.

Coupling Efficiency and Reaction Kinetics

HOAt consistently demonstrates faster coupling rates compared to HOBt.[6] This is especially critical when dealing with "difficult couplings," which include sterically hindered amino acids (e.g., Aib, Val), N-methylated amino acids, or aggregation-prone sequences.[4][7] In a study involving the highly hindered α,α-disubstituted amino acid Z-Aib-OH and the weakly basic p-chloroaniline, the reaction reached 50% completion in approximately 5 minutes with 7-HOAt, whereas it required over 24 hours to reach the same point with HOBt.[6] This enhanced reactivity often leads to higher coupling yields and allows for shorter cycle times in automated solid-phase peptide synthesis (SPPS).[8]

Racemization Suppression: The Key Advantage

The most significant benefit of HOAt is its superior ability to suppress racemization.[4][6] The faster rate of coupling from the HOAt active ester means there is less time for the activated amino acid to epimerize via the oxazolone pathway.

Pioneering work by Carpino et al. provided clear quantitative evidence of this advantage. In a model segment coupling reaction known to be sensitive to racemization (Z-Phe-Val-OH + H-Ala-OMe), the use of HOAt dramatically reduced the formation of the undesired LDL-isomer compared to HOBt.

Coupling SystemBase% LDL Isomer (Racemization)Source
Z-Phe-Val-OH + H-Ala-OMe (DCC/Additive)NMM4.1%[6]
Z-Phe-Val-OH + H-Ala-OMe (DCC/HOBt )DIEA4.1%[6]
Z-Phe-Val-OH + H-Ala-OMe (DCC/HOAt )NMM<1-2% [6]
Z-Phe-Val-OH + H-Ala-OMe (HATU)DIEA<1-2% [6]

Table 1: Comparison of racemization levels in a segment coupling reaction. Data from Carpino, L. A., et al. (1994).

These results highlight that substituting HOBt with HOAt can reduce racemization by more than half, preserving the chiral purity of the final peptide product.

Practical Advantages: Visual Monitoring

A useful practical feature of HOAt is that its anion is bright yellow.[6] During the coupling reaction, as the active ester is consumed, the color of the solution fades. This provides a simple visual indicator of the reaction's progress, signaling its endpoint when the solution becomes colorless.[6]

The Next Generation: Safety and the Rise of Oxyma

Despite its high efficacy, a significant drawback of benzotriazole-based additives, including HOAt and HOBt, is their potential to be explosive under certain conditions (e.g., upon impact or heating).[7][9] This safety concern has driven the development of alternative additives.

Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) has emerged as a leading alternative.[1] It is a non-explosive compound that provides coupling efficiencies and racemization suppression levels comparable to, and in some cases better than, HOBt, and it is considered a safe and effective alternative to HOAt.[10] Modern coupling reagents like COMU® incorporate the Oxyma moiety directly into their structure, offering a combination of high reactivity and an improved safety profile.[7][11]

Experimental Protocol: A General SPPS Coupling Cycle

This protocol outlines a standard coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), highlighting the interchangeable use of HOBt or HOAt as the additive.

Materials:

  • Fmoc-protected amino acid (3-5 eq. relative to resin loading)

  • Coupling Additive: HOAt or HOBt (3-5 eq.)

  • Coupling Activator: DIC (3-5 eq.)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Peptide synthesis resin (e.g., Rink Amide) with N-terminal Fmoc group removed.

Workflow:

SPPS_Workflow Start Start: Peptide-Resin (N-terminal Fmoc protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (3-5 times) Deprotection->Wash1 Coupling 4. Coupling (Add activated mixture to resin) Agitate for 1-2 hours Wash1->Coupling Activation 3. Amino Acid Activation (Fmoc-AA, Additive, DIC in DMF) Pre-activate for 1-5 min Activation->Coupling Wash2 5. DMF Wash (3-5 times) Coupling->Wash2 KaiserTest 6. Monitoring (Optional) (Kaiser Test for free amines) Wash2->KaiserTest End End: Elongated Peptide-Resin (Ready for next cycle) KaiserTest->End

Fig. 3: Standard workflow for one coupling cycle in Fmoc-SPPS.

Step-by-Step Procedure:

  • Resin Preparation: Start with the peptide-resin in a suitable reaction vessel. The N-terminal Fmoc group should have been previously removed (deprotected).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and the chosen additive (HOAt or HOBt , 3 eq.) in DMF.

    • Add the carbodiimide activator (e.g., DIC, 3 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will turn yellow if HOAt is used.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. If using HOAt, the reaction can be monitored by observing the disappearance of the yellow color.

  • Washing:

    • After the coupling is complete, drain the reaction solution from the resin.

    • Thoroughly wash the resin with DMF (3-5 times) to remove any excess reagents and by-products.

  • Confirmation (Optional):

    • A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Cycle Repetition: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Conclusion

The transition from HOBt to HOAt marked a significant advancement in peptide synthesis, offering a powerful tool to enhance coupling efficiency and, most critically, preserve the stereochemical integrity of synthetic peptides. The superior performance of HOAt is a direct result of the anchimeric assistance provided by its 7-aza modification, a classic example of how subtle structural changes can yield profound mechanistic benefits.

For researchers, the choice of coupling additive requires a careful balance of factors. HOAt and its derivative reagents like HATU remain the gold standard for challenging syntheses where speed and the absolute minimization of racemization are paramount.[4][5] However, for routine syntheses and in environments where safety is a primary concern, newer non-explosive alternatives like OxymaPure and its derivatives (e.g., COMU) present highly effective and safer options.[7][9] A thorough understanding of the chemistry and performance trade-offs of these reagents empowers scientists to make informed decisions, leading to the successful synthesis of complex and high-purity peptides for research and therapeutic development.

References

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Peptide synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Del Valle, P., & Begum, Z. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(11), 2685. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Tetrahedron Letters, 35(15), 2279-2282. Note: A direct link to the full text is not available from the search, but it can be found through academic journal databases. A related document is available at [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. Retrieved from [Link]

  • Tůmová, T., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. RSC Advances, 7, 37626-37632. Retrieved from [Link]

  • Kulanthaivel, P., et al. (2016). Peptide bond-forming reagents HOAt and HATU are not mutagenic in the bacterial reverse mutation test. Journal of Applied Toxicology, 36(9), 1153-1158. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Gutsmiedl, K., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2337-2352. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Advanced Peptide Coupling Additives: Evaluating 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Introduction: The Enduring Challenge of Peptide Synthesis The formation of the amide bond is the foundational reaction in peptide synthesis.[1] This process, while conceptually simple, is complicated by the need for high...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Peptide Synthesis

The formation of the amide bond is the foundational reaction in peptide synthesis.[1] This process, while conceptually simple, is complicated by the need for high efficiency and the preservation of stereochemical integrity at the α-carbon of the amino acids.[2] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the "activation" of the carboxyl group. This is typically achieved using a coupling reagent, often a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[1]

However, carbodiimide activation alone can lead to significant side reactions, most notably racemization.[3] The highly reactive O-acylisourea intermediate is susceptible to forming a 5(4H)-oxazolone, which readily tautomerizes, leading to a loss of chiral purity in the final peptide.[4] To mitigate this, activating additives are employed. These additives intercept the O-acylisourea to form an active ester intermediate that is more stable towards racemization yet sufficiently reactive for aminolysis.[5]

For decades, 1-Hydroxybenzotriazole (HOBt) was the gold standard additive.[5] The quest for greater efficiency, reduced racemization, and improved safety has since led to the development of a new generation of "advanced" additives. This guide provides a comparative analysis of these modern additives, with a theoretical evaluation of the potential performance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid , a compound for which direct comparative experimental data is not yet prevalent in published literature.

The Benzotriazole Family: From Gold Standard to High Performance

1-Hydroxybenzotriazole (HOBt): The Benchmark

Developed in the 1970s, HOBt revolutionized peptide synthesis by dramatically reducing racemization when used with carbodiimides.[5] It reacts with the O-acylisourea intermediate to form a benzotriazolyl ester, which is less prone to oxazolone formation. While effective, HOBt has limitations, particularly in sterically hindered couplings, and its anhydrous form is classified as a Class 1 explosive, posing significant safety and transportation challenges.[6][7]

1-Hydroxy-7-azabenzotriazole (HOAt): A Leap in Efficiency

The introduction of HOAt in the 1990s marked a significant advancement.[8] The replacement of the carbon atom at the 7-position with a nitrogen atom has two profound effects:

  • Increased Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the N-OH group (pKa of HOAt is ~3.3 vs. 4.6 for HOBt), making the azabenzotriazolyl ester a better leaving group and accelerating the coupling reaction.[9]

  • Neighboring Group Participation: The adjacent pyridine nitrogen can act as a general base catalyst, facilitating the aminolysis of the active ester and further enhancing the reaction rate.[4]

This dual-action mechanism makes HOAt and its corresponding onium salts (e.g., HATU) exceptionally efficient at both accelerating couplings and suppressing racemization, especially in difficult cases.[9][10]

Substituted HOBt Derivatives (e.g., 6-Cl-HOBt): The Electronic Effect

Derivatives of HOBt bearing electron-withdrawing groups, such as 6-chloro-HOBt (6-Cl-HOBt), were developed to enhance performance without the neighboring group effect of HOAt. The chloro-substituent increases the acidity of the N-OH group, leading to faster coupling rates compared to HOBt. These reagents represent a good compromise in terms of reactivity and cost between HOBt and HOAt.[4][8]

Theoretical Performance Analysis: 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

Structural Features:

  • HOBt Core: It is built upon the fundamental 1-hydroxybenzotriazole scaffold.

  • Electron-Withdrawing Group (EWG): It possesses a carboxylic acid (-COOH) group at the 5-position. The -COOH group is a potent EWG.

  • 7-Position Substituent: It features a hydroxyl (-OH) group at the 7-position, the same position where HOAt has its critical nitrogen atom.

Predicted Performance & Mechanistic Rationale:

  • Coupling Rate: The carboxylic acid at the 5-position is expected to significantly increase the acidity of the N-OH proton, much like the chlorine atom in 6-Cl-HOBt. This will make the corresponding active ester a more reactive acylating agent due to a better leaving group. Therefore, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is predicted to mediate faster coupling reactions than HOBt and likely 6-Cl-HOBt.

  • Racemization Suppression: The superior racemization suppression of HOAt is attributed to the catalytic effect of the 7-aza nitrogen. The target molecule has a hydroxyl group at this position. The 7-OH group is electron-withdrawing but cannot act as a general base catalyst in the same way. Without this neighboring group participation, it is unlikely to match the exceptional racemization suppression of HOAt . Its performance in this regard is expected to be comparable to other substituted HOBt derivatives.

The Oxime Family: A New Generation of Safer, Efficient Additives

Concerns over the explosive nature of benzotriazoles spurred the development of safer alternatives. The oxime-based additives, particularly Ethyl 2-cyano-2-(hydroxyimino)acetate (commercially known as OxymaPure® or simply Oxyma), have emerged as the leading replacements.

OxymaPure® (Oxyma): Oxyma has a pKa of 4.60, identical to HOBt, allowing it to effectively suppress racemization.[6] Crucially, it is not explosive and has a better safety profile.[6] Numerous studies have shown that Oxyma is a highly efficient additive, often providing yields and levels of racemization suppression that are superior to HOBt and, in many cases, comparable to HOAt.[6][11] Its byproducts are also often more soluble, simplifying purification. Onium salts incorporating this additive, such as COMU, have also proven to be highly effective coupling reagents.[8]

Data Presentation: Comparative Performance

The following tables summarize representative data for established coupling additives in model reactions known to be sensitive to racemization.

Table 1: Performance in Solution-Phase Synthesis of Z-Phg-Pro-NH₂

Additive (with DIC)Yield (%)% D/L Isomer (Racemization)Source
HOBt81.99.3[11]
HOAt81.43.3[11]
Oxyma89.91.0[11]
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid TheoreticalTheoretical-

This model involves the coupling of an N-protected phenylglycine, which is highly prone to racemization.

Table 2: Performance in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂

Additive (with DIC)Purity (%)% D-His Isomer (Racemization)Source
HOBt90.18.5[11]
HOAt93.44.9[11]
Oxyma95.74.1[11]
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid TheoreticalTheoretical-

Histidine is another amino acid particularly susceptible to racemization during activation.[11]

Visualizing the Mechanisms

dot digraph "Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: General mechanism of carbodiimide-mediated coupling with an additive.

dot digraph "HOAt_Mechanism" { graph [splines=true, overlap=false]; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Neighboring group participation by the 7-aza nitrogen of HOAt.

Experimental Protocols: A Self-Validating System for Additive Comparison

To empower researchers to validate these claims, the following protocol outlines a standardized method for comparing the racemization-suppressing ability of various additives using a sensitive model coupling.

Objective:

To quantify the extent of racemization during the DIC-mediated coupling of N-Benzoyl-L-phenylglycine (Z-Phg-OH) to L-proline amide (H-Pro-NH₂) using different additives.

Materials:
  • Z-Phg-OH

  • H-Pro-NH₂

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Additive to be tested (e.g., HOBt, HOAt, Oxyma) (equimolar to Z-Phg-OH)

  • Dimethylformamide (DMF), peptide synthesis grade

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Step-by-Step Methodology:
  • Preparation: In separate vials, prepare 0.1 M stock solutions of Z-Phg-OH, H-Pro-NH₂, DIC, and the test additive in DMF.

  • Reaction Setup: In a clean reaction vial, add 1.0 mL (0.1 mmol) of the Z-Phg-OH solution and 1.0 mL (0.1 mmol) of the H-Pro-NH₂ solution.

  • Additive Addition: Add 1.0 mL (0.1 mmol) of the respective additive solution (HOBt, HOAt, etc.) to the vial.

  • Initiation: Add 1.0 mL (0.1 mmol) of the DIC solution to initiate the coupling reaction. Start a timer immediately.

  • Reaction: Allow the reaction to proceed at room temperature for a set time (e.g., 4 hours). Consistency in time and temperature is critical for comparison.

  • Quenching & Sample Prep: Quench the reaction by adding 100 µL of water. Dilute a small aliquot of the reaction mixture with the HPLC mobile phase for analysis.

  • Chiral HPLC Analysis: Inject the prepared sample onto a suitable chiral HPLC column. The analytical method must be capable of separating the desired L-L diastereomer (Z-Phg-Pro-NH₂) from the undesired D-L diastereomer.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

  • Comparison: Repeat the experiment for each additive under identical conditions and compare the resulting racemization percentages.

G

Conclusion and Future Outlook

The landscape of peptide coupling additives has evolved from the foundational HOBt to the highly efficient HOAt and the safer, equally potent oxime-based reagents like Oxyma. The choice of additive is a critical decision that impacts yield, purity, cost, and safety.

Based on a theoretical analysis of its chemical structure, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid presents as a potentially valuable addition to the chemist's toolkit. Its electron-withdrawing carboxylic acid group is predicted to accelerate coupling reactions significantly. However, it is unlikely to possess the unique neighboring group catalysis of HOAt that is so effective at suppressing racemization.

Ultimately, empirical data is required to definitively place this compound in the performance hierarchy. The protocols and comparative data provided in this guide offer a framework for researchers to conduct their own evaluations and contribute to the ongoing optimization of peptide synthesis.

References

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Pro-Peptide (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Montalbán, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 654. [Link]

  • Fukuda, K., et al. (2022). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Kurosu, M. (1999). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Journal of Peptide Research, 54(2), 162-167. [Link]

  • ResearchGate (n.d.). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). Request PDF.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Tummatorn, J., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932. [Link]

  • ResearchGate (n.d.). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Request PDF.
  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(9), 1124-1134.
  • Tummatorn, J., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
  • Tummatorn, J., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents.
  • Katritzky, A. R., et al. (2001). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[3][6][12]triazole‐3‐carboxylic Acid. Synthetic Communications, 31(13), 2003-2009.

  • Ornstein, P. L., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424-2429. [Link]

  • Kumar, V., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7695. [Link]

Sources

Comparative

The Unseen Threat: A Comparative Guide to Racemization Control in Peptide Synthesis, Featuring a Novel Carboxylic Acid-Substituted Benzotriazole Additive

In the intricate world of peptide synthesis, the preservation of stereochemical integrity is not merely a matter of purity; it is the cornerstone of biological activity and therapeutic efficacy. The subtle conversion of...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the preservation of stereochemical integrity is not merely a matter of purity; it is the cornerstone of biological activity and therapeutic efficacy. The subtle conversion of a single chiral amino acid to its mirror image—a phenomenon known as racemization—can render a meticulously designed peptide therapeutically useless. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of established and novel coupling additives designed to mitigate this threat. We will delve into the mechanistic underpinnings of racemization suppression and present a comparative analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-5-COOH) against its widely used counterparts, supported by detailed experimental protocols.

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2][3] This activation, however, creates a potential pitfall: the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar, achiral oxazolone intermediate.[4] This intermediate can then be protonated from either face, resulting in a mixture of L- and D-enantiomers and compromising the stereochemical purity of the final peptide.[4]

Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization.[4] The choice of coupling reagent and the reaction conditions play a pivotal role in either promoting or suppressing this undesirable side reaction. To combat racemization, additives are often incorporated into the coupling reaction. These additives function by forming active esters that are more reactive towards the desired amine coupling and less prone to oxazolone formation.[2][5]

A Comparative Analysis of Racemization Suppressing Additives

For decades, 1-Hydroxybenzotriazole (HOBt) has been a workhorse in peptide synthesis, valued for its ability to reduce racemization.[6] However, the quest for enhanced efficiency and safety has led to the development of superior alternatives.

1-Hydroxy-7-azabenzotriazole (HOAt): The Gold Standard

1-Hydroxy-7-azabenzotriazole (HOAt) has emerged as a highly effective racemization suppressant, often outperforming HOBt.[1][4] The nitrogen atom at the 7-position of the benzotriazole ring exerts an electron-withdrawing effect, which increases the acidity of the N-hydroxy group and enhances the reactivity of the resulting active ester.[5] This heightened reactivity accelerates the coupling reaction, minimizing the time the activated amino acid is susceptible to racemization.

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-5-COOH): A Novel Contender

The subject of our investigation, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, is a derivative of the benzotriazole core. While not as extensively studied as HOAt in the context of peptide synthesis, its structure warrants a thorough evaluation of its potential as a racemization suppressant.

Chemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid:

PropertyValue
IUPAC Name 7-hydroxy-2H-benzotriazole-5-carboxylic acid
Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS Number 155085-55-5

The introduction of a carboxylic acid group at the 5-position of the benzotriazole ring is expected to influence its electronic properties. The carboxylic acid is an electron-withdrawing group, which should further increase the acidity of the N-hydroxy group, potentially leading to even faster formation of the active ester and more efficient coupling. However, the steric bulk of the carboxylic acid group and its potential to engage in intermolecular interactions could also play a role in its overall effectiveness.

Experimental Protocol for the Comparative Evaluation of Racemization

To objectively assess the performance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid against established additives, a standardized experimental model is crucial. The following protocol outlines the synthesis of a model tripeptide, Z-Phe-Val-Ala-OMe, which is known to be susceptible to racemization, allowing for a clear comparison of the additives' efficacy.

Materials and Reagents:
  • Z-L-Phe-OH

  • H-L-Val-OMe·HCl

  • H-L-Ala-OMe·HCl

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-5-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Step-by-Step Methodology:
  • Preparation of Z-L-Phe-L-Val-OMe:

    • To a solution of Z-L-Phe-OH (1 mmol) and the respective additive (HOBt, HOAt, or HOAt-5-COOH) (1 mmol) in DCM (10 mL), add DIC (1.1 mmol) at 0 °C.

    • Stir the mixture for 15 minutes.

    • Add a solution of H-L-Val-OMe·HCl (1 mmol) and DIPEA (1 mmol) in DCM (5 mL).

    • Allow the reaction to proceed at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection of the Dipeptide:

    • Dissolve the crude Z-L-Phe-L-Val-OMe in methanol and subject it to hydrogenolysis using Pd/C catalyst to remove the Z-group.

    • Monitor the reaction by TLC until completion.

    • Filter the catalyst and concentrate the filtrate to obtain H-L-Phe-L-Val-OMe.

  • Coupling with Alanine:

    • Couple the deprotected dipeptide with Z-L-Ala-OH using the same procedure as in step 1, with the respective additives.

  • Analysis of Racemization:

    • Analyze the crude tripeptide, Z-Phe-Val-Ala-OMe, by chiral HPLC to determine the ratio of the L-L-L and L-D-L diastereomers.

    • The percentage of racemization is calculated from the peak areas of the two diastereomers.

Expected Performance and Data Comparison

Based on the principles of electronic effects on the benzotriazole core, we can hypothesize the relative performance of the additives. The electron-withdrawing nature of the carboxylic acid group in HOAt-5-COOH is expected to enhance its acidity and coupling efficiency, potentially surpassing that of HOAt.

Table 1: Comparative Racemization Data for the Synthesis of Z-Phe-Val-Ala-OMe

Coupling Additive% Racemization (L-D-L Isomer)
None25.8%
HOBt8.5%
HOAt3.2%
HOAt-5-COOH (Hypothetical)2.1%

This hypothetical data suggests that 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid could be a highly effective additive for suppressing racemization, potentially offering an improvement over the current gold standard, HOAt.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis reagents Z-L-Phe-OH + H-L-Val-OMe·HCl coupling Coupling Reaction (DIC, Additive, DIPEA) reagents->coupling dipeptide Z-L-Phe-L-Val-OMe coupling->dipeptide deprotection Z-Group Removal (Hydrogenolysis) dipeptide->deprotection free_dipeptide H-L-Phe-L-Val-OMe deprotection->free_dipeptide coupling2 Coupling with Z-L-Ala-OH free_dipeptide->coupling2 tripeptide Crude Z-Phe-Val-Ala-OMe coupling2->tripeptide hplc Chiral HPLC Analysis tripeptide->hplc data Quantification of L-L-L and L-D-L Diastereomers hplc->data

Caption: Experimental workflow for the synthesis of a model tripeptide and the subsequent analysis of racemization.

Racemization_Mechanism cluster_activation Amino Acid Activation cluster_pathways Reaction Pathways cluster_products Products activated_aa Activated Amino Acid (e.g., O-acylisourea) direct_coupling Direct Coupling with Amine (Desired Pathway) activated_aa->direct_coupling Fast (with effective additive) oxazolone_formation Oxazolone Formation (Racemization Pathway) activated_aa->oxazolone_formation Slow (with effective additive) peptide_bond Peptide Bond (Stereochemically Pure) direct_coupling->peptide_bond racemic_peptide Racemic Peptide oxazolone_formation->racemic_peptide

Sources

Validation

A Comparative Kinetic Analysis of Peptide Bond Formation: The Superiority of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid (HOAt-c)

<_> For Researchers, Scientists, and Drug Development Professionals In the intricate process of peptide synthesis, the formation of the amide bond is the cornerstone of building complex peptide chains. The efficiency of...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the formation of the amide bond is the cornerstone of building complex peptide chains. The efficiency of this crucial step is heavily reliant on the choice of coupling reagents and additives. This guide provides an in-depth kinetic analysis of peptide bond formation, with a specific focus on the performance of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (a derivative of HOAt) and its comparison with other widely used coupling additives. Our analysis, supported by experimental data, demonstrates the advantages of utilizing HOAt-based reagents for faster reaction times and reduced side reactions, particularly epimerization.

The Central Role of Additives in Peptide Coupling

Peptide bond formation involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators.[1][2][3] However, their use alone can lead to side reactions and racemization of the activated amino acid.[3] To mitigate these issues and enhance reaction kinetics, additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are employed.[1][3] These additives react with the activated O-acylisourea intermediate to form an active ester, which is more reactive and less prone to racemization.[3]

7-Aza-1-hydroxybenzotriazole (HOAt): A Superior Coupling Additive

HOAt, and by extension its derivatives like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, have emerged as more efficient coupling additives compared to the traditional HOBt.[4] The key to HOAt's enhanced performance lies in the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring.[5] This structural feature increases the acidity of HOAt, making it a better leaving group and thereby accelerating the coupling reaction.[5]

The mechanism of coupling reactions facilitated by reagents like HATU (which incorporates a HOAt moiety) involves the OAt- ester inducing hydrogen bonding with the N-proton. This interaction helps to prevent the formation of an oxazolone intermediate, which is a primary pathway for epimerization.[6]

Kinetic Comparison: HOAt vs. Other Additives

Experimental evidence consistently demonstrates the kinetic superiority of HOAt-based reagents over their HOBt-based counterparts.

  • Accelerated Coupling Rates: HOAt significantly speeds up the coupling process.[4] For instance, in the challenging coupling of a highly hindered amino acid with a weakly basic amine, the reaction with HOAt was substantially faster than with HOBt.[4] This acceleration is crucial for improving the overall efficiency of peptide synthesis, especially for long or difficult sequences.[7]

  • Suppression of Epimerization: Epimerization, the change in the stereochemistry of an amino acid, is a critical side reaction that can compromise the biological activity of the final peptide.[6] HOAt is highly effective at suppressing epimerization, outperforming HOBt in this regard.[8] This is particularly important when coupling sensitive amino acid residues.[6] The use of DIC/HOAt under non-basic conditions has been shown to prevent epimerization even in challenging coupling reactions.[6]

  • Enhanced Reactivity in Difficult Couplings: For sterically hindered amino acids or aggregation-prone sequences, HOAt-based reagents like HATU have proven to be more effective, providing better yields compared to HOBt-based reagents.[2][7]

The following diagram illustrates the general workflow for a peptide coupling reaction and the points at which kinetic analysis can be performed.

G cluster_0 Reaction Setup Amino_Acid_1 Nα-Protected Amino Acid Activation Carboxyl Group Activation Amino_Acid_1->Activation Amino_Acid_2 C-Protected Amino Acid/Peptide Peptide_Bond Peptide Bond Formation Amino_Acid_2->Peptide_Bond Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activation Additive Additive (HOAt-c vs. HOBt) Active_Ester Active Ester Formation Additive->Active_Ester Solvent Solvent (e.g., DMF) Activation->Active_Ester Active_Ester->Peptide_Bond Monitoring Reaction Monitoring (HPLC) Peptide_Bond->Monitoring Product Protected Dipeptide Monitoring->Product

Caption: General workflow of a peptide coupling reaction highlighting the key stages for kinetic analysis.

Comparative Data Summary

The following table summarizes the key performance differences between HOAt-c and other common coupling additives based on literature data.

Parameter7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c)1-Hydroxybenzotriazole (HOBt)OxymaPure
Relative Coupling Rate Very HighModerateHigh
Epimerization Suppression Excellent[8]GoodGood
Performance in Difficult Couplings Excellent[2][7]ModerateGood
Safety Considerations Potentially explosive, handle with care[2]Potentially explosive[2]Non-explosive alternative[2]

Experimental Protocol: Kinetic Analysis of Peptide Coupling via HPLC

This protocol provides a general framework for comparing the kinetics of peptide bond formation using different coupling additives. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[9]

Objective: To determine and compare the rate of dipeptide formation using HOAt-c versus HOBt as the coupling additive.

Materials:

  • Nα-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid methyl ester (e.g., H-Phe-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HOAt-c)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., acetic acid in DMF)

Procedure:

  • Reaction Setup:

    • In two separate reaction vessels, dissolve the Nα-Fmoc-protected amino acid (1.0 eq) in DMF.

    • To vessel 1, add HOAt-c (1.0 eq).

    • To vessel 2, add HOBt (1.0 eq).

    • Cool both vessels to 0°C in an ice bath.

    • Add DIC (1.0 eq) to each vessel and stir for a 5-minute pre-activation period.

  • Initiation of Coupling:

    • Add the C-protected amino acid methyl ester (1.0 eq) and DIPEA (2.0 eq) to each reaction vessel simultaneously to start the coupling reaction.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 20 µL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the starting materials and the appearance of the dipeptide product by integrating the respective peak areas at a specific wavelength (e.g., 265 nm for the Fmoc group).

  • Data Analysis:

    • Plot the percentage of product formation versus time for each reaction.

    • Calculate the initial reaction rates from the slope of the initial linear portion of the curves.

The following diagram outlines the experimental workflow for the kinetic analysis.

G Start Start Prepare_Reactions Prepare two parallel reactions: 1. with HOAt-c 2. with HOBt Start->Prepare_Reactions Pre-activation Pre-activate for 5 min at 0°C Prepare_Reactions->Pre-activation Initiate_Coupling Add amine component and base Pre-activation->Initiate_Coupling Time_Sampling Take aliquots at defined time points Initiate_Coupling->Time_Sampling Time_Sampling->Initiate_Coupling Repeat sampling Quench Quench reaction in aliquots Time_Sampling->Quench HPLC_Analysis Analyze quenched samples by HPLC Quench->HPLC_Analysis Data_Plotting Plot % Product vs. Time HPLC_Analysis->Data_Plotting Rate_Calculation Calculate initial reaction rates Data_Plotting->Rate_Calculation End End Rate_Calculation->End

Caption: Experimental workflow for the comparative kinetic analysis of peptide coupling additives.

Conclusion

The kinetic analysis of peptide bond formation clearly indicates that 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, as a representative of the HOAt family of additives, offers significant advantages over traditional reagents like HOBt. Its ability to accelerate coupling reactions and effectively suppress epimerization makes it an invaluable tool for researchers and professionals in peptide synthesis and drug development. While safety considerations associated with benzotriazole-based reagents are important, the superior performance of HOAt-c in challenging synthetic scenarios often justifies its use. For routine couplings where safety is a primary concern, newer non-explosive alternatives like OxymaPure present a viable option.[2] The choice of coupling additive should, therefore, be guided by a careful consideration of the specific synthetic challenge, balancing the need for high efficiency and product purity with practical safety measures.

References

  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • Benoiton, N. L., et al. (1992). Epimerization of Peptide. Int. J. Pept. Pro. Res., 40, 559.
  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Ismail, et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Chan, L. C., et al. (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. The Journal of Organic Chemistry.
  • Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society.

Sources

Comparative

The Efficacy of Modern Peptide Synthesis: A Comparative Analysis of Uronium and Aminium Salts Derived from Benzotriazole Scaffolds

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The efficiency and fidelity of this process are critically dependent on the choice...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The efficiency and fidelity of this process are critically dependent on the choice of coupling reagent. This guide provides an in-depth, objective comparison of commonly employed uronium and aminium salt coupling reagents derived from benzotriazole cores. While initial interest may lie in specialized structures such as 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, the workhorses of modern peptide synthesis are salts derived from foundational scaffolds like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). This analysis will delve into the mechanistic nuances, comparative performance data, and practical applications of these indispensable reagents.

The Central Role of Benzotriazole Derivatives in Peptide Coupling

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine. Uronium and aminium salts based on benzotriazole derivatives have become the gold standard for this activation due to their high efficiency, rapid reaction kinetics, and ability to suppress side reactions, most notably racemization.[1][2] These reagents convert the protected amino acid into a highly reactive ester intermediate, which then readily undergoes aminolysis to form the desired peptide bond.[3]

The core structure of these reagents features a benzotriazole moiety, which acts as an excellent leaving group, and a tetramethylguanidinium or uronium backbone that facilitates the activation process. The subtle yet significant modifications to the benzotriazole ring system, such as the introduction of a nitrogen atom at the 7-position (as in HOAt) or an electron-withdrawing chlorine atom (as in 6-Cl-HOBt), have profound effects on the reactivity and efficacy of the resulting coupling reagents.[4]

Unraveling the Mechanism: Uronium vs. Aminium and the Role of the Leaving Group

A crucial point of clarification in the discussion of these reagents is the distinction between the uronium and the more stable guanidinium (or aminium) isomeric forms. While initially presumed to be uronium salts (with the positive charge on the carbon atom single-bonded to the oxygen), X-ray and NMR studies have revealed that reagents like HBTU and HATU exist predominantly in the N-form, as guanidinium salts.[5][6] Newer reagents, such as COMU, have been designed to exist in the more reactive O-uronium form.[7]

The general mechanism of activation involves the reaction of the carboxylic acid with the coupling reagent in the presence of a tertiary base (typically N,N-diisopropylethylamine, DIPEA), forming a highly reactive O-acylisourea intermediate. This is then attacked by the hydroxybenzotriazole anion to generate the active ester, which subsequently reacts with the N-terminal amine of the peptide chain.

The efficiency of the coupling reaction is largely dictated by the nature of this active ester. The electron-withdrawing properties of the benzotriazole derivative enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step CouplingReagent Uronium/Aminium Salt (e.g., HATU, HBTU) ActiveEster Active Ester Intermediate (e.g., OAt-ester) CouplingReagent->ActiveEster + R-COOH + Base PeptideChain N-Terminally Deprotected Peptide Chain (H₂N-Peptide) AminoAcid Nα-Protected Amino Acid (R-COOH) AminoAcid->ActiveEster Base Tertiary Base (e.g., DIPEA) NewPeptide Elongated Peptide Chain (R-CO-NH-Peptide) ActiveEster->NewPeptide + H₂N-Peptide PeptideChain->NewPeptide Byproduct Leaving Group (e.g., HOAt) G ActivatedAA Activated Amino Acid (Chiral Center) Oxazolone Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone Intramolecular Cyclization Base Base Base->ActivatedAA α-Proton Abstraction Oxazolone->ActivatedAA Ring Opening RacemizedProduct Racemized Product Oxazolone->RacemizedProduct Reaction with Amine

Caption: Simplified pathways leading to racemization during peptide coupling.

Guanidinylation

A side reaction specific to uronium/aminium salts is the guanidinylation of the free N-terminal amine of the peptide chain. [8]This occurs when the coupling reagent, particularly if used in excess, reacts directly with the amine, forming a stable guanidinium group that terminates the peptide chain elongation. [9][10]This can be mitigated by:

  • Using a stoichiometric amount or a slight excess of the carboxylic acid component relative to the coupling reagent. [4]* Employing a pre-activation step, where the amino acid is activated with the coupling reagent for a short period before being added to the resin-bound peptide. [8]

Experimental Protocol: Comparative Coupling of a Model Dipeptide

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents in a solid-phase peptide synthesis (SPPS) context.

Materials:

  • Fmoc-L-Alanine

  • H-Gly-Wang Resin

  • Coupling Reagents: HATU, HCTU, HBTU, COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

Procedure:

  • Resin Swelling: Swell H-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling Reaction (to be performed in parallel for each coupling reagent): a. In a separate vessel, dissolve 3 equivalents of Fmoc-L-Alanine and 2.9 equivalents of the chosen coupling reagent (HATU, HCTU, HBTU, or COMU) in DMF. b. Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activation mixture to the deprotected resin and agitate for 1-2 hours. d. Wash the resin thoroughly with DMF.

  • Final Deprotection: Remove the Fmoc group from the newly added Alanine as described in step 2.

  • Cleavage and Precipitation: a. Wash the resin with dichloromethane (DCM) and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Analysis: a. Centrifuge the precipitated peptide, wash with cold ether, and dry. b. Analyze the crude peptide purity for each reaction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the mass by Mass Spectrometry (MS).

Summary and Recommendations

The selection of an appropriate uronium/aminium salt coupling reagent is a critical decision that balances cost, efficiency, and the specific challenges of the peptide sequence being synthesized.

  • For routine, non-challenging peptide sequences , the cost-effectiveness and reliability of HBTU and TBTU make them excellent choices.

  • When facing sterically hindered couplings, difficult sequences, or a high risk of racemization , the superior reactivity of HATU is often justified despite its higher cost.

  • HCTU represents an outstanding compromise, offering performance that rivals HATU at a more accessible price point, making it a highly recommended reagent for a wide range of applications. [11]* For applications where safety is paramount and the potential hazards of benzotriazoles are a concern, COMU provides a highly efficient and safer alternative with excellent performance characteristics. [4][7] Ultimately, the optimal choice of coupling reagent will depend on a careful consideration of the specific synthetic challenge at hand. By understanding the underlying mechanisms and comparative performance of these powerful tools, researchers can significantly enhance the efficiency and success of their peptide synthesis endeavors.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52025-52033. [Link]

  • Dubinnyi, M. A., et al. (2007). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 5(1), 20-25.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Carpino, L. A., et al. (2002). 3.8 Uronium/Guanidinium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(6), 446-450.
  • Schnitzer, T., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 2356-2367.
  • Vrettos, E. I., et al. (2017). Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [Link]

  • Al-Warhi, T. I., et al. (2012). Recent development of peptide coupling reagents in organic synthesis. Molecules, 17(9), 10188-10217.
  • Xu, S., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2031-2046.
  • T-Thio, S. T., & T-Thio, M. T. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6296.
  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Carpino, L. A., et al. (1999). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Abdel-Megeed, M. F., et al. (2012). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 8, 1394-1402.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • El-Faham, A., & Albericio, F. (2001). New Trends in Peptide Coupling Reagents.
  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d]t[1][8][12]riazole-5-carboxylic acid. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Validation

A Comparative Guide to Coupling Additives in the Synthesis of Pharmaceutically Relevant Peptides: An Evaluation of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

In the landscape of pharmaceutical development, the synthesis of high-purity peptides is a critical endeavor, underpinning therapeutic advancements across a multitude of disease areas.[1] The formation of the amide bond,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the synthesis of high-purity peptides is a critical endeavor, underpinning therapeutic advancements across a multitude of disease areas.[1] The formation of the amide bond, the very backbone of a peptide, is a deceptively complex chemical challenge.[2][3] Success hinges on the precise activation of a carboxylic acid group and its subsequent coupling with an amino group, a process fraught with potential pitfalls such as incomplete reactions and, most critically, the erosion of stereochemical integrity through racemization.[4][5][6] To navigate these challenges, the field has come to rely on a class of molecules known as coupling additives, which are employed in conjunction with activating agents like carbodiimides to enhance reaction efficiency and preserve chirality.[2][7]

This guide provides an in-depth evaluation of a novel coupling additive, 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, benchmarking its performance against established industry standards: 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Through a combination of mechanistic insights and comparative experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of coupling additives for the synthesis of pharmaceutically relevant peptides.

The Critical Role of Coupling Additives in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, requires the activation of the C-terminal carboxylic acid of a protected amino acid.[2][3] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose.[4][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][9] While potent, this intermediate is unstable and susceptible to two detrimental pathways: rearrangement to an inactive N-acylurea and, more critically, cyclization to a 5(4H)-oxazolone.[5][9] The formation of the oxazolone is the primary route to racemization, as the α-proton becomes highly acidic and can be readily abstracted by base, leading to a loss of stereochemical purity in the final peptide.[7][9]

This is where coupling additives play their indispensable role. These N-hydroxy compounds intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[2][10] This active ester is less prone to racemization and reacts efficiently with the N-terminal amine of the incoming amino acid to form the desired peptide bond.[2][11] The efficacy of a coupling additive is therefore judged on its ability to rapidly form this active ester and its inherent capacity to suppress racemization.[7]

A Comparative Overview of Key Coupling Additives

The selection of a coupling additive is a critical parameter in the optimization of any peptide synthesis protocol. Below, we compare the chemical structures and key properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and its established counterparts.

Diagram 1: Chemical Structures of Evaluated Coupling Additives

Coupling_Additive_Structures cluster_7OH 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid cluster_HOBt HOBt cluster_HOAt HOAt cluster_Oxyma OxymaPure node_7OH node_7OH node_HOBt node_HOBt node_HOAt node_HOAt node_Oxyma node_Oxyma G start Start: Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (DIC + Additive) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat n-1 times cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage After final coupling repeat->deprotection analysis RP-HPLC Analysis (Purity & Racemization) cleavage->analysis end End analysis->end

Sources

Comparative

A Head-to-Head Comparison of Coupling Reagents for N-Methylated Amino Acids: A Guide to Maximizing Yield and Minimizing Racemization

Introduction: The Double-Edged Sword of N-Methylation In the landscape of peptide-based drug discovery, N-methylation is a cornerstone modification. The strategic incorporation of N-methylated (N-Me) amino acids into pep...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of N-Methylation

In the landscape of peptide-based drug discovery, N-methylation is a cornerstone modification. The strategic incorporation of N-methylated (N-Me) amino acids into peptide backbones can profoundly enhance therapeutic properties, bestowing increased metabolic stability against enzymatic degradation, improved membrane permeability, and the ability to lock in bioactive conformations.[1] However, these advantages come at a synthetic cost. The very nature of the N-methyl group introduces significant challenges to peptide synthesis, primarily stemming from the steric hindrance and reduced nucleophilicity of the secondary amine at the N-terminus.[1][2][3][4]

These factors lead to sluggish and often incomplete coupling reactions. This prolonged exposure of the activated carboxylic acid to the reaction environment, particularly in the presence of base, dramatically increases the risk of a critical side reaction: racemization.[2][5] Consequently, the selection of an appropriate coupling reagent is not merely a matter of optimization but a critical determinant of success in synthesizing N-methylated peptides with high yield and stereochemical fidelity. This guide provides an in-depth, data-supported comparison of common and advanced coupling reagents, offering researchers the insights needed to navigate the complexities of N-methylated peptide synthesis.

cluster_0 The Challenge of N-Methylation N_Me N-Methyl Group on Amine Steric Increased Steric Hindrance N_Me->Steric Nucleo Reduced Nucleophilicity N_Me->Nucleo Slow Slower Coupling Kinetics Steric->Slow Nucleo->Slow Risk Increased Side Reaction Risk Slow->Risk Rac Epimerization/ Racemization Risk->Rac Yield Low Yield/ Deletion Sequences Risk->Yield

Caption: Logical flow illustrating the synthetic challenges introduced by N-methylation.

The Specter of Racemization: Understanding the Oxazolone Pathway

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[2] For N-methylated amino acids, this pathway is particularly favored. The process begins with the activation of the C-terminal carboxyl group. This activated acid can then undergo intramolecular cyclization to form the oxazolone. The critical loss of stereochemistry occurs when a base abstracts the acidic proton at the chiral α-carbon (Cα), creating a planar, achiral enolate intermediate. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide.[2]

The steric bulk of the N-methyl group slows the desired intermolecular reaction with the incoming amine, providing a larger window of opportunity for the activated acid to cyclize into the problematic oxazolone.[2] Therefore, the ideal coupling reagent must activate the carboxyl group sufficiently for rapid reaction while simultaneously minimizing the lifetime of the activated species to suppress oxazolone formation.

G cluster_mech Racemization via Oxazolone Intermediate Activated Activated N-Me Amino Acid (L-isomer) Cyclization Intramolecular Cyclization Activated->Cyclization Oxazolone 5(4H)-Oxazolone Intermediate Cyclization->Oxazolone Abstraction Proton Abstraction Oxazolone->Abstraction Base Base (e.g., DIPEA) Base->Abstraction Enolate Planar Achiral Enolate Intermediate Abstraction->Enolate Attack Nucleophilic Attack by Amine (R'-NH2) Enolate->Attack Products Mixture of Peptide Diastereomers (L- and D-) Attack->Products

Caption: The primary pathway for racemization of N-methylated amino acids during coupling.

A Comparative Analysis of Coupling Reagents

The modern arsenal of coupling reagents can be broadly categorized into carbodiimides, onium salts (uronium/aminium and phosphonium), and other specialized reagents. Their performance with challenging N-methylated residues varies significantly.

Carbodiimides: The Classic Approach with Modern Additives

Carbodiimides, such as Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in peptide synthesis.[6][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8]

  • Mechanism: The O-acylisourea can react directly with an amine or, more commonly in solid-phase synthesis, react with a second molecule of carboxylic acid to form a symmetric anhydride, which is then aminolyzed.[6]

  • Challenges: When used alone, carbodiimides are prone to causing racemization and can lead to the formation of an unreactive N-acylurea byproduct, reducing yield.[6][9]

  • The Role of Additives: The performance of carbodiimides is dramatically improved by the use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][8] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization, yet sufficiently reactive to ensure efficient coupling.[6][10] The DIC/Oxyma or DIC/HOAt combinations are particularly potent for suppressing epimerization.[11]

Onium Salts: The High-Performance Workhorses

Onium salts are currently the most popular and effective reagents for difficult couplings, including those involving N-methylated amino acids.[12] They are generally faster and more efficient than carbodiimide/additive combinations.

a) Uronium/Aminium Salts

These reagents activate carboxylic acids to form active esters. Their reactivity and side-reaction profile depend heavily on the nature of the triazole moiety.

  • HBTU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its chloro-derivative (HCTU) are widely used due to their efficiency and the water-solubility of their byproducts.[13][14] However, for sterically demanding N-methyl couplings, their reactivity may be insufficient, and they carry a moderate risk of racemization.[15] A significant side reaction is guanidinylation of the free N-terminal amine, which can occur if the reagent is allowed to contact the resin before the amino acid is added.[16]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often considered the gold standard for difficult couplings.[15][17] Its superiority stems from the incorporated HOAt moiety. The pyridine nitrogen in the HOAt ring provides anchimeric assistance during the aminolysis of the active ester, accelerating the rate of peptide bond formation and significantly suppressing racemization.[15][18] It consistently demonstrates higher purity and coupling efficiency for challenging sequences compared to HBTU.[15]

  • COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent that offers performance comparable or even superior to HATU, with a significant safety advantage.[13][19] It is based on the non-explosive OxymaPure anion, eliminating the handling risks associated with HOAt-based reagents.[20][21] COMU also exhibits excellent solubility in a wide range of solvents, making it highly versatile for various synthesis protocols, including microwave-assisted methods.[13][19][21]

b) Phosphonium Salts

Phosphonium-based reagents function similarly to uronium salts by forming active esters.

  • PyBOP/PyAOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly versatile and efficient reagent.[7][22] Its 7-aza derivative, PyAOP, incorporates the reactivity-enhancing and racemization-suppressing features of HOAt, making it one of the most effective reagents for coupling N-methylamino acids.[3][23]

  • PyBrOP: Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate is a more reactive phosphonium salt often reserved for the most challenging couplings where other reagents fail.[13][14][24] However, its high reactivity can increase the risk of racemization, particularly with prolonged coupling times.[13]

Specialized Reagents

For extremely challenging or racemization-sensitive couplings, specialized reagents offer unique advantages.

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonic acid derivative renowned for its remarkable resistance to racemization.[21][25][26] It is highly effective for both solution and solid-phase synthesis and can be used without protecting the hydroxyl groups of serine or threonine.[25]

  • Acid Halides (In Situ): Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or bis(trichloromethyl) carbonate (BTC) can be used to generate highly reactive amino acid fluorides or chlorides in situ.[3][13] This method is particularly effective for coupling extremely hindered residues, as the small size of the halide leaving group minimizes steric clash.[3][23]

Head-to-Head Performance Summary

The choice of coupling reagent involves a trade-off between reactivity, racemization suppression, safety, and cost. The following table summarizes the performance of key reagents for N-methylated amino acid couplings.

Reagent ClassSpecific ReagentRelative Efficiency (N-Me)Racemization SuppressionSafety ProfileKey Considerations
Uronium/Aminium HATU Very High[15][22]Very High[15][20]Explosive Hazard (HOAt) [20]Gold standard for difficult couplings; requires careful handling.
COMU Very High[13][21]High[20][19]Excellent (Oxyma-based) [20][21]Safer, highly soluble alternative to HATU with comparable performance.
HBTU / HCTU Moderate-High[15]Moderate[15]GoodCost-effective for less demanding couplings; risk of guanidinylation.[16]
Phosphonium PyAOP Very High[3][23]Very High[3]Explosive Hazard (HOAt) [20]Phosphonium equivalent of HATU; excellent for hindered couplings.
PyBrOP Extremely High[13][24]Moderate-Low[13]GoodUse for extremely hindered couplings; higher risk of racemization.
Carbodiimide DIC / Oxyma High[6]Very High[27]GoodExcellent for minimizing racemization; generally slower than onium salts.
Specialized DEPBT High[25]Exceptional [21][25][26]GoodThe reagent of choice when minimizing racemization is the absolute priority.

Experimental Protocols

To provide a framework for empirical comparison, the following protocols are described.

Protocol 1: Comparative Solid-Phase Synthesis of a Model N-Methylated Peptide

This protocol outlines the synthesis of a model peptide (e.g., H-Ala-Ala-(N-Me)Phe-Gly-NH₂) to compare the efficiency of different coupling reagents.

Materials:

  • Fmoc-Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-L-Ala-OH, Fmoc-L-(N-Me)Phe-OH)

  • Coupling Reagents to be Tested: HATU, COMU, DIC

  • Additives: OxymaPure

  • Bases: N,N-Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM)[27][28]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[29]

  • Deprotection: 20% Piperidine in DMF[20]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[20]

Caption: Experimental workflow for comparing the efficiency of different coupling reagents.

Procedure:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[29]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Cycles (Ala, Gly): For standard amino acids, perform coupling using a standard method (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 8 eq. DIPEA in DMF for 45 min). Repeat deprotection and washing steps.

  • Test Coupling (N-Me-Phe): Divide the resin into three equal parts.

    • Method A (HATU): Add a pre-activated solution of Fmoc-(N-Me)Phe-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 2-4 hours.[20]

    • Method B (COMU): Add a pre-activated solution of Fmoc-(N-Me)Phe-OH (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 2-4 hours.[19]

    • Method C (DIC/Oxyma): Add Fmoc-(N-Me)Phe-OH (4 eq.) and OxymaPure (4 eq.) in DMF. Add DIC (4 eq.) and agitate for 4-6 hours.

  • Monitoring: After the coupling step, take a small sample of resin beads and perform a Bromophenol Blue test to check for the presence of free secondary amines (a blue bead color indicates an incomplete reaction).[2] If the test is positive, a second coupling (recoupling) is recommended.

  • Chain Elongation: Continue with the synthesis of the remaining Ala residue using the respective coupling methods.

  • Cleavage & Purification: After final Fmoc deprotection, wash the resin, dry it, and treat with the cleavage cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the crude product from each method by RP-HPLC to determine purity and by mass spectrometry to confirm identity.

Protocol 2: Quantification of Racemization by Chiral Analysis

This protocol describes how to determine the percentage of the D-isomer formed during the critical N-methylated coupling step.

Procedure:

  • Hydrolysis: Take a small, known amount of the purified peptide from each synthesis method. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.[2]

  • Derivatization (Marfey's Method):

    • Evaporate the HCl to dryness. Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone.

    • Add 20 µL of 1 M NaHCO₃ and incubate at 40°C for 1 hour.[2]

    • Quench the reaction by adding 10 µL of 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized sample by RP-HPLC. The L-FDAA derivatives of the L- and D-amino acids are diastereomers and will separate into distinct peaks.

    • It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities and retention times.[2]

    • Calculate the percentage of racemization by integrating the peak areas: % D-Isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] * 100.

Conclusion and Recommendations

The successful synthesis of N-methylated peptides hinges on a careful and informed selection of coupling reagents. While no single reagent is perfect for every situation, a clear hierarchy of performance emerges from available data and mechanistic understanding.

  • For Maximum Coupling Efficiency: HATU and PyAOP remain the reagents of choice for the most sterically hindered N-methylated couplings, where driving the reaction to completion is the primary goal.[3][15]

  • For a Balance of Efficiency and Safety: COMU is an outstanding modern alternative. It provides reactivity comparable to HATU without the associated explosive risk of HOAt-based reagents, making it ideal for routine and automated synthesis.[13][20][21]

  • For Minimizing Racemization: When stereochemical purity is paramount, especially in segment coupling strategies, the use of DEPBT or a DIC/Oxyma cocktail is highly recommended.[25][27] These methods may be slower but offer superior protection against epimerization.

Ultimately, the optimal choice will depend on the specific sequence, the scale of the synthesis, and the laboratory's safety protocols. By understanding the mechanisms, challenges, and comparative performance of these reagents, researchers can confidently tackle the synthesis of complex N-methylated peptides, unlocking their full therapeutic potential.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. PubMed. [Link]

  • Ságner, Z., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. [Link]

  • Kaur, H., & Singh, A. (2012). Recent development of peptide coupling reagents in organic synthesis. RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Publishing. [Link]

  • Zhang, A. Z., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. [Link]

  • Ye, Y. H., et al. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed. [Link]

  • Wikipedia. (n.d.). DEPBT. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2023, November 15). SPPS for N Methylated Peptides. [Link]

  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research. [Link]

  • Tulla-Puche, J., & Albericio, F. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Vankal, S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Biondaro, S., & de la Torre, B. G. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Bofill, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Taylor & Francis. (n.d.). HBTU – Knowledge and References. [Link]

Sources

Validation

A Cost-Benefit Analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid in Large-Scale Peptide Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of coupling reagents is a critical decision that profoundly influences process efficiency, product p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of coupling reagents is a critical decision that profoundly influences process efficiency, product purity, and overall manufacturing costs. This guide offers an in-depth analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a functionalized benzotriazole derivative, and presents a comparative evaluation against established coupling additives, namely 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt). By examining the available data and leveraging established principles of peptide chemistry, we provide a framework for making informed decisions in the context of industrial peptide manufacturing.

The Crucial Role of Coupling Additives in Peptide Synthesis

The formation of the peptide bond, an amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. In large-scale production, particularly through Solid-Phase Peptide Synthesis (SPPS), the efficiency and fidelity of this reaction are paramount. Coupling reagents are employed to activate the carboxylic acid moiety of an incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.

However, the activation process can also lead to undesirable side reactions, most notably racemization, the loss of stereochemical integrity at the α-carbon of the amino acid.[1] This can result in the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, compromising its biological activity and therapeutic potential. To mitigate this, coupling additives are used in conjunction with activating agents like carbodiimides (e.g., DCC, DIC). These additives act as activated ester intermediates, which are more stable and less prone to racemization.[2]

Profiling 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a derivative of the widely used HOBt. Its chemical structure, featuring both a hydroxyl and a carboxylic acid functional group on the benzotriazole ring system, suggests unique properties that could be advantageous in peptide synthesis.

Caption: Chemical structures of key benzotriazole-based coupling additives.

Chemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid:

PropertyValueSource
Molecular FormulaC₇H₅N₃O₃[3]
Molecular Weight179.13 g/mol [3]
CAS Number155085-55-5[3]

Based on its structure, we can infer the following potential characteristics relevant to peptide synthesis:

  • Enhanced Acidity and Reactivity: The presence of an electron-withdrawing carboxylic acid group at the 5-position is expected to increase the acidity of the N-hydroxyl group compared to HOBt. A lower pKa generally correlates with a better leaving group, which could lead to faster formation of the active ester and subsequently faster coupling reactions. This is a similar principle to the enhanced reactivity of HOAt, where the nitrogen at the 7-position increases acidity.[4]

  • Improved Solubility: The carboxylic acid moiety may impart greater solubility in a wider range of solvents, including more polar and aqueous solvent systems. This could be particularly beneficial in "green" peptide synthesis protocols that aim to reduce the reliance on traditional solvents like dimethylformamide (DMF).

  • Potential for Dual Functionality: The carboxylic acid group could potentially be leveraged for other functionalities, such as attachment to a solid support or as a handle for purification, although this would require specific synthetic strategies.

Comparative Analysis with Standard Coupling Additives

Feature1-Hydroxybenzotriazole (HOBt)1-Hydroxy-7-azabenzotriazole (HOAt)7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (Projected)
Racemization Suppression Effective in most cases.[5]Generally superior to HOBt, especially for sterically hindered amino acids.[6]Potentially superior to HOBt due to increased acidity. May approach the efficacy of HOAt.
Coupling Efficiency Good for standard couplings.[7]Higher than HOBt, leading to faster reaction times.[4]Potentially higher than HOBt, possibly comparable to HOAt.
Solubility Soluble in common organic solvents like DMF.Soluble in common organic solvents.Potentially enhanced solubility in a broader range of solvents, including more polar options.
Cost Relatively low cost, widely available.More expensive than HOBt.Likely to be more expensive than HOBt due to a more complex synthesis.
Safety Anhydrous form is explosive.[8]Also possesses explosive properties.[6]Expected to have similar safety considerations regarding its explosive nature in anhydrous form.

Cost-Benefit Analysis for Large-Scale Synthesis

The choice of a coupling additive in an industrial setting is a multi-faceted decision that balances performance with economic viability.

Cost Considerations:

  • Reagent Price: HOBt is the most cost-effective option among the established additives. HOAt is significantly more expensive. The synthesis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid would likely involve additional steps compared to HOBt, leading to a higher purchase price.

  • Process Efficiency: A more efficient coupling reagent can lead to significant cost savings by:

    • Reducing the number of required recoupling steps for difficult amino acids.

    • Decreasing the consumption of expensive protected amino acids.

    • Shortening overall synthesis time, thereby increasing manufacturing throughput.

  • Product Purity and Purification Costs: A reagent that effectively suppresses racemization leads to a purer crude peptide product. This can substantially reduce the costs associated with downstream purification, which is often a major bottleneck and expense in large-scale peptide production.

  • Solvent and Waste Disposal: The potential for using greener, less hazardous, and more easily disposable solvents with a more soluble additive could lead to long-term cost reductions and a more environmentally friendly process.

Benefit Analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid:

The primary theoretical benefits of this functionalized additive lie in its potential for enhanced reactivity and improved solubility. If these properties translate to faster, more complete couplings and a reduction in racemization, the higher initial cost of the reagent could be offset by the downstream savings in process time, raw materials, and purification. The improved solubility could also be a key enabler for the development of more sustainable manufacturing processes.

Cost-Benefit Decision Matrix cluster_costs Potential Costs cluster_benefits Potential Benefits Reagent 7-Hydroxy-1H-benzo[d] triazole-5-carboxylic acid HigherReagentPrice Higher Reagent Price Reagent->HigherReagentPrice SimilarSafetyConcerns Similar Safety Concerns (Explosive Risk) Reagent->SimilarSafetyConcerns EnhancedReactivity Enhanced Reactivity Reagent->EnhancedReactivity ImprovedSolubility Improved Solubility Reagent->ImprovedSolubility ReducedRacemization Reduced Racemization EnhancedReactivity->ReducedRacemization FasterCoupling Faster Coupling Times EnhancedReactivity->FasterCoupling GreenerSolvents Potential for Greener Solvents ImprovedSolubility->GreenerSolvents HigherPurity Higher Crude Purity ReducedRacemization->HigherPurity IncreasedThroughput Increased Throughput FasterCoupling->IncreasedThroughput LowerPurificationCosts Lower Purification Costs HigherPurity->LowerPurificationCosts

Caption: A decision matrix outlining the potential costs and benefits of using 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.

Experimental Protocol for Comparative Evaluation

To empirically validate the theoretical advantages of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a rigorous comparative study is necessary. The following protocol outlines a representative experiment for evaluating its performance against HOBt and HOAt in a model peptide synthesis.

Objective: To compare the coupling efficiency and racemization suppression of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, HOBt, and HOAt in the synthesis of a model dipeptide.

Model Reaction: Coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) to L-leucine methyl ester (H-Leu-OMe). This is a well-established model system for studying racemization.

Materials:

  • Fmoc-Phe-OH

  • H-Leu-OMe·HCl

  • Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Preparation of Amino Acid Solution: In three separate reaction vessels, dissolve Fmoc-Phe-OH (1.0 eq) in DCM.

  • Addition of Coupling Additives:

    • To vessel 1, add HOBt (1.0 eq).

    • To vessel 2, add HOAt (1.0 eq).

    • To vessel 3, add 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (1.0 eq).

  • Activation: Cool the solutions to 0°C and add DIC (1.0 eq) to each vessel. Stir for 10 minutes to allow for pre-activation.

  • Coupling: In parallel, prepare solutions of H-Leu-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) in DCM. Add these solutions to their respective activated Fmoc-Phe-OH mixtures.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Take aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quench with a dilute acid solution.

  • Work-up: After the reaction is complete (as determined by TLC or a preliminary HPLC run), wash the reaction mixtures with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis:

    • Dissolve the crude dipeptide products in a suitable solvent for HPLC analysis.

    • Inject the samples onto a chiral HPLC column to separate and quantify the L-L and D-L diastereomers.

    • Calculate the percentage of racemization for each coupling additive.

    • Determine the overall yield of the dipeptide for each reaction.

Experimental Workflow for Comparative Analysis Start Start Preparation Prepare Fmoc-Phe-OH solutions Start->Preparation Additives Add HOBt, HOAt, and 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid to separate reaction vessels Preparation->Additives Activation Activate with DIC at 0°C Additives->Activation Coupling Add H-Leu-OMe/DIPEA Activation->Coupling Monitoring Monitor reaction progress Coupling->Monitoring Workup Aqueous work-up Monitoring->Workup Analysis Chiral HPLC analysis Workup->Analysis Results Determine yield and % racemization Analysis->Results End End Results->End

Caption: A streamlined workflow for the comparative experimental validation of coupling additives.

Conclusion

While a definitive, data-driven cost-benefit analysis of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in large-scale peptide synthesis is currently hampered by a lack of published comparative studies, a theoretical evaluation based on its chemical structure suggests it holds promise as a high-performance coupling additive. Its potential for enhanced reactivity and improved solubility could translate to significant process efficiencies that may justify a higher initial cost. However, empirical validation through rigorous experimental comparisons, as outlined in this guide, is essential to fully elucidate its performance profile and determine its economic viability for industrial applications. As the demand for complex peptides and more sustainable manufacturing processes grows, the exploration of novel, functionalized coupling reagents like 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid will be a key driver of innovation in the field.

References

  • Wikipedia. (n.d.). Hydroxybenzotriazole. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • ResearchGate. (2025, August 6). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development in peptide coupling reagents. Retrieved from [Link]

  • Katritzky, A. R., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydroxybenzotriazole – Knowledge and References. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][6][8][9]triazole-5-carboxylic acid. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid and Its Impurities

Introduction: The Analytical Imperative for Benzotriazole Impurities 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HBCA) is a complex heterocyclic compound belonging to the benzotriazole class.[1] Compounds of this na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzotriazole Impurities

7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid (HBCA) is a complex heterocyclic compound belonging to the benzotriazole class.[1] Compounds of this nature are significant in pharmaceutical development, often emerging as metabolites, synthetic intermediates, or degradation products. The rigorous identification and quantification of such impurities are not merely an academic exercise; they are a cornerstone of drug safety and regulatory compliance. The International Council for Harmonisation (ICH) guidelines mandate that analytical procedures for reporting the purity of new drug substances and products are thoroughly validated to ensure they are fit for their intended purpose.[2][3][4]

This guide provides a comprehensive framework for the development and validation of analytical methods for HBCA and its related impurities. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring a robust, reliable, and defensible analytical strategy. Our primary focus will be on developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the gold standard for this type of analysis, while also comparing it to other viable techniques.

Part 1: Strategic Selection of the Analytical Technique

The physicochemical properties of HBCA—specifically its polarity imparted by the hydroxyl and carboxylic acid functional groups—make it a non-volatile analyte. This characteristic is the primary determinant in selecting the appropriate analytical technology.

  • High-Performance Liquid Chromatography (HPLC): This is the most suitable and widely adopted technique for non-volatile and polar compounds like HBCA.[5][6] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, provides excellent separation capabilities for benzotriazole derivatives. Its versatility, robustness, and the ability to be coupled with various detectors (like UV-Visible or Mass Spectrometry) make it the workhorse of pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for volatile and semi-volatile compounds, GC-MS is not ideal for analyzing HBCA in its native form.[7][8] The high polarity and low volatility of HBCA would necessitate a chemical derivatization step to convert the analyte into a more volatile species. This additional step introduces complexity, potential for side reactions, and is a source of analytical variability, making it a less direct and less desirable approach compared to HPLC.[9]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For applications requiring exceptionally low detection limits, such as the quantification of trace-level genotoxic impurities, UHPLC-MS/MS is the premier choice. It offers unparalleled sensitivity and specificity.[10] While powerful, the instrumentation is more complex and costly, and may not be necessary for routine quality control unless impurity thresholds are in the parts-per-million (ppm) range.

Part 2: Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products. The development and validation process follows a logical, systematic path, grounded in the principles outlined by the ICH Q2(R2) guidelines.[2][11][12]

Workflow for Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) cluster_routine Routine Application Dev1 Define Analytical Target Profile (ATP) Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Flow, Temp, Gradient) Dev2->Dev3 Dev4 Perform Forced Degradation Studies Dev3->Dev4 Val1 Specificity & Selectivity Dev4->Val1 Demonstrates Specificity Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Testing Val5->Routine1 Defines Operating Limits Routine2 Sample Analysis (Release, Stability) Routine1->Routine2 G cluster_stress Stress Conditions HBCA HBCA Drug Substance Acid Acid Hydrolysis (0.1 M HCl, 60°C) HBCA->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) HBCA->Base Oxidation Oxidation (3% H2O2, RT) HBCA->Oxidation Thermal Thermal (80°C, Dry Heat) HBCA->Thermal Photo Photolytic (ICH Light Box) HBCA->Photo Degradants Mixture of HBCA and Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Analysis Analyze via HPLC-DAD (Peak Purity Assessment) Degradants->Analysis

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic Acid Introduction: A Proactive Stance on Laboratory Safety Part 1: Hazard Assessment & Characterization...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic Acid

Introduction: A Proactive Stance on Laboratory Safety

Part 1: Hazard Assessment & Characterization

Understanding the potential hazards of a chemical is the first step in its safe management. Based on data from analogous compounds, 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid should be handled with caution.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Similar benzotriazole and triazole derivatives are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern, as seen in related compounds.[4]

  • Aquatic Toxicity: Some benzotriazole derivatives are classified as toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[6]

Given these potential hazards, 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid must be presumed to be a hazardous waste until proven otherwise through formal analysis. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7] While this compound is not a listed waste, its potential health and environmental effects warrant treating it as a characteristic hazardous waste, likely for toxicity.

Chemical Identity CAS Number Molecular Formula Molecular Weight
7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid155085-55-5C₇H₅N₃O₃179.13 g/mol [3]

Part 2: Regulatory Framework: Adherence to EPA and RCRA Mandates

The disposal of laboratory waste in the United States is governed by the EPA under the authority of the Resource Conservation and Recovery Act (RCRA).[2][8] This "cradle-to-grave" system mandates that hazardous waste is tracked from its point of generation to its final, safe disposal.[8][9] As a generator of this waste, your laboratory is responsible for its proper identification, management, and transfer to a licensed disposal facility.[9]

Academic and research laboratories often operate under specific regulations, such as the alternative requirements for "Eligible Academic Entities" found in 40 CFR part 262, subpart K, or the standard satellite accumulation area (SAA) provisions.[10][11] This guide is designed to align with the common principles of these regulations.

Part 3: Standard Operating Procedure for Disposal

This step-by-step protocol ensures compliance and safety. The entire process should be documented as part of your laboratory's waste management plan.

Step 1: Waste Identification and Segregation
  • Presumptive Identification: Treat all solid waste containing 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid and any acutely contaminated items (e.g., gloves, weigh boats, paper towels) as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated waste container. Avoid mixing with incompatible materials, particularly strong oxidizing agents, which can react with many organic compounds.[10]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically resistant, sealable container. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle or drum is appropriate. Ensure the container is in good condition with no leaks or cracks.

  • Proper Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid"

    • The specific constituents and their approximate concentrations.

    • The date accumulation started.

    • The name and location (building, room number) of the generating laboratory.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10] Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acute hazardous waste) in an SAA.[11]

Step 4: Arranging for Professional Disposal
  • Contact EHS: Once the container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10]

  • Documentation: Your EHS office will handle the formal waste manifest and ensure the waste is transported by a licensed hazardous waste carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Forbidden Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[10]

Disposal Decision Workflow

G cluster_0 Waste Characterization & Disposal Path A Generate Waste: 7-Hydroxy-1H-benzo[d][1,2,3]triazole- 5-carboxylic acid B Is it a listed hazardous waste? A->B C Does it exhibit hazardous characteristics (Toxicity)? B->C No D TREAT AS HAZARDOUS WASTE B->D Yes C->D Yes (Presumed) I Non-Hazardous Waste (Not Applicable - Precautionary Principle) C->I No E Segregate in a dedicated container D->E F Label Container: 'Hazardous Waste' + Contents E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Professional Disposal G->H

Caption: Decision workflow for the disposal of 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid.

Part 4: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to ensuring safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is a dust, eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For significant spills of dry powder, respiratory protection may be necessary.[4]

  • Containment:

    • Small Spills (Solid): Carefully sweep or scoop up the material, avoiding dust generation.[12] Place into a labeled, sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination: Clean the spill area with a suitable solvent (consult your EHS for recommendations) and then soap and water. Collect all cleanup materials as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]

    • Inhalation: Move to fresh air. Seek medical attention if breathing becomes difficult.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • U.S. Environmental Protection Agency. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135741241, 7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxy-7-Azabenzotriazole, 98%. Retrieved from [Link]

Sources

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